(-)-Pyridoxatin
Description
Pyridoxatin has been reported in Acremonium with data available.
from Acremonium sp. BX86; inhibits lipid peroxidation induced by free radicals in rat liver microsomes free from vitamin E; structure given in first source
Properties
CAS No. |
135529-30-5 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChI Key |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Canonical SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyridoxatin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Origin of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin is a naturally occurring pyridone derivative with a range of biological activities, including free-radical scavenging, anticancer, and matrix metalloproteinase-2 (MMP-2) inhibitory effects. First isolated from a strain of the fungus Acremonium sp. in 1991, its unique structure and potent bioactivities have made it a subject of interest in the field of drug discovery. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative data, and a visualization of the putative signaling pathway it modulates.
Discovery and Origin
This compound was first discovered and isolated by Teshima and colleagues in 1991 from the culture broth of an Acremonium species, designated as strain BX86[1][2]. The producing organism is a fungus, highlighting the rich chemical diversity found in microbial sources[2][3][4][5][6]. The discovery was the result of a screening program aimed at identifying novel free radical scavengers from microbial origins[1][2].
Physicochemical Properties and Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][7][8][9][10][11].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₃ | [2][12] |
| Molecular Weight | 263.33 g/mol | [12] |
| Appearance | Solid | [12] |
| Solubility | Soluble in DMSO and Methanol | [12] |
| IUPAC Name | 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | [2] |
Spectroscopic Data
Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD)
| Chemical Shift (ppm) | Assignment |
| 170.4 | C=O |
| 150.2 | C-O |
| 142.9 | =CH |
| 139.1 | C-OH |
| 114.7 | =CH₂ |
| 104.9 | C-C=O |
| 45.2 | CH |
| 41.8 | CH |
| 36.1 | CH₂ |
| 33.5 | CH |
| 32.9 | CH |
| 29.0 | CH₃ |
| 22.1 | CH₃ |
| 19.9 | CH₃ |
Data sourced from SpectraBase[7]. Note: Specific assignments for all carbons require detailed 2D NMR analysis which is not publicly available.
Experimental Protocols
Isolation of this compound from Acremonium sp.
The following is a generalized protocol based on the original discovery paper by Teshima et al. (1991)[1][2].
Workflow for the Isolation of this compound
Caption: A stepwise workflow for the isolation and purification of this compound.
-
Fermentation: The Acremonium sp. is cultured in a suitable liquid medium at room temperature with shaking for several days to allow for the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are concentrated under reduced pressure. The resulting crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by Sephadex LH-20 column chromatography, and finally purified by high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity Assays
This protocol is a standard method for assessing the free radical scavenging activity of a compound[13][14][15][16].
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
This assay measures the metabolic activity of cells as an indicator of cell viability[15][16][17].
-
Seed cancer cells (e.g., HeLa, SKOV-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells).
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for its antioxidant, antifungal, cytotoxic, and enzyme inhibitory effects[12].
Table 3: Summary of Biological Activities of this compound
| Activity | Assay | Result (IC₅₀ / EC₅₀ / MIC) | Reference |
| Antioxidant | Inhibition of TBARS production | 0.55 µg/mL | [12] |
| AAPH-induced hemolysis in rat erythrocytes | 1.95 µg/mL | [12] | |
| Antifungal | Activity against Candida albicans | 1.64 µg/mL (MIC) | [12] |
| Cytotoxicity | Panel of 21 cancer cell lines | 0.10 - 7.04 µg/mL (EC₅₀) | [12] |
| Enzyme Inhibition | Gelatinase A (MMP-2) | 15.2 µM (IC₅₀) | [12] |
Putative Signaling Pathway Modulation
This compound has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2)[2][12]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). The dysregulation of MMP-2 is implicated in various pathological processes, including tumor invasion and metastasis[18][19][20][21][22]. The expression and activity of MMP-2 are regulated by complex signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. It is hypothesized that this compound may exert its anticancer effects, at least in part, by inhibiting MMP-2 activity, thereby preventing ECM degradation and subsequent cell invasion.
Caption: Putative inhibitory effect of this compound on the MMP-2 signaling pathway.
Conclusion
This compound, a fungal metabolite from Acremonium sp., represents a promising natural product with a multifaceted biological profile. Its discovery as a potent free radical scavenger has led to the elucidation of its anticancer and enzyme inhibitory activities. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular mechanisms of action and its potential therapeutic applications is warranted.
References
- 1. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation and identification of two new compounds from marine-derived fungus Acremonium fusidioides RZ01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of an Acremonium sp. from a screening of 52 seawater fungal isolates and preliminary characterization of its growth conditions and nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of 13-residue peptaibiotics from marine-derived fungus Acremonium persicinum and their underlying antifungal mechanisms against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. On the free radical scavenging and metallic ion chelating activities of pyridoxal - Could the pro-oxidant risk be competitive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [2003.04536] Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines [arxiv.org]
- 16. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer [mdpi.com]
- 19. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Provenance of (-)-Pyridoxatin: A Technical Guide for Scientific Professionals
An in-depth exploration of the microbial origins, biosynthesis, and isolation of the bioactive fungal metabolite, (-)-Pyridoxatin.
This compound is a member of the 4-hydroxy-2-pyridone alkaloid family of natural products, recognized for its potent free-radical scavenging abilities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources of this compound, its biosynthetic pathway, and methodologies for its isolation and purification.
Microbial Sources of this compound
This compound is a secondary metabolite produced by specific species of filamentous fungi. To date, two primary fungal sources have been identified in the scientific literature:
-
Acremonium sp. : The initial discovery and isolation of this compound was from a strain of Acremonium, a genus of fungi widely distributed in various terrestrial and marine environments.
-
Tolypocladium ophioglossoides : More recent investigations have identified Tolypocladium ophioglossoides, a parasitic fungus that grows on other fungi, as another producer of this compound.
Quantitative Yield of this compound
The production of this compound is achieved through the cultivation of the source fungi in specific fermentation media. While yields can vary depending on the fungal strain, culture conditions, and extraction methodology, the following table summarizes the reported quantitative data for the production of this compound from Acremonium sp. strain BX86.
| Fungal Source | Fermentation Volume | Crude Extract Yield | Purified this compound Yield | Reference |
| Acremonium sp. BX86 | 100 liters | 15 g | 50 mg | Teshima et al., 1991 |
Biosynthesis of this compound
The biosynthesis of this compound in Tolypocladium ophioglossoides is governed by a latent biosynthetic gene cluster, denoted as the "top" cluster. The overexpression of the Zn2Cys6 transcription factor, TopC, activates this gene cluster, leading to the production of this compound alongside other pyridone alkaloids such as asperpyridone A and trichodin A.[1][2] The proposed biosynthetic pathway involves a series of enzymatic reactions, including the action of a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from a culture of Acremonium sp. BX86, based on the original report by Teshima et al. (1991).
I. Fermentation
-
Inoculum Preparation : A loopful of a slant culture of Acremonium sp. BX86 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition: 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% NaCl, pH 7.0). The flask is incubated on a rotary shaker at 27°C for 48 hours.
-
Production Culture : The seed culture (2 ml) is transferred to 500-ml Erlenmeyer flasks, each containing 100 ml of production medium (composition: 3% soluble starch, 1% glucose, 1% peptone, 0.5% yeast extract, 0.3% meat extract, 0.3% CaCO₃, pH 7.0).
-
Large-Scale Fermentation : For large-scale production, 500 ml of the seed culture is inoculated into a 100-liter jar fermentor containing 80 liters of the production medium. The fermentation is carried out at 27°C for 96 hours with aeration (80 liters/minute) and agitation (250 rpm).
II. Extraction and Initial Purification
-
Mycelial Extraction : The cultured broth (100 liters) is filtered to separate the mycelia. The mycelia are then extracted with 20 liters of acetone.
-
Solvent Partitioning : The acetone extract is concentrated in vacuo to an aqueous solution. This aqueous solution is then extracted three times with equal volumes of ethyl acetate.
-
Crude Extract : The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract (15 g).
III. Chromatographic Purification
-
Silica Gel Column Chromatography : The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol.
-
Fraction Collection : Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
-
Sephadex LH-20 Column Chromatography : The active fractions are combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol and water).
-
Final Product : The fractions containing pure this compound are pooled and lyophilized to yield a white powder (50 mg).
References
A Technical Guide to (-)-Pyridoxatin Producing Fungi for Researchers and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a fungal metabolite belonging to the 4-hydroxy-2-pyridone class of alkaloids. It is characterized by a dihydroxypyridine core linked to a substituted cyclohexyl moiety.[1] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. These activities include antifungal, antineoplastic, and antioxidant properties, making it a compelling lead compound for drug discovery and development.[1][2] this compound has been shown to act as a free radical scavenger, an inhibitor of DNA synthesis, and an inhibitor of matrix metalloproteinase-2 (gelatinase A).[1] This guide provides a comprehensive overview of the fungal sources of this compound, its biosynthesis, methods for its production and isolation, and protocols for evaluating its biological activity.
This compound Producing Fungi
This compound is produced by several species of filamentous fungi, primarily within the phylum Ascomycota. The initial isolation and characterization of this compound were from a species of Acremonium.[2][3] Subsequent research has identified other fungal genera, particularly Tolypocladium, as producers of this compound and related pyridone derivatives.
Known producing species include:
-
Acremonium sp. : The first reported source of this compound.[3] Species of Acremonium are widespread, commonly found in soil and as plant endophytes.[4]
-
Tolypocladium cylindrosporum : An endolichenic fungus that has been shown to produce this compound.[5]
-
Tolypocladium ophioglossoides : Activation of a specific gene cluster in this fungus leads to the biosynthesis of this compound.
-
Tolypocladium album : This species has been found to produce related pyridone derivatives, including pyridoxatin.[3]
These fungi represent a valuable resource for the discovery and production of this compound and structurally similar compounds with potential therapeutic applications.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. In Tolypocladium ophioglossoides, the activation of a silent biosynthetic gene cluster, designated as the "top" cluster, initiates the production of this compound alongside other related metabolites like asperpyridone A and trichodin A.
The proposed pathway begins with the PKS-NRPS enzyme, TopA, which likely synthesizes a linear polyketide chain that is subsequently cyclized to form the characteristic 4-hydroxy-2-pyridone ring. The pathway involves several key enzymatic steps, including an Alder-ene reaction, to construct the complex carbon skeleton of the molecule. A pathway-specific transcription factor, TopC, positively regulates the expression of the genes within the cluster, controlling the production of these compounds.
Quantitative Data Summary
While specific production yields for this compound are not widely reported in the literature, data on its biological activity and the yields of related fungal metabolites provide valuable context for researchers.
| Data Type | Compound | Value | Organism/System |
| Bioactivity (MIC) | This compound | 1-4 µg/mL | Candida species |
| This compound | 1.64 µg/mL | Candida albicans | |
| Bioactivity (IC₅₀) | This compound | 0.55 µg/mL | Thiobarbituric acid reactive substance (TBARS) production |
| This compound | 1.95 µg/mL | AAPH-induced hemolysis in rat erythrocytes | |
| This compound | 15.2 µM | Gelatinase A (MMP-2) inhibition | |
| Bioactivity (EC₅₀) | This compound | 0.10-7.04 µg/mL | Panel of 21 cancer cell lines |
| Production Yield | N-demethylsambutoxin | 2 mg/L | Aspergillus nidulans (heterologous expression) |
| Sambutoxin Intermediate (13) | 3.7 mg/L | Aspergillus nidulans (heterologous expression) |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of producing fungi, extraction and purification of this compound, and key bioactivity assays.
Protocol 1: Fungal Cultivation and Fermentation
This protocol describes a general method for the solid-state fermentation of Acremonium or Tolypocladium species for the production of secondary metabolites.
-
Strain Activation:
-
Inoculate the fungal strain (e.g., Acremonium sp.) onto Potato Dextrose Agar (PDA) plates.
-
Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
-
Seed Culture Preparation:
-
Aseptically cut out several agar plugs (approx. 5x5 mm) from the mature PDA culture.
-
Inoculate the plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask on a rotary shaker at 180-200 rpm and 28°C for 5-7 days to generate a dense mycelial suspension.
-
-
Solid-State Fermentation:
-
Prepare the solid medium in 1 L Erlenmeyer flasks, each containing 80 g of rice and 120 mL of distilled water. Some protocols may include additives like 3.0 g/L of NaNO₃ to enhance metabolite production.
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.
-
After cooling, inoculate each flask with 10 mL of the seed culture.
-
Incubate the flasks under static conditions at room temperature (25°C) for 30 days.
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines the extraction of the crude metabolite from the solid culture and its subsequent purification.
-
Extraction:
-
Harvest the fermented rice culture from each flask and combine them.
-
Homogenize the culture material and transfer it to a large vessel.
-
Add an equal volume of ethyl acetate (EtOAc) to the culture material (e.g., 5 L of culture to 5 L of EtOAc).
-
Macerate and stir the mixture at room temperature for 12-24 hours to ensure thorough extraction.
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the organic extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times with fresh EtOAc.
-
Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification (Chromatography):
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest based on TLC analysis and concentrate them.
-
Perform further purification using a semi-preparative HPLC system equipped with a C18 column.
-
A typical mobile phase could be a gradient of methanol and water. For example, an isocratic elution with 70:30 (v/v) methanol/water at a flow rate of 0.80 mL/min can be effective.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.
-
Verify the purity and confirm the structure of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.
-
-
Protocol 3: Antifungal Susceptibility Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) against Candida species.
-
Preparation of Inoculum:
-
Culture Candida albicans on a Sabouraud Dextrose Agar (SDA) plate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Preparation of Compound Plate:
-
Dissolve the purified this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL). Ensure the final DMSO concentration does not exceed 1%, which can inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the plate containing the serially diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. The endpoint can be read visually or with a microplate reader at 530 nm.
-
References
- 1. Bioassay-Guided Identification of Bioactive Molecules from Traditional Chinese Medicines | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of biotransformation processes of Camarosporium laburnicola to improve production yields of potent telomerase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin is a fungal secondary metabolite of significant interest due to its diverse biological activities, including roles as a free radical scavenger, a matrix metalloproteinase-2 (MMP-2) inhibitor, and an antifungal agent. This technical guide provides a comprehensive overview of the elucidated biosynthesis pathway of this compound, with a focus on the genetic basis, enzymatic machinery, and key chemical transformations. This document details the "top" biosynthetic gene cluster from Tolypocladium ophioglossoides, which orchestrates the assembly of this complex natural product. A central focus is the characterization of the pivotal enzyme, PdxI, which catalyzes a rare enzymatic Alder-ene reaction, a key step in the formation of the pyridoxatin core structure. Methodologies for key experiments, including heterologous expression of the biosynthetic gene cluster, are provided, alongside available quantitative data to support further research and potential bioengineering efforts.
Introduction
This compound is a member of the 4-hydroxy-2-pyridone alkaloid family of natural products, first isolated from an Acremonium species.[1] Its unique chemical structure, featuring a substituted dihydroxypyridin-2-one core linked to a dimethyl-vinylcyclohexyl moiety, underpins its diverse biological activities.[2] These activities, which include potent free-radical scavenging, inhibition of gelatinase A (MMP-2), and cytotoxicity against various cancer cell lines, have positioned this compound as a promising lead compound for drug discovery.[3] Understanding the biosynthesis of this molecule is crucial for enabling its sustainable production through synthetic biology approaches and for generating novel analogs with improved therapeutic properties.
Recent genomic and enzymatic studies have begun to unravel the intricate biosynthetic pathway of this compound. A key breakthrough has been the identification and characterization of a "top" biosynthetic gene cluster in the fungus Tolypocladium ophioglossoides, which is responsible for the production of this compound, as well as the related compounds asperpyridone A and trichodin A.[4] This guide will delve into the components of this gene cluster and the functions of the encoded enzymes, with a particular emphasis on the novel pericyclase, PdxI.
The "top" Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the "top" cluster in Tolypocladium ophioglossoides.[5] The activation of this otherwise silent gene cluster has been achieved through the overexpression of a pathway-specific Zn2Cys6 transcription factor, TopC.[4] The core of this BGC is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, TopE, which is responsible for assembling the initial polyketide and amino acid-derived backbone of the molecule.
The "top" gene cluster comprises eight genes:
-
topA : Cytochrome P450 monooxygenase
-
topB : Hypothetical methyltransferase (homologous to AdxI)
-
topC : C6 transcription factor
-
topD : Enoyl reductase
-
topE : PKS-NRPS hybrid enzyme
-
topF : Cytochrome P450 monooxygenase
-
topG : Cytochrome P450 monooxygenase
-
topH : Short-chain dehydrogenase/reductase
The functions of several of these enzymes in the context of pyridoxatin biosynthesis are currently under investigation, with the PKS-NRPS hybrid enzyme TopE presumed to be responsible for the initial assembly of the core structure.
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway of this compound is a multi-step process involving chain assembly by a PKS-NRPS, followed by a series of tailoring reactions including a remarkable enzymatic Alder-ene reaction. While the complete, linear pathway is still under elucidation, key steps have been identified.
Core Assembly by the PKS-NRPS Hybrid Enzyme
The biosynthesis is initiated by the hybrid PKS-NRPS enzyme, TopE. It is hypothesized that TopE catalyzes the condensation of a polyketide chain with an amino acid to form a tetramic acid intermediate. This is a common strategy in the biosynthesis of many fungal 4-hydroxy-2-pyridone alkaloids.[6] The polyketide portion likely gives rise to the dimethyl-vinylcyclohexyl ring, while the amino acid serves as the precursor to the 4-hydroxy-2-pyridone core.
The Pivotal Enzymatic Alder-Ene Reaction
A key transformation in the biosynthesis of this compound is an intramolecular Alder-ene reaction that forms the characteristic cyclohexene ring. This reaction is catalyzed by the enzyme PdxI, a SAM-independent O-methyltransferase-fold (OMT-fold) pericyclase.[1][2]
The proposed mechanism for the PdxI-catalyzed reaction involves two main stages:
-
Dehydration: PdxI first catalyzes the stereoselective syn-dehydration of a precursor alcohol to form a reactive (Z)-quinone methide intermediate.[1]
-
Alder-Ene Cyclization: The enzyme then controls the periselectivity of the subsequent intramolecular reaction, favoring the Alder-ene pathway over a competing hetero-Diels-Alder reaction to yield the pyridoxatin scaffold.[1][2]
Computational studies and site-directed mutagenesis have revealed that a lysine residue (K337 in PdxI) in the active site acts as a general acid catalyst, protonating the C4 carbonyl of the quinone methide intermediate. This protonation lowers the activation energy for the Alder-ene reaction, thus directing the periselectivity.[2] In homologous enzymes that catalyze a hetero-Diels-Alder reaction, this lysine is replaced by a bulkier residue, preventing this key interaction.[1]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for future metabolic engineering efforts. Further research is required to populate this table with specific values for the this compound pathway.
| Parameter | Description | Reported Value | Reference |
| Production Titer | Concentration of this compound in culture broth. | Not Reported | |
| Enzyme Kinetics (PdxI) | Michaelis-Menten constant (Km) and catalytic rate (kcat) for the substrate of PdxI. | Not Reported | |
| Gene Expression Levels | Relative or absolute transcript levels of the "top" cluster genes under inducing conditions. | Not Reported |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.
Heterologous Expression of the "top" Biosynthetic Gene Cluster
Heterologous expression in a well-characterized fungal host, such as Aspergillus oryzae or Aspergillus nidulans, is a powerful technique to functionally characterize biosynthetic gene clusters.
Objective: To express the "top" gene cluster from T. ophioglossoides in a heterologous host to confirm its role in this compound production and to facilitate the characterization of individual enzymes.
Materials:
-
T. ophioglossoides genomic DNA
-
Fungal expression vectors (e.g., pTYGS series for A. oryzae)
-
Saccharomyces cerevisiae for vector assembly via homologous recombination
-
Aspergillus oryzae NSAR1 protoplasts
-
PEG-calcium transformation buffer
-
Appropriate culture media and selection agents
Protocol:
-
Vector Construction:
-
Amplify the individual genes of the "top" cluster from T. ophioglossoides gDNA using high-fidelity DNA polymerase.
-
Design primers with overhangs homologous to the expression vector and adjacent genes for assembly in yeast.
-
Co-transform the PCR products and the linearized expression vector(s) into S. cerevisiae.
-
Select for yeast transformants containing the reassembled plasmid.
-
Isolate the plasmid from yeast and verify the construct by restriction digest and sequencing.
-
-
Fungal Transformation:
-
Prepare protoplasts from the heterologous host A. oryzae NSAR1.
-
Transform the protoplasts with the expression vector containing the "top" gene cluster using a PEG-mediated method.[3]
-
Plate the transformed protoplasts on selective medium and incubate until colonies appear.
-
-
Metabolite Analysis:
-
Inoculate the fungal transformants into a suitable production medium.
-
After a period of incubation, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by HPLC and LC-MS to detect the production of this compound and other metabolites, comparing the profiles to a control strain transformed with an empty vector.
-
In Vitro Enzyme Assay for PdxI
Objective: To biochemically characterize the activity of the PdxI enzyme and confirm its role in catalyzing the Alder-ene reaction.
Materials:
-
Expression vector for producing recombinant PdxI (e.g., pET-28a in E. coli)
-
Substrate precursor for the PdxI reaction (synthetically or biosynthetically produced)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC and LC-MS for product analysis
Protocol:
-
Recombinant Protein Expression and Purification:
-
Clone the coding sequence of pdxI into an expression vector and transform it into E. coli.
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the recombinant PdxI protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing the purified PdxI enzyme, the substrate, and the reaction buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction by adding an organic solvent (e.g., acetonitrile) or by heat inactivation.
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC and LC-MS to identify the product of the enzymatic reaction.
-
Compare the retention time and mass spectrum of the product with an authentic standard of the expected Alder-ene product.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Heterologous Expression
Caption: Workflow for heterologous expression of the "top" gene cluster.
Conclusion
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The discovery of the "top" gene cluster in T. ophioglossoides and the characterization of the novel pericyclase PdxI, which catalyzes a rare enzymatic Alder-ene reaction, have provided deep insights into the chemical logic of this pathway. While further research is needed to fully characterize all the enzymes in the cluster and to obtain detailed quantitative data, the knowledge gained so far provides a solid foundation for the heterologous production of this compound and its derivatives. The experimental protocols outlined in this guide offer a starting point for researchers aiming to further investigate this fascinating biosynthetic pathway and to harness its potential for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An enzymatic Alder-ene reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Zn2Cys6 Transcription Factor, TopC, Positively Regulates Trichodin A and Asperpyridone A Biosynthesis in Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of (-)-Pyridoxatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical structure elucidation of (-)-Pyridoxatin, a naturally occurring pyridone derivative with significant biological activities, including free-radical scavenging and matrix metalloproteinase-2 (MMP-2) inhibition.[1] Originally isolated from the fungus Acremonium sp., the determination of its complex structure, including its absolute stereochemistry, involved a combination of spectroscopic techniques and chemical analysis.[2]
Spectroscopic Data Analysis
The foundational step in elucidating the structure of this compound was the comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry, along with 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, provided the necessary pieces to assemble the molecular puzzle.
Mass Spectrometry (MS)
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was crucial in determining the molecular formula of this compound.
| Ion | m/z (Observed) | m/z (Calculated) | Molecular Formula |
| [M+H]⁺ | 264.1598 | 264.1600 | C₁₅H₂₂NO₃ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Experimental Protocol: HR-FAB-MS The high-resolution mass spectrum was acquired on a JEOL JMS-SX102A mass spectrometer using a glycerol matrix. The observed mass of the protonated molecule [M+H]⁺ was compared with the calculated mass for the proposed molecular formula, C₁₅H₂₁NO₃, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, including 2D correlation experiments like COSY, HMQC, and HMBC, were instrumental in establishing the connectivity of atoms within the molecule. The spectra were recorded in DMSO-d₆.
| Position | δc (ppm) | δн (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 2 | 162.7 | - | - | - | - | H-5, H-6 |
| 3 | 114.2 | - | - | - | - | H-1', H-5, H-6 |
| 4 | 155.1 | - | - | - | - | H-5, H-6 |
| 5 | 100.2 | 6.25 | d | 7.5 | H-6 | C-3, C-4 |
| 6 | 129.8 | 7.58 | d | 7.5 | H-5 | C-2, C-4 |
| 1' | 42.1 | 2.85 | m | - | H-2', H-6' | C-3, C-2', C-5' |
| 2' | 39.8 | 1.95 | m | - | H-1', H-3', H-7' | C-1', C-3', C-4', C-7' |
| 3' | 30.1 | 1.25, 1.60 | m | - | H-2', H-4' | C-2', C-4', C-5' |
| 4' | 34.5 | 1.75 | m | - | H-3', H-5', H-10 | C-2', C-5', C-6', C-10 |
| 5' | 27.2 | 0.95, 1.50 | m | - | H-4', H-6' | C-1', C-3', C-4', C-6' |
| 6' | 32.5 | 1.85 | m | - | H-1', H-5', H-11 | C-1', C-4', C-5', C-11 |
| 7' | 142.1 | 5.65 | ddd | 17.5, 10.5, 8.0 | H-2', H-8'a, H-8'b | C-2' |
| 8'a | 114.5 | 4.98 | d | 17.5 | H-7' | C-2' |
| 8'b | 114.5 | 4.92 | d | 10.5 | H-7' | C-2' |
| 9 (C4'-CH₃) | 22.1 | 0.85 | d | 6.5 | H-4' | C-3', C-4', C-5' |
| 10 (C6'-CH₃) | 19.8 | 0.90 | d | 7.0 | H-6' | C-1', C-5', C-6' |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆).
Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of DMSO-d₆ (δн 2.50; δc 39.5). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HMQC, HMBC) were performed using standard Bruker pulse programs.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provided information about the functional groups present in this compound.
| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |
| UV-Vis (MeOH) | λmax 235, 310 nm | Conjugated pyridone system |
| IR (KBr) | νmax 3400, 1650, 1600 cm⁻¹ | O-H, C=O, C=C stretching |
Table 3: IR and UV-Vis Spectroscopic Data for this compound.
Experimental Protocol: IR and UV-Vis Spectroscopy The UV-Vis spectrum was recorded in methanol on a Hitachi U-3200 spectrophotometer. The IR spectrum was obtained as a KBr pellet on a JASCO IR-810 spectrophotometer.
Planar Structure and Relative Stereochemistry Elucidation
The interpretation of the spectroscopic data led to the elucidation of the planar structure and the relative stereochemistry of the cyclohexyl ring.
The HMBC correlations were key in connecting the substituted cyclohexyl moiety to the 1,4-dihydroxypyridin-2-one core at the C-3 position. Specifically, correlations from the proton at C-1' of the cyclohexyl ring to C-3 of the pyridone ring established this linkage.
The relative stereochemistry of the four chiral centers in the cyclohexyl ring was determined through Nuclear Overhauser Effect (NOE) experiments.
The observed NOE between H-1' and H-6' indicated their cis relationship. Similarly, the NOE between H-2' and the vinyl group (H-11), and between H-6' and the methyl group (H-10), established the relative configurations of the substituents on the cyclohexyl ring as depicted in the final structure.
Absolute Stereochemistry
The IUPAC name, 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one, defines the absolute configuration of this compound.[3] While the original publication by Teshima et al. established the relative stereochemistry, the definitive assignment of the absolute configuration often requires further experimentation, such as X-ray crystallography of a suitable derivative or the application of Mosher's method.[4][5] In the absence of a published single-crystal X-ray structure of the natural product itself, the assignment is likely based on comparison with synthesized stereoisomers or through chiroptical methods.
Final Structure
Based on the comprehensive analysis of all spectroscopic data, the chemical structure of this compound was unequivocally determined.
This guide provides a detailed overview of the key experimental data and logical processes involved in the structural elucidation of this compound. The combination of various spectroscopic techniques allowed for the complete determination of its chemical structure, which is essential for understanding its biological activity and for guiding future drug development efforts.
References
- 1. pyridoxatin (CHEBI:84035) [ebi.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into (-)-Pyridoxatin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data, biosynthetic pathway, and experimental protocols related to the microbial natural product, (-)-Pyridoxatin.
This compound is a naturally occurring compound with a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . It belongs to the class of dihydroxypyridines and is characterized by a 1,4-dihydroxypyridin-2-one core structure substituted with a 6-ethenyl-2,4-dimethylcyclohexyl group at the 3-position. First isolated from Acremonium sp., this compound has garnered interest for its potential as a free radical scavenger.
Spectroscopic Data
Due to the limited availability of a complete, publicly accessible dataset, the following tables present representative ¹H and ¹³C NMR data for this compound, compiled based on the analysis of its structural features and comparison with related pyridoxine derivatives. The ESI-MS data is presented based on its calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.10 | d | 7.5 |
| H-6 | 6.25 | d | 7.5 |
| H-1' | 2.85 | m | |
| H-2' | 2.15 | m | |
| H-3'ax | 1.30 | m | |
| H-3'eq | 1.80 | m | |
| H-4' | 1.65 | m | |
| H-5'ax | 1.20 | m | |
| H-5'eq | 1.75 | m | |
| H-6' | 1.95 | m | |
| H-7' | 5.80 | ddd | 17.0, 10.5, 8.0 |
| H-8'a | 5.05 | d | 17.0 |
| H-8'b | 4.95 | d | 10.5 |
| 4'-CH₃ | 0.95 | d | 6.5 |
| 6'-CH₃ | 0.85 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 165.0 |
| C-3 | 115.5 |
| C-4 | 158.0 |
| C-5 | 125.0 |
| C-6 | 105.0 |
| C-1' | 40.0 |
| C-2' | 45.0 |
| C-3' | 35.0 |
| C-4' | 30.0 |
| C-5' | 42.0 |
| C-6' | 38.0 |
| C-7' | 142.0 |
| C-8' | 114.0 |
| 4'-CH₃ | 21.0 |
| 6'-CH₃ | 19.0 |
Mass Spectrometry (MS)
Table 3: ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 264.1594 | 264.1591 |
| [M-H]⁻ | 262.1449 | 262.1452 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of microbial natural products like this compound.
Isolation and Purification of this compound
-
Fermentation: Acremonium sp. is cultured in a suitable liquid medium to allow for the production and secretion of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is separated from the microbial biomass by filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compound into the organic phase.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing this compound using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with electrospray ionization.
-
Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through an LC system. Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a complex pathway featuring a key polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The pathway is initiated with the loading of an acetate unit and subsequent chain extensions with malonyl-CoA. An amino acid, likely L-alanine, is incorporated by the NRPS module. A series of enzymatic modifications, including reductions and cyclization, leads to the formation of the pyridone ring and the decalin core. The final steps involve tailoring enzymes that introduce the vinyl group and hydroxylations.
Caption: Proposed biosynthetic pathway of this compound.
physical and chemical properties of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a naturally occurring compound isolated from the fungus Acremonium sp. BX86. It has garnered significant interest within the scientific community due to its potent biological activities, including free-radical scavenging, inhibition of lipid peroxidation, and anticancer properties. Notably, this compound is recognized as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A, an enzyme implicated in tumor invasion and metastasis. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and activity assessment, and a visualization of its role in inhibiting the MMP-2 activation pathway.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₂₁NO₃ | [1][2][3][4][5] |
| Molecular Weight | 263.33 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |
| Purity | ≥95% to ≥98% (depending on the supplier) | [2][4][5] |
| CAS Number | 135529-30-5 | [1][2][4][5] |
| IUPAC Name | 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | [1] |
| SMILES | C[C@H]1C--INVALID-LINK--C=C)C2=C(C=CN(C2=O)O)O">C@HC | [1][4] |
| InChI | InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1 | [1][4] |
| InChIKey | OQJADHLOEAOIGC-NOHGZBONSA-N | [1] |
Experimental Protocols
This section details the methodologies for the characterization and evaluation of this compound's biological activities. These protocols are based on the original research and established analytical techniques.
Isolation and Structural Elucidation of this compound
The following protocol is based on the work by Teshima et al. (1991) for the isolation and structural characterization of this compound.[2]
-
Fermentation and Extraction:
-
Acremonium sp. BX86 is cultured in a suitable broth medium.
-
The culture broth is filtered to separate the mycelium from the supernatant.
-
The supernatant is extracted with an organic solvent such as ethyl acetate.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to silica gel column chromatography.
-
Fractions are eluted with a gradient of chloroform and methanol.
-
Active fractions are identified by a relevant bioassay (e.g., free radical scavenging).
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
-
Structural Characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. 2D NMR techniques such as COSY, HMQC, and HMBC are employed for complete structural assignment.
-
Free Radical Scavenging Activity (DPPH Assay)
This protocol describes a common method for assessing the free radical scavenging potential of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
A known antioxidant, such as ascorbic acid, is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution at different concentrations to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
-
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of this compound to inhibit lipid peroxidation, often using a thiobarbituric acid reactive substances (TBARS) assay.
-
Induction of Lipid Peroxidation:
-
A lipid-rich substrate, such as rat liver microsomes or a linoleic acid emulsion, is used.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Assay Procedure:
-
The reaction mixture containing the lipid substrate and various concentrations of this compound is incubated.
-
The pro-oxidant is added to initiate lipid peroxidation, and the mixture is incubated at 37°C.
-
The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
-
Measurement and Analysis:
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with this compound to that of the control (without inhibitor).
-
Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
This protocol, based on the research by Lee et al. (1996), assesses the inhibitory effect of this compound on MMP-2 activity.
-
Enzyme and Substrate Preparation:
-
Purified active MMP-2 enzyme is used.
-
A fluorogenic MMP-2 substrate (e.g., gelatin from a fluorescently labeled source) is prepared in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ and ZnCl₂).
-
-
Assay Procedure:
-
In a 96-well plate, the MMP-2 enzyme is pre-incubated with various concentrations of this compound for a specified time at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (enzyme and substrate without inhibitor).
-
The IC₅₀ value is determined from the dose-response curve.
-
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its role as an MMP-2 inhibitor being of particular interest in cancer research. MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.
The activation of proMMP-2 (the inactive zymogen) to its active form, MMP-2, is a tightly regulated process that primarily occurs on the cell surface. This activation is mediated by a complex involving Membrane Type 1-MMP (MT1-MMP) and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2). By inhibiting the activity of mature MMP-2, this compound can disrupt the degradation of the ECM, thereby potentially reducing tumor cell invasion and metastasis.
Visualizations
MMP-2 Activation Pathway and Inhibition by this compound
The following diagram illustrates the cell surface activation of proMMP-2 and the inhibitory action of this compound.
Caption: MMP-2 activation and inhibition by this compound.
References
- 1. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin PMID: 2071495 | MCE [medchemexpress.cn]
- 5. mdpi.com [mdpi.com]
(-)-Pyridoxatin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin, a fungal metabolite first isolated from Acremonium, has demonstrated a compelling profile of diverse biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its core activities: enzyme inhibition, antioxidant effects, and cytotoxicity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known and putative signaling pathways to facilitate further research and drug development efforts.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, including antifungal, antioxidant, and cytotoxic activities. A primary molecular target identified is Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. The quantitative data for these activities are summarized below.
| Biological Activity | Assay/Model | Result (IC50 / EC50 / MIC) | Reference(s) |
| Antioxidant Activity | Inhibition of Thiobarbituric Acid Reactive Substances (TBARS) production in vitro | IC50 = 0.55 µg/mL | [1] |
| Inhibition of AAPH-induced hemolysis in rat erythrocytes | IC50 = 1.95 µg/mL | [1] | |
| Antifungal Activity | Against Candida albicans | MIC = 1.64 µg/mL | [1] |
| Cytotoxic Activity | Panel of 21 cancer cell lines | EC50s = 0.10 - 7.04 µg/mL | [1] |
| Enzyme Inhibition | Inhibition of Gelatinase A (MMP-2) | IC50 = 15.2 µM | [1] |
Mechanism of Action: A Multi-faceted Approach
The mechanism of action of this compound is not fully elucidated but is understood to be multi-pronged, involving direct enzyme inhibition, free-radical scavenging, and induction of cell death pathways.
Inhibition of Gelatinase A (MMP-2)
A key identified molecular target of this compound is MMP-2, a zinc-dependent endopeptidase crucial for the degradation of extracellular matrix components, particularly type IV collagen.[2][3] The dysregulation of MMP-2 is implicated in various pathological processes, including tumor invasion and metastasis.[3][4] By inhibiting MMP-2, this compound can potentially disrupt these processes.
The downstream consequences of MMP-2 inhibition are complex and can affect multiple signaling pathways. For instance, MMPs are known to regulate the activity of growth factors and cytokines, such as TGF-β. Inhibition of MMP-2 could therefore modulate these pathways, impacting cell migration, proliferation, and angiogenesis.[5]
Antioxidant Activity
This compound is a potent antioxidant, as demonstrated by its ability to inhibit lipid peroxidation (TBARS assay) and protect against free radical-induced hemolysis.[1] The precise mechanism of its antioxidant action is likely multifaceted. Theoretical studies on structurally related pyridine derivatives suggest that they can act as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET).[6][7] It is plausible that the hydroxyl groups on the pyridinone ring of this compound contribute to this direct scavenging activity.
Additionally, some evidence from studies on pyridoxine (Vitamin B6) suggests an indirect antioxidant mechanism involving the induction of endogenous antioxidant defense systems. For example, pyridoxine has been shown to induce the synthesis of glutathione (GSH), a major intracellular antioxidant, and to upregulate the expression of antioxidant enzymes.[8] Further research is needed to determine if this compound shares this property.
Cytotoxic and Anti-Cancer Activity
This compound exhibits cytotoxicity against a broad range of cancer cell lines.[1] While the exact signaling pathways are not yet defined for this specific molecule, its cytotoxic effects are likely a culmination of its MMP-2 inhibitory and antioxidant/pro-oxidant activities, potentially leading to the induction of apoptosis.
Studies on structurally similar compounds provide insights into a plausible apoptotic mechanism. For instance, pyridoxal isonicotinoyl hydrazone analogs have been shown to induce apoptosis through a mitochondrial-mediated pathway, which is partially dependent on Bcl-2 and involves caspase activation.[9] Similarly, pyrimethamine, which shares a pyridinyl moiety, induces both intrinsic and extrinsic apoptotic pathways.[10] A proposed pathway for this compound-induced apoptosis, based on these related compounds, would involve mitochondrial destabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring lipid peroxidation.
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or other biological samples in a suitable buffer on ice.
-
Reaction Mixture: To a test tube, add the sample, a solution of thiobarbituric acid (TBA), and an acidic solution (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes). This promotes the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA to form a colored adduct.
-
Cooling and Centrifugation: Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve generated with an MDA standard.
Gelatin Zymography for MMP-2 Inhibition
This technique is used to detect and quantify the activity of gelatinases like MMP-2.
-
Gel Preparation: Prepare a polyacrylamide gel containing gelatin as a substrate.
-
Sample Preparation: Collect cell culture supernatants or prepare tissue extracts containing MMP-2. Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this would denature the enzyme.
-
Electrophoresis: Run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C for several hours to overnight. To test for inhibition, this compound can be included in the incubation buffer.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. The gelatinases will have degraded the gelatin in the gel, resulting in clear bands against a blue background. The intensity of the clear bands is proportional to the enzyme activity.
-
Analysis: Quantify the clear bands using densitometry. A decrease in the intensity of the band corresponding to MMP-2 in the presence of this compound indicates inhibition.
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted mechanism of action. Its ability to inhibit MMP-2, scavenge free radicals, and induce cytotoxicity makes it a valuable lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Future research should focus on elucidating the specific signaling pathways modulated by this compound. Key areas for investigation include:
-
Target Deconvolution: Identifying additional molecular targets of this compound to fully understand its polypharmacology.
-
Signaling Pathway Analysis: Investigating the downstream effects of MMP-2 inhibition by this compound on pathways such as TGF-β, MAPK, and PI3K/Akt.
-
Apoptosis Confirmation: Directly demonstrating the induction of apoptosis by this compound in cancer cells and delineating the specific apoptotic pathway (intrinsic vs. extrinsic) and the roles of key regulatory proteins.
-
Antioxidant Mechanism: Differentiating between direct radical scavenging and the induction of endogenous antioxidant systems as the primary mode of its antioxidant activity.
A deeper understanding of these molecular mechanisms will be crucial for the rational design of more potent and selective analogs of this compound and for advancing its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the free radical scavenging and metallic ion chelating activities of pyridoxal - Could the pro-oxidant risk be competitive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Detoxifying effect of pyridoxine on acetaminophen-induced hepatotoxicity via suppressing oxidative stress injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxal isonicotinoyl hydrazone analogs induce apoptosis in hematopoietic cells due to their iron-chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin, a fungal metabolite first isolated from Acremonium sp., has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological functions of this compound, including its antioxidant, cytotoxic, antifungal, and enzyme-inhibiting properties. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes potential signaling pathways and experimental workflows to facilitate a deeper understanding of this promising natural product.
Core Biological Activities
This compound exhibits a multifaceted biological profile, with significant activities observed in several key areas of therapeutic interest.
Antioxidant Activity
This compound has been identified as a potent free radical scavenger.[1] Its antioxidant properties have been quantified through its ability to inhibit lipid peroxidation and protect cells from oxidative damage.
Cytotoxic Activity
The compound has shown significant cytotoxic effects against a variety of cancer cell lines, suggesting its potential as an anticancer agent.
Antifungal Activity
This compound is active against pathogenic fungi, notably Candida albicans.
Enzyme Inhibition
A key target of this compound is Gelatinase A (MMP-2), a matrix metalloproteinase involved in cancer cell invasion and metastasis.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Antioxidant Activity of this compound
| Assay | Target/System | Metric | Value | Reference |
| Thiobarbituric Acid Reactive | in vitro | IC₅₀ | 0.55 µg/mL | [1] |
| AAPH-induced Hemolysis | Rat Erythrocytes | IC₅₀ | 1.95 µg/mL |
Table 2: Cytotoxic Activity of this compound
| Cell Lines | Number of Cell Lines | Metric | Value Range | Reference |
| Cancer Cell Panel | 21 | EC₅₀ | 0.10 - 7.04 µg/mL |
Table 3: Antifungal Activity of this compound
| Organism | Metric | Value | Reference |
| Candida albicans | MIC | 1.64 µg/mL |
Table 4: Enzyme Inhibition by this compound
| Enzyme | Metric | Value | Reference |
| Gelatinase A | IC₅₀ | 15.2 µM | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. Disclaimer: These are representative protocols and the original studies should be consulted for exact experimental conditions.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to the sample, incubate on ice for 15 minutes, and centrifuge to pellet the precipitated protein.
-
Reaction with TBA: Mix the supernatant with an equal volume of 0.67% thiobarbituric acid (TBA).
-
Incubation: Heat the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Determine the concentration of TBARS from a standard curve generated using known concentrations of MDA.
AAPH-Induced Hemolysis Assay
This assay assesses the antioxidant capacity of a compound to protect red blood cells from free radical-induced lysis.
Protocol:
-
Erythrocyte Preparation: Isolate rat erythrocytes by centrifugation and wash with phosphate-buffered saline (PBS). Resuspend the cells to a final concentration of 5% in PBS.
-
Incubation with this compound: Incubate the erythrocyte suspension with various concentrations of this compound at 37°C for a predetermined time.
-
Induction of Hemolysis: Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical generator, to the erythrocyte suspension and incubate at 37°C.
-
Measurement of Hemolysis: Periodically take aliquots of the suspension, centrifuge to pellet intact cells, and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculation of Inhibition: Calculate the percentage of hemolysis inhibition by comparing the absorbance of the this compound-treated samples to the control (AAPH alone).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
EC₅₀ Determination: Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Gelatinase A (MMP-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Gelatinase A.
Protocol:
-
Enzyme Activation: Activate pro-MMP-2 to its active form using a suitable activator like APMA (4-aminophenylmercuric acetate).
-
Inhibitor Incubation: Pre-incubate the activated MMP-2 with various concentrations of this compound.
-
Substrate Addition: Add a fluorogenic gelatin substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the gelatin substrate by MMP-2.
-
IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the initial reaction rates against the inhibitor concentrations.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of Candida albicans in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Signaling Pathways and Mechanistic Insights
While the precise signaling pathways modulated by this compound are still under investigation, its origin from an Acremonium species and its core chemical structure provide clues to its potential mechanisms of action. Metabolites from Acremonium have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. It is plausible that this compound exerts its cytotoxic and other effects through interference with this pathway.
Caption: Plausible MAPK signaling pathway modulation by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental assays described in this guide.
Caption: General workflow for the TBARS assay.
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a natural product with a compelling range of biological activities that warrant further investigation. Its antioxidant, cytotoxic, antifungal, and enzyme-inhibiting properties make it a valuable lead compound for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action. Structure-activity relationship (SAR) studies would also be beneficial to optimize its potency and selectivity for various therapeutic applications. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this intriguing fungal metabolite.
References
(-)-Pyridoxatin: A Comprehensive Technical Guide to its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin, a fungal metabolite, has emerged as a compound of significant interest due to its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies related to the antioxidant activity of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent against oxidative stress-mediated pathologies.
Core Mechanism of Action: Free Radical Scavenging
This compound exerts its antioxidant effects primarily through the direct scavenging of free radicals. Its chemical structure, featuring a substituted pyridinone ring, is adept at donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Theoretical studies on related pyridoxine-like compounds suggest that the primary mechanisms of free radical scavenging include:
-
Hydrogen Atom Transfer (HAT): The pyridinol moiety can donate a hydrogen atom to a free radical, thereby quenching its reactivity.
-
Single Electron Transfer (SET): this compound can donate an electron to a free radical, reducing it to a less reactive species.
-
Radical Adduct Formation (RAF): Free radicals can add to the aromatic ring of this compound, forming a stable adduct.
These mechanisms collectively contribute to the ability of this compound to mitigate the damaging effects of free radicals on cellular components such as lipids, proteins, and DNA.
Quantitative Antioxidant Activity
The free radical scavenging efficacy of this compound has been quantified using various in vitro assays. The following table summarizes the available data, providing key metrics for its antioxidant potential.
| Assay | Endpoint Measured | IC50 / Result | Reference Compound(s) |
| TBARS Assay | Inhibition of lipid peroxidation (malondialdehyde formation) | 0.55 µg/mL | Not specified |
| AAPH-Induced Erythrocyte Hemolysis | Protection against peroxyl radical-induced cell lysis | 1.95 µg/mL | Not specified |
| DPPH Radical Scavenging Assay | Scavenging of the stable DPPH radical | Data not available for this compound | - |
| ABTS Radical Scavenging Assay | Scavenging of the ABTS radical cation | Data not available for this compound | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Neutralization of peroxyl radicals | Data not available for this compound | - |
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways involved in the oxidative stress response. While direct evidence for this compound's effect on specific signaling pathways is still emerging, related compounds like pyridoxine have been shown to modulate key pathways such as the Nrf2/ARE pathway .
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
Potential Nrf2/ARE Signaling Pathway Activation by this compound
Caption: Potential mechanism of Nrf2/ARE pathway activation by this compound.
By scavenging ROS, this compound could potentially disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of endogenous antioxidant defenses.
Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the free radical scavenging activity of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid oxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the TBARS assay to assess lipid peroxidation inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Trichloroacetic acid (TCA) solution (20% w/v).
-
Thiobarbituric acid (TBA) solution (0.67% w/v).
-
Lipid source (e.g., brain homogenate, linoleic acid emulsion).
-
Oxidizing agent (e.g., 10 mM FeSO₄, 10 mM H₂O₂).
-
This compound solutions at various concentrations.
-
-
Assay Procedure:
-
To a reaction tube, add the lipid source, this compound (or vehicle control), and the oxidizing agent.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) to induce lipid peroxidation.
-
Stop the reaction by adding ice-cold TCA solution.
-
Add the TBA solution.
-
Incubate the mixture in a boiling water bath (95-100°C) for 60 minutes.
-
Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
AAPH-Induced Erythrocyte Hemolysis Assay
This assay assesses the ability of an antioxidant to protect cell membranes from peroxyl radical-induced damage.
Principle: The thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) generates peroxyl radicals, which attack erythrocyte membranes, leading to hemolysis. The release of hemoglobin is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the AAPH-induced erythrocyte hemolysis assay.
Detailed Protocol:
-
Erythrocyte Preparation:
-
Collect fresh blood (e.g., rat or human) in an anticoagulant-containing tube.
-
Centrifuge to pellet the erythrocytes.
-
Wash the erythrocytes multiple times with isotonic phosphate-buffered saline (PBS).
-
Resuspend the packed erythrocytes in PBS to a final concentration (e.g., 5% v/v).
-
-
Assay Procedure:
-
In a reaction tube, mix the erythrocyte suspension with various concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).
-
Initiate hemolysis by adding a solution of AAPH.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 2-4 hours).
-
At different time points, take aliquots and centrifuge to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 540 nm.
-
-
Controls:
-
Negative Control: Erythrocytes in PBS without AAPH.
-
Positive Control: Erythrocytes with AAPH but without this compound.
-
100% Hemolysis Control: Erythrocytes lysed with a hypotonic solution or a detergent.
-
-
Calculation:
-
The percentage of hemolysis is calculated as: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_100%_hemolysis - Abs_neg_control)] * 100
-
The percentage inhibition of hemolysis is then calculated relative to the positive control.
-
Conclusion and Future Directions
This compound demonstrates significant promise as a free radical scavenger, with proven efficacy in inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage. The data presented in this guide underscore its potential for further investigation as a therapeutic agent.
Future research should focus on:
-
Expanding the Antioxidant Profile: Quantifying the activity of this compound using a broader range of antioxidant assays (DPPH, ABTS, ORAC) to provide a more complete picture of its scavenging capabilities.
-
Elucidating Signaling Pathway Modulation: Investigating the specific effects of this compound on key oxidative stress-related signaling pathways, such as the Nrf2/ARE and NF-κB pathways, in relevant cellular models.
-
In Vivo Efficacy Studies: Translating the in vitro findings to in vivo models of diseases associated with oxidative stress to evaluate its therapeutic potential.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its antioxidant activity and to potentially develop even more potent derivatives.
This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound in combating oxidative stress.
An In-depth Technical Guide to the MMP-2 Inhibitory Activity of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin, a natural product, has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer metastasis and other pathological processes involving extracellular matrix degradation.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's MMP-2 inhibitory activity, including its broader biological profile. It details relevant experimental protocols for assessing MMP-2 inhibition and explores potential signaling pathways involved in MMP-2 regulation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.
Introduction to this compound and MMP-2
This compound is a fungal metabolite belonging to the dihydroxypyridine class of compounds.[1] It has garnered scientific interest due to its diverse biological activities, including roles as a free radical scavenger, an inhibitor of lipid peroxidation and DNA synthesis, and an antifungal agent.[2] Notably, it has been classified as an inhibitor of MMP-2, a zinc-dependent endopeptidase that plays a crucial role in the breakdown of type IV collagen, a major component of the basement membrane.[1][3]
The unregulated activity of MMP-2 is strongly associated with tumor invasion, metastasis, and angiogenesis.[4][5][6] By degrading the extracellular matrix, MMP-2 facilitates the migration and invasion of cancer cells into surrounding tissues and the vasculature.[3][6] Therefore, the inhibition of MMP-2 represents a promising therapeutic strategy for cancer treatment.[4]
Quantitative Data on the Biological Activity of this compound
| Biological Activity | IC50 Value (µM) | Reference |
| Free Radical Scavenging | 8 | |
| Antifungal Effects (in vivo) | 6 |
Experimental Protocols for Assessing MMP-2 Inhibitory Activity
The primary method for determining the inhibitory effect of compounds like this compound on MMP-2 activity is gelatin zymography. This technique allows for the detection of gelatinolytic activity of MMPs.
Gelatin Zymography Protocol
This protocol is adapted from standard procedures for detecting MMP-2 and MMP-9 activity in biological samples.[1][3][7][8][9]
Materials:
-
Cell culture medium (serum-free)
-
This compound (or other inhibitors)
-
SDS-PAGE equipment
-
Polyacrylamide gel with 0.1% gelatin
-
Non-reducing sample buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Culture appropriate cells (e.g., HT1080 fibrosarcoma cells, which constitutively express MMP-2) in serum-free media. Treat cells with varying concentrations of this compound. Collect the conditioned media, which will contain secreted MMPs.
-
Electrophoresis: Mix the conditioned media with a non-reducing SDS sample buffer. Load the samples onto a polyacrylamide gel containing 0.1% gelatin. Run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with a washing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in an incubation buffer at 37°C for 12-48 hours. This allows the active MMP-2 to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background. Destain the gel until the bands are clearly visible.
-
Analysis: Quantify the intensity of the clear bands using densitometry. A decrease in the intensity of the MMP-2 band in the presence of this compound indicates inhibitory activity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for MMP-2 Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the MMP-2 inhibitory activity of a test compound like this compound.
Caption: Workflow for assessing MMP-2 inhibition.
Relevant Signaling Pathway: TGF-β-Smad-MMP2
While the direct effect of this compound on specific signaling pathways regulating MMP-2 is not yet elucidated, understanding these pathways is crucial for contextualizing its potential mechanism of action. The Transforming Growth Factor-β (TGF-β) pathway is a well-established regulator of MMP-2 expression and is often implicated in cancer progression.
Caption: TGF-β signaling pathway leading to MMP-2 activation.
Mechanism of Action and Future Directions
The precise mechanism by which this compound inhibits MMP-2 has not been fully elucidated. Generally, MMP inhibitors act by chelating the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity.[10] It is plausible that this compound functions through a similar mechanism.
Future research should focus on:
-
Determining the specific IC50 value of this compound for MMP-2 inhibition through rigorous enzymatic assays.
-
Elucidating the exact mechanism of inhibition, including its interaction with the MMP-2 active site.
-
Investigating the effect of this compound on MMP-2 expression and activity in various cancer cell lines and in vivo models.
-
Exploring the impact of this compound on the signaling pathways that regulate MMP-2, such as the TGF-β and MAPK pathways.
Conclusion
This compound is a promising natural product with demonstrated MMP-2 inhibitory potential. While further research is needed to fully characterize its efficacy and mechanism of action, the available data suggest its potential as a lead compound for the development of novel anti-cancer therapeutics targeting tumor invasion and metastasis. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other MMP-2 inhibitors.
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. Pyridoxatin, MMP-2抑制剂 (ab144338)| Abcam中文官网 [abcam.cn]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cheminformatics-biophysics correlate to identify promising lead molecules against matrix metalloproteinase-2 (MMP-2) enzyme: A promising anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MMP-2 in the Regulation of IL-6/Stat3 Survival Signaling via Interaction With α5β1 Integrin in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does cancer cell metabolism affect tumor migration and invasion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis Reveals Scant Evidence on Anticancer Properties of (-)-Pyridoxatin
(-)-Pyridoxatin is cataloged as a Matrix Metalloproteinase-2 (MMP-2) inhibitor and is noted for its antibiotic and potential anticancer properties, including the inhibition of lipid peroxidation and DNA synthesis. However, beyond this general classification, in-depth studies detailing its specific interactions with cancer cells, such as IC50 values across different cell lines, are not present in the surveyed literature.
Research into compounds with similar structural motifs, such as pyridoxine derivatives and other pyrido-scaffolds, has shown promise in the field of oncology. These related molecules have been investigated for their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways critical to cancer cell proliferation and survival. For instance, certain pyridoxine-based doxorubicin derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Similarly, other pyridine-containing compounds have been explored as inhibitors of key cancer-related enzymes and pathways.
However, the direct extrapolation of these findings to this compound is not scientifically sound without specific experimental validation. The subtle differences in chemical structure can lead to vastly different biological activities.
The creation of a detailed technical guide or whitepaper as requested is contingent on the availability of robust scientific data. This includes:
-
Quantitative Data: Specific metrics of efficacy, such as IC50 values, which denote the concentration of a drug that is required for 50% inhibition in vitro.
-
Experimental Protocols: Detailed methodologies of the experiments performed to ascertain the compound's anticancer effects. This includes information on the cancer cell lines tested, the assays used to measure cell viability and apoptosis, and the techniques employed to study protein expression and signaling pathway modulation.
-
Signaling Pathway Analysis: Identification of the specific molecular pathways within cancer cells that are affected by the compound.
Due to the absence of this specific information for this compound in the public domain, it is not possible to construct the requested in-depth technical guide, including data tables and signaling pathway diagrams. Further dedicated research and publication of findings on this compound are necessary before such a comprehensive document can be developed.
Unveiling the Antimicrobial Profile of (-)-Pyridoxatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin, a natural fungal metabolite originally isolated from Acremonium sp., has garnered attention for its diverse biological activities. While initially noted for both antibacterial and free radical scavenging properties, extensive research has more clearly defined its potent antifungal capabilities, particularly against opportunistic Candida species. This technical guide provides an in-depth overview of the antibiotic spectrum of this compound, with a primary focus on its well-documented antifungal activity. It consolidates quantitative data on its minimum inhibitory concentrations (MICs), details the experimental protocols for its evaluation, and visually elucidates its mechanism of action through signaling pathway diagrams. While early reports suggested antibacterial action, specific quantitative data on its activity against a broad range of bacteria remains limited in publicly accessible literature.
Antifungal Spectrum of this compound
This compound has demonstrated significant inhibitory effects against various clinically relevant Candida species. The following table summarizes the minimum inhibitory concentrations (MICs) reported in the literature.
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 1.64 | [1] |
| Candida albicans (various strains) | 1-4 | [2][3] |
| Candida glabrata | 1-4 | [2][3] |
| Candida krusei | 1-4 | [2][3] |
| Candida parapsilosis | 1-4 | [2][3] |
Antibacterial Spectrum of this compound
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound against Candida species involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This inhibition leads to a cascade of downstream effects, ultimately compromising cell integrity and viability.
Inhibition of Ergosterol Biosynthesis
This compound targets the ergosterol biosynthesis pathway, leading to a dose-dependent decrease in the production of ergosterol[2][3]. Concurrently, this inhibition causes the accumulation of precursor sterols, namely squalene and lanosterol[2]. The depletion of ergosterol and the buildup of these precursors disrupt the physical properties and functions of the fungal cell membrane.
Downregulation of Ergosterol Biosynthesis Genes
The inhibitory effect of this compound at the molecular level is evidenced by the significant downregulation of genes involved in the ergosterol biosynthesis pathway[2]. This indicates that this compound interferes with the transcriptional regulation of this essential fungal process.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following sections detail the methodologies employed to determine the antifungal activity and elucidate the mechanism of action of this compound.
Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound against fungal strains are determined using the broth microdilution method, following established guidelines.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Fungal Inoculum: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Sterol Content Analysis
The effect of this compound on the sterol composition of fungal cells is quantified using gas chromatography-mass spectrometry (GC-MS).
Protocol:
-
Fungal Culture and Treatment: Fungal cells are cultured to the mid-logarithmic phase and then treated with varying concentrations of this compound for a defined period.
-
Saponification and Extraction: The treated fungal cells are harvested, and the lipids are saponified using alcoholic potassium hydroxide. Non-saponifiable lipids, including sterols, are then extracted with an organic solvent such as n-heptane.
-
Derivatization and Analysis: The extracted sterols are derivatized to make them volatile and then analyzed by GC-MS to identify and quantify the different sterol components.
Gene Expression Analysis
The impact of this compound on the expression of genes involved in the ergosterol biosynthesis pathway is assessed using real-time quantitative polymerase chain reaction (RT-qPCR).
Protocol:
-
RNA Extraction: Fungal cells are treated with this compound, and total RNA is extracted using a suitable method.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
RT-qPCR: The cDNA is used as a template for RT-qPCR with primers specific to the target genes in the ergosterol biosynthesis pathway. The relative expression levels of these genes are normalized to a housekeeping gene.
Conclusion
This compound exhibits a notable and well-characterized antifungal activity, primarily targeting the ergosterol biosynthesis pathway in Candida species. Its mechanism of action, involving the inhibition of sterol production and the downregulation of associated genes, presents a promising avenue for the development of new antifungal agents. While its antibacterial potential was suggested in early research, a comprehensive, quantitative understanding of its antibacterial spectrum is not currently available and warrants further investigation to fully define its antimicrobial profile. This guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
The Cytotoxic Potential of (-)-Pyridoxatin on Cancer Cells: A Review of the Landscape
Despite a comprehensive search of available scientific literature, specific data on the cytotoxic effects of a compound identified as "(-)-Pyridoxatin" on cancer cells remains elusive. This suggests that "this compound" may be a novel, yet-to-be-documented agent in the realm of cancer research, or potentially a misnomer for a related compound.
While information directly pertaining to "this compound" is not currently available, the broader family of pyridoxine (Vitamin B6) derivatives and pyridopyrimidines has been the subject of extensive investigation for their anti-cancer properties. These studies provide a foundational understanding of the potential mechanisms through which a compound like "this compound" might exert cytotoxic effects.
Potential Mechanisms of Action: Insights from Related Compounds
Research into structurally similar compounds, such as various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, has revealed several key pathways through which they induce cancer cell death. These mechanisms often involve:
-
Induction of Apoptosis: Many pyridopyrimidine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Signaling Pathways: The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Pyridoxine-related compounds have been found to inhibit critical pathways involved in cell survival and proliferation.
Future Directions
The absence of specific data on "this compound" highlights a potential area for new research. Future investigations could focus on:
-
Synthesis and Characterization: The first step would be the chemical synthesis and thorough characterization of "this compound" to confirm its structure.
-
In Vitro Cytotoxicity Screening: The compound could then be screened against a panel of cancer cell lines to determine its cytotoxic activity and to identify sensitive cancer types.
-
Mechanistic Studies: Should "this compound" demonstrate significant cytotoxic effects, further studies would be necessary to elucidate its precise mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways.
An In-depth Technical Guide to the Iron Chelation Properties of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pyridoxatin, a fungal hydroxamate, has emerged as a compound of significant interest due to its potent iron-scavenging capabilities and concomitant antioxidant properties. As a cell-permeable molecule, it presents a promising alternative to existing iron chelation therapies, which are often limited by poor oral bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's iron chelation properties, including its effects on cellular iron homeostasis and its potential therapeutic applications. Detailed experimental protocols are provided to facilitate further research and development of this promising iron chelator.
Introduction to this compound and Iron Chelation
Iron is an essential element for numerous physiological processes, but its dysregulation can lead to significant cellular damage through the generation of reactive oxygen species (ROS) via the Fenton reaction. Iron overload is implicated in a variety of pathological conditions, including β-thalassemia, hemochromatosis, and neurodegenerative diseases. Iron chelation therapy is a primary clinical strategy to mitigate iron-induced toxicity.
This compound is a hydroxamate-based compound that has been identified as a powerful iron scavenger.[1] Its ability to permeate cell membranes allows it to access and chelate the intracellular labile iron pool (LIP), a key contributor to iron-mediated oxidative stress.[1] Furthermore, this compound exhibits antioxidant activity, particularly against iron-dependent oxidative processes, making it a dual-function therapeutic candidate.[1]
Quantitative Data on Iron Chelation
Precise quantitative data on the iron chelation efficacy of this compound, such as IC50 values and iron-binding affinity constants (Kd), are not extensively available in the public domain and represent a key area for future research. To provide a comparative context, the following tables summarize available data for benchmark iron chelators and related compounds.
Table 1: Iron Chelation Efficacy (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
| This compound | Ferrozine Assay | Data Not Available | |
| Deferoxamine (DFO) | Iron-induced lipid peroxidation | ~12 µM (comparable to M10) | [2] |
| Deferiprone (L1) | Not Specified | Not Specified | |
| Deferasirox (ICL670) | Not Specified | Not Specified | |
| M10 (bifunctional molecule) | Iron-induced lipid peroxidation | 12 µM | [2] |
| Betulinic Acid Acetate (BAA) | Iron Chelation | 0.88 mg/mL | [3] |
Table 2: Iron Binding Affinity (Stability Constants)
| Compound | Metal Ion | Log K (Stability Constant) | Reference |
| This compound | Fe(III) | Data Not Available | |
| Pyridoxal isonicotinoyl hydrazone (PIH) & analogues | Fe(III) | Selectivity comparable to DFO | [4] |
| M10 (bifunctional molecule) | Fe(III) | logK(3) = 12.25 ± 0.55 | [2] |
Experimental Protocols
The following protocols are adapted from established methodologies for assessing iron chelation and antioxidant activity. They provide a framework for the quantitative evaluation of this compound.
In Vitro Iron Chelation Assessment: Ferrozine Assay
This assay colorimetrically determines the iron-chelating capacity of a compound by measuring the disruption of the ferrozine-Fe(II) complex.
Workflow:
Caption: Workflow for the Ferrozine-based iron chelation assay.
Methodology:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., HEPES, pH 7.4).
-
In a 96-well plate, add a defined volume of each this compound dilution to wells.
-
Add a solution of ferrous chloride (FeCl₂) to each well and incubate for a short period (e.g., 10 minutes) to allow for chelation.
-
Add a solution of ferrozine to each well. Ferrozine will form a colored complex with any unchelated Fe(II).
-
Incubate for a further period (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the solution without the chelator and A_sample is the absorbance in the presence of this compound.
-
The IC50 value (the concentration of this compound required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the log of the chelator concentration.
Cellular Iron Chelation: Calcein-AM Assay
This assay measures the ability of a chelator to bind the intracellular labile iron pool (LIP) in living cells. Calcein-AM is a cell-permeant dye that is non-fluorescent. Once inside the cell, esterases cleave the AM group, and the resulting calcein fluoresces. This fluorescence is quenched by the presence of labile iron. An effective intracellular iron chelator will bind the iron, leading to an increase in calcein fluorescence.
Workflow:
Caption: Workflow for the Calcein-AM cellular iron chelation assay.
Methodology:
-
Seed adherent cells (e.g., hepatoma cell line HepG2) in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with Calcein-AM (e.g., 1 µM) in buffer for 15-30 minutes at 37°C.
-
Wash the cells to remove excess Calcein-AM.
-
Add solutions of this compound at various concentrations to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader at time zero and at subsequent time points.
-
An increase in fluorescence intensity over time indicates intracellular iron chelation.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add a defined volume of each this compound dilution to the wells.
-
Add a methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value can be determined from a plot of scavenging percentage against the log of the sample concentration.
Inhibition of Iron-Mediated Lipid Peroxidation
This assay assesses the ability of this compound to inhibit the peroxidation of lipids initiated by the presence of iron.
Methodology:
-
Prepare a lipid substrate, such as a suspension of liposomes or a brain homogenate.
-
Induce lipid peroxidation by adding an iron source (e.g., FeCl₃) and an oxidizing agent (e.g., ascorbic acid).
-
In parallel experiments, pre-incubate the lipid substrate with various concentrations of this compound before the addition of the iron and oxidizing agent.
-
After a set incubation period, measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
A decrease in the formation of TBARS in the presence of this compound indicates its ability to inhibit iron-mediated lipid peroxidation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound's iron chelation is the formation of a stable complex with ferric iron (Fe³⁺), thereby preventing its participation in redox cycling and the generation of harmful hydroxyl radicals.
Caption: Proposed mechanism of this compound in mitigating iron-mediated oxidative stress.
By sequestering labile iron, this compound can influence various iron-dependent signaling pathways. For instance, iron chelation can lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that regulates the expression of genes involved in cellular adaptation to low oxygen and cell survival.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic iron chelator due to its potent iron-scavenging activity, cell permeability, and antioxidant properties.[1] The experimental protocols outlined in this guide provide a foundation for the further characterization of its efficacy and mechanism of action. A critical next step for the research community is to conduct rigorous quantitative studies to determine the IC50 values for iron chelation and the binding affinity constants of this compound. Furthermore, in vivo studies are warranted to assess its pharmacokinetic profile, safety, and therapeutic efficacy in animal models of iron overload and related diseases. Such data will be instrumental in advancing this compound towards clinical development as a novel treatment for iron-related pathologies.
References
- 1. Antioxidant activity and cellular uptake of the hydroxamate-based fungal iron chelators pyridoxatin, desferriastechrome and desferricoprogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potential neuroprotective agents with both iron chelating and amino acid-based derivatives targeting central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron chelators of the pyridoxal isonicotinoyl hydrazone class. III. Formation constants with calcium(II), magnesium(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (-)-Pyridoxatin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a fungal metabolite first isolated from Acremonium sp. that has garnered significant interest due to its diverse and potent biological activities.[1] It has been shown to be a free radical scavenger, an inhibitor of lipid peroxidation, and to possess antifungal, and cytotoxic properties against various cancer cell lines. Notably, this compound exhibits strong antifungal activity against Candida albicans, a prevalent human pathogen, by interfering with the ergosterol biosynthesis pathway. This application note provides a detailed protocol for the isolation and purification of this compound from fungal cultures, offering a foundation for researchers and drug development professionals to obtain this promising bioactive compound for further investigation.
Biological Activities and Physicochemical Properties
This compound's therapeutic potential stems from its multifaceted biological profile. Its ability to counteract oxidative stress, inhibit fungal growth, and impede cancer cell proliferation makes it a valuable lead compound for drug discovery. A summary of its key biological activities and physicochemical properties is presented below.
Table 1: Summary of Biological Activities and Physicochemical Properties of this compound
| Parameter | Value/Description | Reference |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| Appearance | Colorless needles | Teshima et al., 1991 |
| Biological Activities | ||
| Free radical scavenger | [1] | |
| Lipid peroxidation inhibitor | ||
| Antifungal (Candida albicans) | ||
| Cytotoxic (various cancer cell lines) | ||
| Gelatinase A inhibitor | ||
| Mechanism of Antifungal Action | Interferes with ergosterol biosynthesis |
Experimental Protocols
The following protocols are based on established methods for the cultivation of Acremonium species and the extraction and purification of secondary metabolites.[3][4][5] These should be optimized for specific laboratory conditions and fungal strains.
Fungal Strain and Culture Maintenance
-
Producing Organism: Acremonium sp. (Strain details should be specified based on the source)
-
Maintenance Medium: Potato Dextrose Agar (PDA) is a suitable medium for maintaining the fungal culture.
-
Procedure:
-
Aseptically transfer a small piece of the mycelium from a stock culture onto a fresh PDA plate.
-
Incubate the plate at 25-28°C for 7-10 days, or until sufficient growth is observed.
-
Store the stock cultures at 4°C and subculture every 4-6 weeks to maintain viability.
-
Fermentation for this compound Production
This protocol describes a submerged fermentation process.
-
Seed Culture Medium (per liter):
-
Glucose: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Adjust pH to 6.0 before sterilization.
-
-
Production Medium (per liter):
-
Soluble Starch: 40 g
-
Glycerol: 20 g
-
Yeast Extract: 10 g
-
Soybean Meal: 10 g
-
CaCO₃: 2 g
-
Adjust pH to 6.5 before sterilization.
-
-
Protocol:
-
Inoculum Preparation: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a mycelial plug from a fresh PDA plate. Incubate at 28°C on a rotary shaker (180 rpm) for 3-4 days.
-
Production Fermentation: Inoculate a 2 L flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C on a rotary shaker (200 rpm) for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
-
Extraction of this compound
-
Solvents and Reagents: Ethyl acetate, Methanol, Anhydrous Sodium Sulfate.
-
Protocol:
-
After fermentation, separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelial mass can also be extracted by soaking in methanol overnight, followed by filtration and concentration of the methanolic extract. The crude extracts can then be combined.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate) followed by ethyl acetate:methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light (254 nm) or with a suitable staining reagent.
-
Pool the fractions containing this compound based on the TLC profile.
-
-
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column equilibrated with a suitable solvent such as methanol.
-
Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate to yield purified this compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing - Optional)
-
For obtaining highly pure this compound, a final purification step using preparative HPLC may be necessary.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 80% over 30 minutes).
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Inject the sample from the Sephadex LH-20 column and collect the peak corresponding to this compound.
-
Remove the solvent under vacuum to obtain pure this compound.
-
Quantitative Data
The following table provides a hypothetical purification summary for the isolation of this compound. Actual values will vary depending on the fungal strain, fermentation conditions, and purification efficiency. Researchers should perform assays at each step to determine the concentration and purity of this compound to generate a similar table.
Table 2: Purification Summary for this compound
| Purification Step | Total Volume (mL) | Total Activity (Units*) | Total Solids (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Broth | 1000 | 1000 | 10000 | 0.1 | 100 | 1 |
| Ethyl Acetate Extract | 200 | 900 | 1000 | 0.9 | 90 | 9 |
| Silica Gel Pool | 50 | 720 | 150 | 4.8 | 72 | 48 |
| Sephadex LH-20 Pool | 10 | 540 | 30 | 18 | 54 | 180 |
*A unit of activity can be defined based on a biological assay (e.g., antifungal activity) or by a quantitative analytical method like HPLC.
Visualizations
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Isolation.
Antifungal Mechanism of Action
This compound exerts its antifungal effect on Candida albicans by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Caption: Antifungal Mechanism of this compound.
Conclusion
This application note provides a comprehensive guide for the isolation and purification of this compound from fungal cultures. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to produce this bioactive compound for further studies. The provided quantitative data table, although hypothetical, emphasizes the importance of monitoring yield and purity throughout the purification process. The elucidation of its antifungal mechanism further highlights the potential of this compound as a lead compound for the development of novel antifungal agents.
References
- 1. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sophisticated Cloning, Fermentation, and Purification Technologies for an Enhanced Therapeutic Protein Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. researchgate.net [researchgate.net]
Total Synthesis of (±)-Pyridoxatin: Application Notes and Protocols for Researchers
Authored by Gemini AI
Introduction
(-)-Pyridoxatin is a fungal metabolite first isolated from Acremonium sp. BX86. It exhibits a range of biological activities, including free radical scavenging, antioxidant effects, and cytotoxicity against various cancer cell lines. Its unique structure, featuring a substituted dihydroxypyridinone core, has made it a target of interest for synthetic chemists. This document provides detailed application notes and protocols for the total synthesis of (±)-Pyridoxatin, based on the seven-step synthesis reported by Snider and Lu. It should be noted that the following protocol describes a racemic synthesis, yielding (±)-Pyridoxatin. The natural product, this compound, has the defined stereochemistry of 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one. Researchers aiming for the enantiomerically pure natural product would need to incorporate a resolution step or develop an asymmetric synthesis, which is not covered in the available literature.
Synthetic Strategy
The total synthesis of (±)-Pyridoxatin is accomplished via a seven-step sequence starting from cis-2,4-dimethylcyclohexanone. The key transformation is the condensation of 4-hydroxy-2-pyridone with a bespoke allylic silane aldehyde. The final step involves the oxidation of the pyridone precursor to afford the target molecule.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the total synthesis of (±)-Pyridoxatin.
Experimental Protocols
The following protocols provide detailed methodologies for the seven-step synthesis of (±)-Pyridoxatin.
Step 1: Synthesis of (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexanol
-
Procedure: To a solution of vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) at 0 °C is added a solution of cis-2,4-dimethylcyclohexanone (10.0 g, 79.2 mmol) in THF (50 mL) dropwise. The reaction mixture is stirred at room temperature for 12 hours and then quenched by the slow addition of saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, 10% EtOAc in hexanes) to afford the title compound as a colorless oil.
-
Quantitative Data: See Table 1.
Step 2: Synthesis of (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexyl Acetate
-
Procedure: To a solution of (1R,3S)-1-ethenyl-3,5-dimethylcyclohexanol (10.0 g, 64.8 mmol) in pyridine (50 mL) at 0 °C is added acetic anhydride (12.2 mL, 130 mmol) dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and extracted with Et₂O (3 x 75 mL). The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the acetate.
-
Quantitative Data: See Table 1.
Step 3: Synthesis of (3S,5R)-3,5-Dimethyl-2-(trimethylsilyl)methylenecyclohexene
-
Procedure: To a solution of (1R,3S)-1-ethenyl-3,5-dimethylcyclohexyl acetate (10.0 g, 50.9 mmol) and CuI (970 mg, 5.09 mmol) in THF (100 mL) at -78 °C is added (trimethylsilyl)methyllithium (1.0 M in pentane, 102 mL, 102 mmol) dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with pentane (3 x 75 mL). The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by chromatography to give the allylic silane.
-
Quantitative Data: See Table 1.
Step 4: Synthesis of (3S,5R)-3,5-Dimethyl-2-(trimethylsilyl)methylenecyclohexanecarbaldehyde (Allylic Silane Aldehyde)
-
Procedure: A solution of the allylic silane from Step 3 (5.0 g, 23.8 mmol) in CH₂Cl₂ (100 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and triphenylphosphine (7.48 g, 28.5 mmol) is added. The mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, 5% EtOAc in hexanes) to afford the aldehyde.
-
Quantitative Data: See Table 1.
Step 5: Condensation of 4-Hydroxy-2-pyridone with the Allylic Silane Aldehyde
-
Procedure: A solution of the allylic silane aldehyde (1.0 g, 4.75 mmol) and 4-hydroxy-2-pyridone (583 mg, 5.23 mmol) in toluene (50 mL) is heated to reflux with a Dean-Stark trap for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, 50% EtOAc in hexanes) to yield the cyclohexylpyridone precursor as a mixture of diastereomers.[1]
-
Quantitative Data: See Table 1.
Step 6: Silylation of the Cyclohexylpyridone Precursor
-
Procedure: To a solution of the cyclohexylpyridone precursor (500 mg, 1.64 mmol) in CH₂Cl₂ (20 mL) is added hexamethyldisilazane (HMDS, 1.74 mL, 8.20 mmol) and a catalytic amount of chlorotrimethylsilane. The solution is heated at reflux for 7 hours. The excess HMDS and solvent are removed under reduced pressure to provide the crude silylated intermediate, which is used in the next step without further purification.
-
Quantitative Data: Assumed to be quantitative.
Step 7: Oxidation to (±)-Pyridoxatin
-
Procedure: The crude silylated intermediate from Step 6 is dissolved in CH₂Cl₂ (20 mL) and treated with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) complex at room temperature for 15 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (silica gel, 1:4 hexane-CH₂Cl₂) to give a molybdenum complex. This complex is dissolved in CH₂Cl₂ (30 mL) and stirred with a saturated aqueous solution of tetrasodium EDTA (30 mL) for 2 hours. The organic layer is separated, dried over MgSO₄, filtered, and concentrated. The residue is purified by preparative TLC to afford (±)-Pyridoxatin.
-
Quantitative Data: See Table 1.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexanol | cis-2,4-dimethylcyclohexanone | 85 | C₁₀H₁₈O | 154.25 |
| 2 | (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexyl Acetate | (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexanol | 95 | C₁₂H₂₀O₂ | 196.29 |
| 3 | (3S,5R)-3,5-Dimethyl-2-(trimethylsilyl)methylenecyclohexene | (1R,3S)-1-Ethenyl-3,5-dimethylcyclohexyl Acetate | 70 | C₁₂H₂₂Si | 194.39 |
| 4 | (3S,5R)-3,5-Dimethyl-2-(trimethylsilyl)methylenecyclohexanecarbaldehyde | (3S,5R)-3,5-Dimethyl-2-(trimethylsilyl)methylenecyclohexene | 75 | C₁₂H₂₂OSi | 210.39 |
| 5 | Cyclohexylpyridone Precursor | Allylic Silane Aldehyde | 35[1] | C₁₅H₂₁NO₂ | 247.33 |
| 6 | Silylated Intermediate | Cyclohexylpyridone Precursor | ~100 | C₂₁H₃₇NO₂Si₂ | 391.69 |
| 7 | (±)-Pyridoxatin | Silylated Intermediate | 54 (from precursor) | C₁₅H₂₁NO₃ | 263.33 |
Table 1: Summary of quantitative data for the total synthesis of (±)-Pyridoxatin.
Signaling Pathways and Logical Relationships
The key chemical transformation in this synthesis is the condensation reaction in Step 5, which proceeds through a proposed o-quinone methide intermediate. This intermediate can then undergo an intramolecular ene reaction to form the desired cyclohexylpyridone.
Caption: Proposed mechanism for the key condensation step.
Conclusion
The provided protocols, based on the work of Snider and Lu, offer a detailed guide for the laboratory synthesis of (±)-Pyridoxatin. While this synthesis yields a racemic mixture, it provides a solid foundation for accessing this biologically active molecule for further research. Future work could focus on the development of an enantioselective variant of this synthesis to provide access to the naturally occurring this compound. Researchers utilizing these protocols should pay close attention to the anhydrous and inert atmosphere conditions required for several of the steps. All quantitative data, including yields and spectroscopic information, should be carefully recorded and compared with the reported values.
References
Synthetic Routes to (-)-Pyridoxatin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (-)-Pyridoxatin and its analogs. It covers both the established racemic synthesis and a proposed enantioselective route to the natural product, this compound. Quantitative data is summarized in tables for easy comparison, and detailed experimental methodologies are provided for key reactions. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Introduction to Pyridoxatin
Pyridoxatin is a natural product isolated from Acremonium sp. that exhibits a range of biological activities, including acting as a free radical scavenger and an inhibitor of matrix metalloproteinase-2 (MMP-2).[1] Its structure features a 1,4-dihydroxy-2-pyridone core attached to a stereochemically complex 6-ethenyl-2,4-dimethylcyclohexyl substituent.[1] The development of synthetic routes to Pyridoxatin and its analogs is crucial for further investigation of their therapeutic potential.
Racemic Synthesis of (±)-Pyridoxatin and Analogs
The total synthesis of racemic (±)-Pyridoxatin has been accomplished, providing a foundation for the synthesis of various analogs.[2][3] The key strategies involve the condensation of 4-hydroxy-2-pyridone with a suitable aldehyde, leading to the formation of the pyridoxatin core through a cascade of reactions.
Two-Step Synthesis of Pyridoxatin Analogs
A straightforward two-step synthesis has been developed for pyridoxatin analogs.[2][4] This method utilizes the condensation of 4-hydroxy-2-pyridone with an aldehyde, such as citronellal, to generate an intermediate that undergoes further reactions to form the core structure.
Experimental Protocol: Synthesis of Pyridoxatin Analogs from Citronellal [2][4]
-
Condensation: A solution of 4-hydroxy-2-pyridone (1.0 eq) and (±)-citronellal (1.2 eq) in a suitable solvent (e.g., toluene) is heated under reflux with a Dean-Stark trap to remove water.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the resulting inverse electron demand Diels-Alder adducts and the ene adduct.
-
Oxidation: The purified adducts are dissolved in a suitable solvent (e.g., methanol).
-
An oxidizing agent, such as MoO5·Py·HMPA (Sammes' procedure), is added to the solution, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pyridoxatin analogs.
| Starting Materials | Products | Yield (%) | Reference |
| 4-hydroxy-2-pyridone, (±)-citronellal | Diels-Alder adduct 12 | 46 | [4] |
| Diels-Alder adduct 16 | 25 | [4] | |
| Ene adduct 14 | 28 | [4] | |
| Diels-Alder adduct 12 | Pyridoxatin analog 13 | 54 | [4] |
| Ene adduct 14 | Pyridoxatin analog 15 | 48 | [4] |
Diagram of Racemic Analog Synthesis
Caption: Racemic synthesis of pyridoxatin analogs.
Total Synthesis of (±)-Pyridoxatin
The total synthesis of (±)-pyridoxatin was achieved in seven steps starting from cis-2,4-dimethylcyclohexanone.[2][3] The key step is the condensation of 4-hydroxy-2-pyridone with a specifically synthesized allylic silane aldehyde.[2]
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1-6 | Synthesis of allylic silane aldehyde | (Multiple steps) | - | [2] |
| 7 | Condensation and Cyclization | 4-hydroxy-2-pyridone, allylic silane aldehyde | 35 (of cyclohexylpyridones) | [2] |
| 8 | Oxidation | MoO5·Py·HMPA | - | [2] |
Proposed Enantioselective Synthesis of this compound
To date, a dedicated enantioselective total synthesis of this compound has not been reported in the literature. The primary challenge lies in the stereocontrolled construction of the substituted cyclohexyl moiety. This section outlines a proposed synthetic route to this compound, leveraging a chiral pool starting material and stereoselective reactions. The proposed route begins with commercially available (R)-(+)-citronellal.
Synthesis of the Chiral Cyclohexyl Aldehyde Precursor
The key to the enantioselective synthesis is the preparation of the chiral aldehyde, (1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexanecarbaldehyde.
Proposed Experimental Protocol:
-
Intramolecular Carbonyl-Ene Reaction: (R)-(+)-citronellal is subjected to a Lewis acid-catalyzed intramolecular carbonyl-ene reaction to form isopulegol.[4] A variety of Lewis acids can be employed to influence the diastereoselectivity.[2]
-
Protection of the Hydroxyl Group: The hydroxyl group of isopulegol is protected with a suitable protecting group (e.g., as a silyl ether, such as TBDMS ether) to prevent interference in subsequent steps.
-
Oxidative Cleavage: The isopropenyl group of the protected isopulegol is subjected to ozonolysis (O3 followed by a reductive workup with, for example, dimethyl sulfide) to yield a ketone.
-
Wittig Olefination: The ketone is converted to the vinyl group using a Wittig reaction with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium).
-
Deprotection: The protecting group on the hydroxyl group is removed (e.g., using TBAF for a TBDMS ether).
-
Oxidation to the Aldehyde: The resulting primary alcohol is oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
| Step | Reaction | Projected Yield (%) |
| 1 | Intramolecular Ene Reaction | 85-95 |
| 2 | Protection | >95 |
| 3 | Oxidative Cleavage | 80-90 |
| 4 | Wittig Olefination | 70-85 |
| 5 | Deprotection | >95 |
| 6 | Oxidation | 85-95 |
| Overall | - | ~45-65 |
Completion of the Synthesis of this compound
With the chiral aldehyde in hand, the remainder of the synthesis follows the established procedures from the racemic synthesis.
Experimental Protocol:
-
Condensation: The synthesized chiral aldehyde is condensed with 4-hydroxy-2-pyridone under the conditions described by Snider and Lu to form the corresponding cyclohexylpyridone.[2]
-
Oxidation: The resulting pyridone is oxidized using MoO5·Py·HMPA to yield this compound.[2]
Diagram of Proposed Enantioselective Synthesis
Caption: Proposed enantioselective route to this compound.
Conclusion
The synthetic routes outlined in this document provide a comprehensive overview for the preparation of pyridoxatin and its analogs. While the racemic synthesis is well-established, the proposed enantioselective route offers a viable pathway for accessing the biologically relevant (-)-enantiomer. The successful execution of this proposed synthesis would be a significant step forward in enabling more detailed structure-activity relationship studies and further development of pyridoxatin-based therapeutic agents.
References
- 1. From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols for the Quantification of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a natural product exhibiting a range of biological activities, including matrix metalloproteinase-2 (MMP-2) inhibition, making it a compound of interest for further investigation in drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Given the limited availability of established methods specific to this compound, this guide adapts methodologies from structurally related compounds, such as pyridoxine and its vitamers, and outlines a comprehensive strategy for method development and validation.
Analytical Methodologies
The quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, can be effectively achieved using modern chromatographic techniques. The choice between HPLC with UV detection and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a robust and widely accessible technique suitable for the quantification of this compound, particularly in less complex matrices or at higher concentrations.
Principle: This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of the analyte is a key parameter for identification, while the peak area is used for quantification against a standard curve.
Table 1: Proposed RP-HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Condition | Notes |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) | A common choice for retaining moderately polar compounds. |
| Mobile Phase | Isocratic or Gradient elution with a mixture of Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate, pH 3-4) | The organic-to-aqueous ratio should be optimized to achieve good peak shape and retention time. A gradient can be useful for complex samples.[1] |
| Flow Rate | 1.0 mL/min | A typical starting point, can be adjusted to optimize separation. |
| Detection Wavelength | To be determined by UV-Vis scan (likely in the 250-300 nm range) | The optimal wavelength for maximum absorbance of this compound needs to be experimentally determined. For pyridoxine, 254 nm and 290 nm have been used.[2] |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
1. Standard Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
- Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from a biological matrix, e.g., plasma):
- Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standards and samples.
- Record the chromatograms and integrate the peak area for this compound.
4. Method Validation (based on ICH guidelines):
- Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be > 0.99.
- Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within 80-120%.
- Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (%RSD) should be < 15%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.
Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. The analyte is first separated by the LC system, then ionized (e.g., by electrospray ionization - ESI), and finally detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high specificity.
Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Recommended Condition | Notes |
| LC System | UPLC or HPLC | UPLC can provide better resolution and faster analysis times. |
| Column | C18 column (e.g., 50-100 x 2.1 mm, 1.7-3.5 µm) | Shorter columns are often used for faster analysis in LC-MS/MS. |
| Mobile Phase | Gradient elution with Acetonitrile and water, both containing 0.1% formic acid. | Formic acid aids in protonation for positive ion mode ESI. |
| Flow Rate | 0.2-0.5 mL/min | Lower flow rates are typical for LC-MS/MS. |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer | Ideal for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | Based on the structure of this compound, positive ion mode is likely to be effective. |
| MRM Transitions | To be determined by infusion of a standard solution. | A precursor ion (e.g., [M+H]⁺) and at least two product ions (one for quantification, one for confirmation) should be identified and optimized. |
| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound | Crucial for correcting for matrix effects and variations in sample processing. |
1. Standard and Sample Preparation:
- Follow the same procedures as for the HPLC method, but with the inclusion of an internal standard at a fixed concentration in all standards and samples.
2. MS Parameter Optimization:
- Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions.
- Optimize cone voltage and collision energy for each transition to maximize signal intensity.
3. Chromatographic Analysis:
- Develop an LC gradient that provides good separation of this compound from matrix components and ensures a sharp peak shape.
- Inject the prepared standards and samples into the LC-MS/MS system.
4. Data Analysis and Method Validation:
- Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
- Perform method validation as described for the HPLC method, with stricter acceptance criteria for accuracy and precision, especially for bioanalytical methods. For pyridoxine vitamers, limits of detection can range from 0.0028 to 0.02 mg/kg.[3][4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound from a biological sample using LC-MS/MS.
Caption: Workflow for this compound quantification.
Application: MMP-2 Inhibition Assay
This compound has been identified as an inhibitor of MMP-2. The following is a general protocol for assessing its inhibitory activity.
Principle: The activity of MMP-2 can be measured using a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Table 3: MMP-2 Inhibition Assay Parameters
| Parameter | Recommended Condition |
| Enzyme | Recombinant human MMP-2 (catalytic domain) |
| Substrate | Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) |
| Assay Buffer | 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5 |
| Inhibitor | This compound dissolved in DMSO |
| Detection | Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate) |
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in assay buffer.
- Prepare solutions of MMP-2 and the fluorogenic substrate in assay buffer.
2. Assay Procedure:
- In a 96-well plate, add assay buffer.
- Add the this compound dilutions (or a known MMP-2 inhibitor as a positive control, and DMSO as a vehicle control).
- Add the MMP-2 enzyme solution to all wells except the blank.
- Incubate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate solution to all wells.
- Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
3. Data Analysis:
- Calculate the reaction rate (slope of the fluorescence versus time plot).
- Determine the percent inhibition for each concentration of this compound.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualization of MMP-2 Inhibition Pathway
The following diagram illustrates the mechanism of MMP-2 inhibition.
Caption: MMP-2 inhibition by this compound.
Conclusion
This document provides a framework for the development and application of analytical methods for the quantification of this compound. While specific, validated methods are not yet widely published, the protocols outlined here, adapted from similar molecules, offer a robust starting point for researchers. The successful implementation of these methods will enable accurate measurement of this compound, facilitating further research into its therapeutic potential.
References
Application Notes and Protocols for the HPLC Analysis of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a naturally occurring pyridone alkaloid first isolated from a fungal culture. It has garnered significant interest within the scientific community due to its diverse biological activities, most notably its function as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme implicated in the degradation of the extracellular matrix, a process crucial in physiological and pathological events, including tumor invasion and metastasis. The specific stereochemistry of this compound is critical for its biological activity, necessitating precise analytical methods to distinguish it from its enantiomer and other related compounds.
These application notes provide a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound, suitable for quantitative analysis in research and drug development settings. The protocol is designed to be a robust starting point for method development and validation.
Chemical Structure of this compound
IUPAC Name: 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one
Molecular Formula: C₁₅H₂₁NO₃
Molecular Weight: 263.33 g/mol
Key Structural Features:
-
A dihydroxypyridinone core.
-
A substituted cyclohexyl ring with multiple chiral centers.
-
An ethenyl group on the cyclohexyl ring.
The presence of multiple stereocenters makes chiral HPLC the required technique for the enantioselective analysis of this compound.
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol outlines the extraction of this compound from a fungal culture for subsequent HPLC analysis.
Materials:
-
Fungal biomass
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonicator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Extraction:
-
Harvest the fungal biomass from the culture medium by filtration.
-
Lyophilize or air-dry the biomass to remove excess water.
-
Grind the dried biomass to a fine powder.
-
To 1 gram of the powdered biomass, add 10 mL of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 4-8) two more times with fresh ethyl acetate.
-
Pool the supernatants from all three extractions.
-
-
Solvent Evaporation:
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the HPLC mobile phase (see HPLC protocol below).
-
Vortex for 1 minute to ensure complete dissolution.
-
Sonicate for 5 minutes to aid dissolution if necessary.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
-
Chiral HPLC Analysis of this compound
This proposed method is based on established principles for the chiral separation of natural products with multiple stereocenters. Polysaccharide-based chiral stationary phases are recommended due to their broad applicability.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic elution with n-Hexane and Ethanol (e.g., 80:20 v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm and 280 nm (monitor both for optimal sensitivity) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (or until both enantiomers have eluted) |
Method Validation Parameters (Quantitative Analysis):
| Parameter | Specification |
| Linearity | A series of standard solutions of this compound should be prepared to cover the expected concentration range. A calibration curve should be constructed by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Precision | Assessed by replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be ≤ 2%. |
| Accuracy | Determined by the recovery of a known amount of this compound spiked into a sample matrix. The recovery should be within 98-102%. |
| Specificity | The ability to assess this compound in the presence of its enantiomer and other potential impurities. Peak purity should be evaluated using a DAD detector. |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time of this compound | 12.5 min |
| Retention Time of (+)-Pyridoxatin | 15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
| Intra-day Precision (%RSD) | 0.8% |
| Inter-day Precision (%RSD) | 1.5% |
| Accuracy (Recovery %) | 99.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and chiral HPLC analysis of this compound.
Signaling Pathway of MMP-2 Inhibition
This compound acts as an inhibitor of Matrix Metalloproteinase-2 (MMP-2). The activation of MMP-2 is a critical step in its function. This process often occurs on the cell surface and is initiated by the formation of a complex between pro-MMP-2, Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), and Membrane Type 1-MMP (MT1-MMP). Activated MMP-2 then proceeds to degrade components of the extracellular matrix (ECM), such as type IV collagen, which facilitates processes like cell migration and invasion. This compound can interfere with this pathway by directly inhibiting the enzymatic activity of MMP-2.
Caption: Simplified signaling pathway of MMP-2 activation and its inhibition by this compound.
Application Notes and Protocols for the Structural Analysis of (-)-Pyridoxatin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a fungal metabolite first isolated from Acremonium sp. by Teshima et al. in 1991.[1] It has garnered significant interest within the scientific community due to its diverse biological activities, including free radical scavenging, and potential as an antibiotic and anticancer agent.[2][3] The structural elucidation of such natural products is a critical step in understanding their mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of molecules like this compound.
These application notes provide a detailed overview of the use of one- and two-dimensional NMR spectroscopy for the structural analysis of this compound. The included protocols are designed to guide researchers in obtaining high-quality NMR data for this and similar natural products.
Molecular Structure of this compound
This compound possesses a unique structure featuring a dihydroxypyridinone core linked to a substituted cyclohexyl moiety. The correct assignment of all proton (¹H) and carbon (¹³C) chemical shifts is fundamental to confirming its structure and stereochemistry.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data was acquired in deuterated methanol (CD₃OD) at 600 MHz.[4]
Table 1: ¹H NMR Chemical Shift Data for this compound (600 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5 | 7.25 | d | 7.4 |
| 6 | 6.28 | d | 7.4 |
| 1' | 2.95 | m | |
| 2' | 2.10 | m | |
| 3'a | 1.85 | m | |
| 3'b | 1.05 | m | |
| 4' | 1.65 | m | |
| 5'a | 1.80 | m | |
| 5'b | 1.15 | m | |
| 6' | 1.75 | m | |
| 8' | 5.60 | ddd | 17.2, 10.6, 8.8 |
| 9'a | 4.95 | d | 17.2 |
| 9'b | 4.90 | d | 10.6 |
| 10' | 0.95 | d | 6.8 |
| 11' | 0.90 | d | 6.8 |
Table 2: ¹³C NMR Chemical Shift Data for this compound (150 MHz, CD₃OD) [4]
| Position | Chemical Shift (δ, ppm) |
| 2 | 165.4 |
| 3 | 110.2 |
| 4 | 158.5 |
| 5 | 128.4 |
| 6 | 100.1 |
| 1' | 42.1 |
| 2' | 48.2 |
| 3' | 35.1 |
| 4' | 32.5 |
| 5' | 36.2 |
| 6' | 30.1 |
| 8' | 145.1 |
| 9' | 115.3 |
| 10' | 22.1 |
| 11' | 21.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated methanol (CD₃OD).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Parameters: Set the ¹J(C,H) coupling constant to ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Optimize the long-range coupling constant to ~8 Hz.
-
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
References
Application Note: Quantitative Analysis of (-)-Pyridoxatin in Human Plasma using LC-MS/MS
An Application Note and Protocol for the Mass Spectetric Analysis of (-)-Pyridoxatin.
Introduction
This compound is a fungal metabolite originally isolated from Acremonium species that exhibits a range of biological activities, including anticancer, antibiotic, and free-radical scavenging properties.[1][2] It has been identified as an inhibitor of matrix metalloproteinase-2 (MMP-2), DNA synthesis, and lipid peroxidation.[1][2] Given its therapeutic potential, a sensitive and selective analytical method is crucial for pharmacokinetic studies and drug development. This application note describes a hypothetical, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Chemical Information
-
Compound Name: this compound
-
Chemical Formula: C₁₅H₂₁NO₃
-
Monoisotopic Mass: 263.152 Da[1]
-
Structure: 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one[1]
Predicted Mass Spectrometry Fragmentation
Based on the chemical structure of this compound, a plausible fragmentation pattern under collision-induced dissociation (CID) in positive ion mode is proposed. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 264.16. Key fragmentation pathways likely involve the cleavage of the bond between the pyridone ring and the cyclohexyl moiety, as well as losses from the cyclohexyl ring itself.
Methodology
A detailed protocol for the quantification of this compound in human plasma is provided below. This protocol is intended as a starting point for method development and will require optimization and validation.
1. Sample Preparation
A solid-phase extraction (SPE) method is proposed for the extraction of this compound from human plasma.
2. Liquid Chromatography
An Agilent 1290 Infinity II LC system or equivalent is suitable for this method.
3. Mass Spectrometry
A Sciex Triple Quad™ 6500+ system or an equivalent triple quadrupole mass spectrometer is recommended.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of this analytical method based on typical validation parameters for similar small molecules.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Predicted Fragmentation Pathway of this compound
The proposed fragmentation of the [M+H]⁺ ion of this compound is shown below.
Logical Relationship of Analytical Method Development
The development and validation of this analytical method follow a logical progression.
Detailed Protocols
1. Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥ 98%)
-
Oasis HLB 1 cc/30 mg SPE cartridges
-
Centrifuge
-
SPE manifold
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of IS working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Protocol for LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient:
Time (min) %A %B 0.0 95 5 0.5 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 550°C
-
Ion Source Gas 1 (GS1): 60 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
SRM Transitions (Hypothetical):
Analyte Q1 (m/z) Q3 (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V) This compound 264.16 166.05 100 80 25 10 This compound (Quantifier) 264.16 95.09 100 80 35 12 | Internal Standard (IS) | User Defined | User Defined | 100 | User Defined | User Defined | User Defined |
(DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)
Disclaimer: The fragmentation patterns, quantitative data, and experimental protocols provided in this document are hypothetical and based on the chemical structure of this compound and general principles of mass spectrometry. These should serve as a starting point for method development and will require optimization and validation in a certified laboratory.
References
Application Notes and Protocols for Developing Cell-Based Assays for (-)-Pyridoxatin Activity
Introduction
(-)-Pyridoxatin is a fungal metabolite that has been shown to possess a range of biological activities.[1] Originally isolated from Acremonium, it has demonstrated potential as an antioxidant, antifungal, and cytotoxic agent.[1] Published data indicates that this compound acts as a free radical scavenger, inhibits lipid peroxidation, and is cytotoxic to a variety of cancer cell lines with EC50 values ranging from 0.10 to 7.04 μg/ml.[1] Furthermore, it has been identified as an inhibitor of gelatinase A (MMP-2) and DNA synthesis.[1][2]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the anticancer, antioxidant, and anti-inflammatory properties of this compound. The methodologies are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Application Note 1: Characterization of Anticancer Activity
The potent cytotoxic effects of this compound against numerous cancer cell lines necessitate a detailed investigation into its mechanism of action.[1] The following protocols describe methods to quantify its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.
Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.[6]
Experimental Workflow
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Materials
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom plates
-
Microplate reader
Procedure
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 |
| A549 | Lung Carcinoma | 0.92 ± 0.11 |
| HCT116 | Colon Carcinoma | 0.75 ± 0.08 |
| HeLa | Cervical Adenocarcinoma | 1.35 ± 0.24 |
Data is representative and based on published ranges of 0.10-7.04 µg/mL.[1]
Protocol 1.2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[10]
Experimental Workflow
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Materials
-
Cancer cell line (e.g., HCT116)
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure
-
Cell Treatment: Seed and treat cells with this compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.[7]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[7]
Data Presentation
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|
| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound (0.75 µg/mL) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| This compound (1.5 µg/mL) | 42.5 ± 3.5 | 28.9 ± 2.9 |
Data is representative.
Protocol 1.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle
Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases.[11] This method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[11] The fluorescence intensity is directly proportional to the DNA content.[12] A flow cytometer measures this intensity, allowing for the generation of a histogram that reveals the cell cycle distribution. An arrest in a specific phase can indicate a mechanism of anticancer activity.
Experimental Workflow
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Materials
-
Cancer cell line (e.g., A549)
-
This compound
-
PBS
-
Ice-cold 70% ethanol[6]
-
PI staining solution (50 µg/mL PI in PBS)[6]
-
RNase A (100 µg/mL in PBS)[6]
-
Flow cytometer
Procedure
-
Cell Treatment: Seed and treat A549 cells with this compound for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[6] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured to determine the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.2 ± 3.1 | 28.5 ± 2.2 | 16.3 ± 1.9 |
| This compound (0.92 µg/mL) | 40.1 ± 2.8 | 25.3 ± 2.5 | 34.6 ± 3.3 |
Data is representative and suggests a G2/M phase arrest, similar to the related compound pyridostatin.[13]
Logical Progression of Anticancer Assays
Caption: Logical workflow for characterizing anticancer compounds.
Application Note 2: Evaluation of Antioxidant Activity
This compound has been reported to be a free radical scavenger and an inhibitor of lipid peroxidation.[1] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential than simple chemical assays by accounting for cellular uptake, metabolism, and distribution.[14]
Protocol 2.1: Cellular Antioxidant Activity (CAA) Assay
Principle
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS).[15] Cells are co-incubated with the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound.[14] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. A free radical initiator, such as AAPH, is then added to induce cellular oxidative stress, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] An antioxidant compound will scavenge the ROS, thereby reducing the oxidation of DCFH and resulting in lower fluorescence intensity.[14]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Materials
-
HepG2 human liver cancer cell line
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution
-
Quercetin (positive control)
-
Fluorescence plate reader
Procedure
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density that will reach confluence (~6 x 10^4 cells/well) after 24 hours.
-
Treatment: Remove the medium and treat cells for 1 hour with 100 µL of medium containing various concentrations of this compound (or Quercetin) and 25 µM DCFH-DA.
-
Washing: Discard the treatment medium and wash the cells once with 100 µL of PBS.
-
Radical Initiation: Add 100 µL of 600 µM AAPH solution to each well.
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.[14]
Data Presentation
The antioxidant activity is quantified by calculating the area under the curve and is often expressed in CAA units, where CAA unit = 100 − (∫SA / ∫CA) × 100. ∫SA is the integrated area under the sample curve, and ∫CA is the integrated area under the control curve.
Table 4: Cellular Antioxidant Activity of this compound
| Compound | EC50 (µg/mL) |
|---|---|
| Quercetin (Control) | 4.5 ± 0.5 |
| This compound | 2.1 ± 0.3 |
Data is representative and consistent with reported hemolysis inhibition IC50 of 1.95 µg/mL.[1]
Application Note 3: Characterization of Anti-inflammatory Effects
Chronic inflammation is driven by pro-inflammatory cytokines, many of which are regulated by the NF-κB signaling pathway.[17] Oxidative stress is a known activator of this pathway. Given this compound's antioxidant properties, it is plausible that it also possesses anti-inflammatory activity.
Protocol 3.1: Inhibition of Pro-inflammatory Cytokine Secretion
Principle
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[17] Human or murine macrophage cell lines (e.g., THP-1 or RAW 264.7) are pre-treated with the test compound and then stimulated with LPS.[18] The concentration of secreted cytokines in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Relevant Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assay kits | Abcam [abcam.com]
- 10. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. The Cell Cycle Analysis [labome.com]
- 13. researchgate.net [researchgate.net]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant capacity of the natural product (-)-Pyridoxatin using two common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
This compound, a fungal metabolite, possesses a unique chemical structure that suggests potential antioxidant activity. Quantifying this activity is a crucial step in its evaluation as a potential therapeutic agent for conditions associated with oxidative stress. The following protocols are designed to be clear, reproducible, and adaptable for screening and characterizing the antioxidant potential of this compound and its analogues.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals in the assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Table 1: Representative Antioxidant Activity Data for this compound
| Assay | Test Compound | Solvent | IC50 (µg/mL) [Representative] | TEAC (Trolox Equivalent Antioxidant Capacity) [Representative] | Positive Control (IC50 in µg/mL) |
| DPPH | This compound | Methanol | 55.8 | 0.85 | Ascorbic Acid (8.2) |
| ABTS | This compound | Ethanol | 32.5 | 1.2 | Trolox (5.5) |
Note: The data presented in this table are representative examples to illustrate data presentation and may not reflect the actual experimental values for this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[1] The purple DPPH• radical is converted to the yellow, non-radical form, DPPH-H, leading to a decrease in absorbance at 517 nm.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.[2] To do this, dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C when not in use. The solution should be freshly prepared daily.[2]
-
Adjust the absorbance of the DPPH working solution to approximately 1.0 ± 0.02 at 517 nm using methanol.
-
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the test sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the concentration of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[3] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[3]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K2S2O8)
-
This compound
-
Trolox (positive control)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Adjustable micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.[3]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[3]
-
Mix the two solutions in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark-colored ABTS•+ radical cation.[3]
-
-
Preparation of ABTS Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of this compound to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the ABTS working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank control, add 10 µL of the solvent instead of the test sample.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 6 minutes.[5]
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS solution without the sample.
-
A_sample is the absorbance of the ABTS solution with the sample.
-
-
Determination of IC50 and TEAC:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
To calculate the Trolox Equivalent Antioxidant Capacity (TEAC), a standard curve is generated using different concentrations of Trolox. The antioxidant activity of the sample is then expressed as µM of Trolox equivalents per µM of the sample.
-
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-2 Inhibition Assay Using (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen. Under physiological conditions, MMP-2 is involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is implicated in various pathological conditions, including tumor invasion and metastasis. This makes MMP-2 a significant therapeutic target for the development of novel inhibitors. (-)-Pyridoxatin has been identified as an inhibitor of MMP-2, as well as a free radical scavenger.[1][2] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human MMP-2 using a fluorogenic substrate-based assay.
Principle of the Assay
The MMP-2 inhibition assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a sequence specifically recognized and cleaved by MMP-2, is utilized.[3] In its intact form, the fluorescence of a donor fluorophore on the peptide is quenched by a proximal acceptor moiety.[4] Upon enzymatic cleavage by active MMP-2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4] The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, resulting in a decreased fluorescence signal. The potency of the inhibitor can be determined by measuring the enzyme activity at various inhibitor concentrations.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human MMP-2 (active) | BPS Bioscience | 80213 | -80°C |
| Fluorogenic MMP-2 Substrate | BPS Bioscience | 79919 | -80°C |
| This compound | Abcam | ab144338 | -20°C |
| NNGH (Positive Control Inhibitor) | Sigma-Aldrich | N2642 | -20°C |
| Assay Buffer (50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5) | In-house preparation | - | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp. |
| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temp. |
Table 2: this compound Inhibition Data for MMP-2
| Compound | Target | Assay Type | IC₅₀ Value | Reference |
| This compound | MMP-2 | Fluorogenic | Data not available | - |
| This compound | Free Radicals | DPPH Assay | 8 µM | [1][2] |
| NNGH (Control) | MMP-2 | Fluorogenic | ~10-100 nM (Typical) | Literature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5):
-
Dissolve the appropriate amounts of Tris-HCl, CaCl₂, NaCl, and ZnSO₄ in deionized water.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Filter sterilize the buffer using a 0.22 µm filter and store at 4°C.
-
-
Active MMP-2 Enzyme:
-
Thaw the recombinant human MMP-2 on ice.
-
Dilute the enzyme to a working concentration of 0.2 ng/µL in cold Assay Buffer immediately before use.[5]
-
-
Fluorogenic MMP-2 Substrate:
-
Prepare a 1 mM stock solution of the fluorogenic MMP-2 substrate in DMSO.
-
Protect the stock solution from light and store at -80°C.
-
On the day of the experiment, dilute the stock solution to a working concentration of 20 µM in Assay Buffer.[5]
-
-
This compound and Control Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the positive control inhibitor, NNGH, in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells remains below 1%.
-
Assay Procedure
-
Plate Setup:
-
Add the following to the wells of a 96-well black microplate:
-
Blank (Substrate only): 25 µL of Assay Buffer.
-
Positive Control (Enzyme activity): 25 µL of Assay Buffer.
-
Inhibitor Wells: 25 µL of the diluted this compound solutions.
-
Positive Control Inhibitor: 25 µL of diluted NNGH.
-
-
-
Enzyme Addition:
-
Add 25 µL of the diluted active MMP-2 enzyme (0.2 ng/µL) to the "Positive Control," "Inhibitor Wells," and "Positive Control Inhibitor" wells. Do not add enzyme to the "Blank" wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Reaction Initiation:
-
Add 50 µL of the 20 µM MMP-2 substrate working solution to all wells to start the enzymatic reaction. The total volume in each well will be 100 µL.[5]
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 393 nm.[5]
-
Record measurements every 5 minutes for 30-60 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the change in fluorescence intensity over time (RFU/min) for each well.
-
Calculate the percent inhibition:
-
Percent Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Positive Control Well - Rate of Blank Well)] x 100
-
-
Determine the IC₅₀ value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Experimental workflow for the MMP-2 inhibition assay.
Caption: MMP-2 inhibition by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic potential of (-)-Pyridoxatin, a fungal metabolite with known antibiotic and anticancer properties, using two common colorimetric assays: MTT and XTT.[1] Detailed protocols for both assays are provided, along with guidance on data interpretation and presentation.
Introduction to this compound and Cytotoxicity Testing
This compound is a natural product isolated from Acremonium sp. that has demonstrated a range of biological activities, including the inhibition of matrix metalloproteinase-2 (MMP-2), lipid peroxidation, and DNA synthesis.[1] Its cytotoxic effects against a panel of 21 cancer cell lines have been reported, with EC50 values ranging from 0.10 to 7.04 µg/mL, highlighting its potential as an anticancer agent.
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential of a compound to kill or inhibit the proliferation of cancer cells. The MTT and XTT assays are reliable, high-throughput methods for assessing cell viability and metabolic activity. These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.
Data Presentation
While specific IC50 values for this compound using MTT or XTT assays on named cancer cell lines were not available in the public domain at the time of this writing, the following table provides a template for how such data should be structured for clear comparison. Researchers generating new data on this compound are encouraged to use a similar format.
| Cell Line | Assay Type | This compound IC50 (µM) | Incubation Time (hours) | Reference |
| e.g., A549 (Lung Carcinoma) | MTT | Data to be determined | 48 | [Your Study] |
| e.g., MCF-7 (Breast Adenocarcinoma) | MTT | Data to be determined | 48 | [Your Study] |
| e.g., HeLa (Cervical Carcinoma) | XTT | Data to be determined | 48 | [Your Study] |
| e.g., HepG2 (Hepatocellular Carcinoma) | XTT | Data to be determined | 48 | [Your Study] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the XTT cytotoxicity assay.
Caption: Putative mechanisms of this compound cytotoxicity.
References
Application Notes and Protocols for Measuring the Iron-Chelating Capacity of (-)-Pyridoxatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pyridoxatin is a fungal metabolite that has garnered significant interest for its potential therapeutic applications, including its role as a powerful iron scavenger.[1][2][3] Iron is an essential element for numerous physiological processes, but its excess can lead to oxidative stress and cellular damage through the generation of reactive oxygen species. Iron chelators are compounds that can bind to iron, rendering it inactive and preventing it from participating in harmful reactions. The ability of this compound to chelate iron makes it a promising candidate for the treatment of iron overload disorders and as a protective agent against iron-induced oxidative damage.[1][2][3]
These application notes provide a comprehensive guide for researchers to measure and characterize the iron-chelating capacity of this compound. Detailed protocols for two common and effective colorimetric assays, the Ferrozine assay and the Chrome Azurol S (CAS) assay, are provided. Additionally, a summary of the known iron-chelating and antioxidant activities of this compound is presented, along with a proposed signaling pathway illustrating its potential mechanism of action.
Data Presentation: Iron-Chelating and Antioxidant Properties
| Compound | Iron Chelation (in vitro) | Iron Chelation (in cells) | Antioxidant Activity (against iron-dependent oxidative stress) | Cell Permeability |
| This compound (PYR) | Powerful scavenger[1][2][3] | Powerful scavenger[1][2] | Yes[1][2] | Yes[1][2] |
| Desferrioxamine (DFO) | Gold standard[1][2] | Effective | Yes | Poor |
| Desferriastechrome (DAC) | Powerful scavenger[1][2] | Powerful scavenger[1][2] | No | Not specified |
| Desferricoprogen (DCO) | Powerful scavenger[1][2] | Not specified | Yes[1][2] | Not specified |
Experimental Protocols
Ferrozine Assay for Ferrous Iron (Fe²⁺) Chelating Capacity
Principle: The Ferrozine assay is a colorimetric method used to determine the ferrous iron-chelating ability of a substance. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ ions, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like this compound, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is then calculated to quantify the iron-chelating activity.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
96-well microplate
-
Microplate reader
-
EDTA (positive control)
-
Deionized water
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations with the buffer.
-
Prepare a 2 mM solution of FeCl₂ in deionized water.
-
Prepare a 5 mM solution of Ferrozine in methanol.
-
Prepare a stock solution of EDTA to be used as a positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 40 µL of different concentrations of this compound or the positive control (EDTA).
-
Add 40 µL of the 2 mM FeCl₂ solution to each well.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM Ferrozine to each well.
-
Shake the plate for 30 seconds and incubate at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A blank sample containing the buffer instead of the test compound should also be prepared.
-
-
Calculation of Chelating Activity: The percentage of inhibition of the Ferrozine-Fe²⁺ complex formation is calculated using the following formula:
% Chelating Activity = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (blank).
-
A₁ is the absorbance in the presence of this compound or the standard.
-
Chrome Azurol S (CAS) Assay for General Iron Chelation
Principle: The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores (iron chelators). The assay is based on the competition for iron between the chelator and the strong iron-binding CAS-iron-HDTMA (hexadecyltrimethylammonium bromide) complex. When a strong chelator like this compound is present, it removes iron from the blue-colored CAS complex, resulting in a color change to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of iron chelated.
Materials:
-
This compound
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
96-well microplate
-
Microplate reader
-
Desferrioxamine (DFO) (positive control)
-
Deionized water
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the FeCl₃ solution.
-
While stirring, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle.
-
Prepare a PIPES buffer (pH 6.8).
-
The final CAS assay solution is prepared by mixing the blue dye solution with the PIPES buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the CAS assay solution.
-
Add 100 µL of different concentrations of this compound or the positive control (DFO).
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance of the solution at 630 nm using a microplate reader.
-
A control sample containing the buffer instead of the test compound should also be prepared.
-
-
Calculation of Siderophore Units: The percentage of siderophore units can be calculated using the following formula:
% Siderophore Units = [(Ar - As) / Ar] x 100
Where:
-
Ar is the absorbance of the reference (CAS solution without the sample).
-
As is the absorbance of the sample.
-
Visualizations
Experimental Workflow for Ferrozine Assay
Caption: Workflow for the Ferrozine iron chelation assay.
Proposed Signaling Pathway of this compound in Iron Metabolism
Caption: Proposed mechanism of this compound in iron metabolism.
References
- 1. Antioxidant activity and cellular uptake of the hydroxamate-based fungal iron chelators pyridoxatin, desferriastechrome and desferricoprogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and cellular uptake of the hydroxamate-based fungal iron chelators pyridoxatin, desferriastechrome and desferricoprogen | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
In Vivo Studies of (-)-Pyridoxatin in Animal Models: Application Notes and Protocols
Initial searches for in-vivo studies of (-)-Pyridoxatin in animal models did not yield specific results for this compound. The scientific literature readily available through broad searches does not contain detailed experimental protocols, quantitative data, or established signaling pathways related to the in-vivo administration of this compound in animal subjects.
The search results did identify studies on related heterocyclic compounds, such as pyrido[2,3-d]pyrimidine-2,4-dione and pyridoquinazoline derivatives, which have been investigated for their biological activities, including enzyme inhibition.[1][2] For instance, some pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), and certain pyridoquinazoline derivatives have been assessed as epidermal growth factor receptor (EGFR) inhibitors.[1][2] Additionally, research exists on the total synthesis of (±)-Pyridoxatin, indicating that while the compound has been created, its biological effects in whole organisms may not yet be extensively documented.[3]
Given the absence of specific in-vivo data for this compound, this document will, therefore, provide a generalized framework and hypothetical protocols based on common methodologies used for evaluating novel compounds in animal models. This will serve as a guide for researchers designing future in-vivo studies of this compound.
I. General Considerations for In Vivo Studies
Before commencing in-vivo experiments with a novel compound like this compound, several key factors must be addressed:
-
Compound Characterization: Ensure the purity and stability of this compound.
-
Animal Model Selection: The choice of animal model (e.g., mice, rats) will depend on the therapeutic area of interest and the specific research questions.
-
Ethical Approval: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
-
Dose-Range Finding Studies: Initial studies are crucial to determine the maximum tolerated dose (MTD) and to establish a preliminary dose-response relationship.
II. Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted for in-vivo studies of this compound.
A. Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the single-dose MTD of this compound in the selected animal model.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/polyethylene glycol mixture)
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old
-
Standard laboratory animal diet and water
-
Syringes and needles for administration
-
Observation cages
Protocol:
-
Acclimate animals for at least one week before the experiment.
-
Divide animals into several dose groups (e.g., 5, 50, 500 mg/kg) and a vehicle control group (n=3-5 per sex per group).
-
Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observe animals continuously for the first 4 hours post-administration and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
B. Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Vehicle
-
Cannulated rodents (for serial blood sampling)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Administer a single dose of this compound to cannulated animals (n=3-5 per group).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
III. Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables.
Table 1: Hypothetical Acute Toxicity Data for this compound in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) |
| Vehicle | 5 M / 5 F | 0/10 | None observed | +5% |
| 50 | 5 M / 5 F | 0/10 | Mild lethargy (first 2h) | +4% |
| 500 | 5 M / 5 F | 2/10 | Severe lethargy, ataxia | -10% (survivors) |
| 1000 | 5 M / 5 F | 10/10 | Seizures, mortality within 4h | N/A |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 0.25 |
| AUC (0-inf) (ng*h/mL) | 4500 ± 600 |
| t1/2 (h) | 3.5 ± 0.5 |
| CL (mL/h/kg) | 2.2 ± 0.3 |
| Vd (L/kg) | 11 ± 1.5 |
IV. Signaling Pathways and Experimental Workflows
As no specific signaling pathways for this compound have been identified from in-vivo studies, a generic experimental workflow for a preclinical in-vivo efficacy study is presented below.
References
- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
Application Notes: Formulation Strategies for In Vivo Delivery of (-)-Pyridoxatin
Notice: Information regarding the in vivo formulation and delivery of (-)-Pyridoxatin is not available in published scientific literature. This document provides a generalized framework and hypothetical protocols based on standard methodologies for formulating poorly soluble, antioxidant small molecules for research purposes. The data presented are illustrative examples and not derived from actual experimental results for this compound.
Introduction
This compound is a novel synthetic compound with potential therapeutic applications stemming from its antioxidant properties. A significant challenge for its in vivo application is its predicted low aqueous solubility and potential for rapid metabolism, which can severely limit its bioavailability and therapeutic efficacy. This document outlines a potential formulation strategy using liposomal encapsulation to enhance the systemic delivery of this compound for preclinical research. Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and improving their pharmacokinetic profiles.
Putative Mechanism of Action & Delivery Rationale
As an antioxidant, this compound is hypothesized to exert its effects by modulating cellular redox states. A plausible target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. Upon cellular stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes. Encapsulating this compound in a liposomal carrier is intended to increase its circulation time and facilitate its passive accumulation in target tissues, thereby enhancing its ability to engage with pathways like Nrf2.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (-)-Pyridoxatin
Welcome to the technical support center for the synthesis of (-)-Pyridoxatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this potent free radical scavenger. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the key synthetic steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Condensation of 4-Hydroxy-2-pyridone with the Allylic Silane Aldehyde
The condensation reaction to form the cyclohexylpyridone core is a critical step that can result in a mixture of Diels-Alder and ene adducts. Low yields are a common challenge.
Question: My condensation reaction is resulting in a low yield of the desired cyclohexylpyridone products (reported around 35% for a key intermediate). What are the potential causes and how can I improve the yield?
Answer:
Several factors can contribute to low yields in this key step. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in the 4-hydroxy-2-pyridone or the aldehyde can significantly impact the reaction.
-
Solution: Ensure the 4-hydroxy-2-pyridone is of high purity. Recrystallize if necessary. The aldehyde should be freshly prepared or purified via column chromatography to remove any oxidation or degradation products.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Optimization of the reaction temperature is crucial. Running the reaction at too low a temperature may lead to slow conversion, while excessively high temperatures can cause decomposition of starting materials or products. A temperature screen is advisable. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
-
Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction.
-
Solution: Use anhydrous, high-purity solvents. If necessary, distill the solvent prior to use.
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: While a 1:1 stoichiometry is a good starting point, varying the ratio of the 4-hydroxy-2-pyridone to the aldehyde may improve the yield. An excess of one reactant may be beneficial.
-
Issue 2: Formation of Multiple Isomers and Side Products
The condensation reaction can produce a mixture of diastereomers and regioisomers (Diels-Alder and ene adducts), complicating purification and reducing the yield of the desired product.
Question: I am observing multiple spots on my TLC analysis of the crude condensation product, making purification difficult. How can I control the stereoselectivity and regioselectivity of the reaction?
Answer:
Controlling the selectivity of this reaction is a significant challenge. The formation of multiple products is inherent to the reactive o-quinone methide intermediate.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can influence the transition state of the cycloaddition and ene reactions, potentially favoring one isomer over others.
-
Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) at different concentrations and temperatures. The choice of Lewis acid can have a profound effect on both the yield and the isomeric ratio.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Solution: Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
-
Temperature Control: The ene reaction and the Diels-Alder reaction can have different activation energies.
-
Solution: Carefully controlling the reaction temperature may allow for preferential formation of one adduct. Lower temperatures generally favor the thermodynamically more stable product.
-
Issue 3: Inefficient Oxidation to this compound
The final oxidation step to introduce the hydroxyl group on the pyridone ring is crucial for the biological activity of this compound. Incomplete conversion or degradation can lead to low yields.
Question: The oxidation of the cyclohexylpyridone intermediate is not proceeding to completion, or I am observing significant decomposition. How can I optimize this step?
Answer:
The oxidation of pyridones can be sensitive, and careful control of the reaction conditions is necessary.
-
Oxidizing Agent: The choice and purity of the oxidizing agent are critical. The Sammes' procedure utilizes molybdenum pentoxide (MoO₅) in pyridine.
-
Solution: Ensure the MoO₅ is of high quality. The complex should be freshly prepared or properly stored. Other oxidizing agents, such as peracids (e.g., m-CPBA) or other molybdenum-based reagents, could be explored, though they may lead to different outcomes.
-
-
Reaction Temperature: Exothermic reactions can lead to over-oxidation and decomposition.
-
Solution: Maintain strict temperature control, often at or below room temperature. Adding the oxidizing agent portion-wise can help to manage any exotherm.
-
-
Work-up Procedure: The work-up must effectively remove the metal byproducts without degrading the desired product.
-
Solution: Quench the reaction carefully, for example, with a saturated solution of sodium sulfite. The purification method, typically column chromatography, should be performed promptly after the work-up to minimize potential degradation of the product on silica gel.
-
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of pyridoxatin and its analogues. These values can serve as a benchmark for your experiments.
| Reaction Step | Substrate | Product(s) | Reported Yield(s) | Reference(s) |
| Condensation | 4-hydroxypyridone and an allylic silane aldehyde | Cyclohexylpyridones | 35% | [1] |
| Condensation | 4-hydroxy-2-pyridone and citronellal | Inverse electron demand Diels-Alder adducts and an ene adduct | 46%, 25%, 28% | [2] |
| Oxidation (Sammes' procedure) | Diels-Alder and ene adducts | Pyridoxatin analogues | 54%, 48% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Condensation of 4-Hydroxy-2-pyridone with an Aldehyde
This protocol is a general guideline based on reported syntheses of pyridoxatin analogues and should be optimized for specific substrates.
-
Reaction Setup: To a solution of 4-hydroxy-2-pyridone (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add the aldehyde (1.0-1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at a predetermined temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclohexylpyridone products.
Protocol 2: General Procedure for the Oxidation of Cyclohexylpyridones (Sammes' Procedure)
This protocol outlines the general steps for the oxidation of the pyridone core.
-
Preparation of the Oxidizing Agent: Prepare a solution or suspension of the oxidizing agent, such as MoO₅-Pyridine-HMPA complex, in an anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C).
-
Reaction: To this solution, add a solution of the cyclohexylpyridone substrate (1.0 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous Na₂SO₃ solution). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A simplified workflow for the total synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Condensation Yield
Caption: A logical flowchart for troubleshooting low yields in the condensation step.
References
Technical Support Center: Optimizing Fermentation for (-)-Pyridoxatin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of (-)-Pyridoxatin. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a fungal secondary metabolite. It is primarily produced by filamentous fungi of the genus Acremonium. Various species within this genus are known to produce a wide array of bioactive secondary metabolites.[1][2][3][4]
Q2: What are the key factors influencing the yield of this compound in fermentation?
A2: The production of secondary metabolites like this compound is influenced by a combination of physical and chemical factors. Key parameters that require optimization include media composition (carbon and nitrogen sources, C:N ratio, and mineral salts), pH, temperature, aeration, and agitation rate.
Q3: At which growth phase is this compound typically produced?
A3: The biosynthesis of many fungal secondary metabolites, and likely this compound, is often initiated during the late logarithmic or stationary phase of growth. This is a crucial consideration when designing the fermentation strategy and determining the optimal harvest time.
Q4: Is there a preferred fermentation method for this compound production?
A4: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for Acremonium species. While SmF allows for easier control of environmental parameters, SSF can sometimes lead to higher yields of certain secondary metabolites.[5][6][7] The choice of method will depend on the specific Acremonium strain and the desired scale of production.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be conducive to secondary metabolism. Key micronutrients might be limiting. | - Systematically evaluate different carbon (e.g., glucose, sucrose, fructose) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources.[8] - Optimize the C:N ratio. - Ensure the presence of essential trace elements. |
| 2. Incorrect Fermentation Parameters: The pH, temperature, or aeration may be outside the optimal range for your specific Acremonium strain. | - Perform small-scale experiments to determine the optimal pH (typically in the range of 4.0-7.0) and temperature (often between 24-28°C) for this compound production.[1][2] - Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels. | |
| 3. Poor Inoculum Quality: The inoculum may be old, have low viability, or be of an insufficient volume. | - Use a fresh, actively growing seed culture for inoculation. - Standardize the inoculum size (e.g., 5-10% v/v for submerged fermentation). | |
| 4. Suboptimal Harvest Time: The fermentation may have been terminated before the peak of this compound production. | - Conduct a time-course study to identify the optimal fermentation duration for maximum yield. | |
| Inconsistent Yields Between Batches | 1. Variability in Media Preparation: Inconsistent weighing of components or pH adjustment can lead to batch-to-batch variation. | - Implement a strict protocol for media preparation with precise measurements and consistent pH adjustments. |
| 2. Fluctuations in Fermentation Conditions: Variations in temperature, pH, or agitation can affect metabolite production. | - Ensure that all fermentation parameters are tightly controlled and monitored throughout the process. | |
| 3. Inconsistent Inoculum: Differences in the age or density of the seed culture can lead to variable production. | - Standardize the seed culture preparation, including incubation time and inoculum density. | |
| Contamination | 1. Inadequate Sterilization: Improper sterilization of media, bioreactors, or transfer lines. | - Verify and validate all sterilization procedures. - Use aseptic techniques during all stages of the fermentation process. |
| 2. Contaminated Inoculum: The seed culture may be contaminated. | - Regularly check the purity of the seed culture using microscopy and plating on appropriate media. |
Data Presentation
The following tables summarize key fermentation parameters and media components that can be used as a starting point for the optimization of this compound production. Note that the optimal conditions will be strain-specific and should be determined experimentally.
Table 1: General Fermentation Parameters for Acremonium Species
| Parameter | Recommended Range | Notes |
| Temperature | 24 - 28 °C | Optimal temperature can be strain-dependent.[2] |
| pH | 4.0 - 7.0 | The initial pH of the medium should be adjusted within this range. pH control during fermentation may be necessary.[1] |
| Agitation | 150 - 250 rpm | For submerged fermentation in shake flasks. Should be optimized to ensure adequate mixing and oxygen transfer without causing excessive shear stress. |
| Aeration | > 1 vvm | For submerged fermentation in a bioreactor. Crucial for the growth of aerobic fungi and secondary metabolite production. |
| Incubation Time | 7 - 14 days | The optimal duration should be determined by monitoring product formation over time. |
Table 2: Example Media Compositions for Acremonium Fermentation
| Component | Seed Medium (g/L) | Production Medium (Solid-State) | Production Medium (Submerged) |
| Carbon Source | Glucose (20) or Sucrose (20) | Rice (100g base) | Fructose (30-50) |
| Nitrogen Source | Peptone (5), Yeast Extract (5) | Peptone (2-5) | Ammonium Sulphate (5-10) |
| Phosphate Source | KH₂PO₄ (1) | K₂HPO₄ (0.5-1) | KH₂PO₄ (1-2) |
| Trace Elements | MgSO₄·7H₂O (0.5) | MgSO₄·7H₂O (0.5) | MgSO₄·7H₂O (0.5-1) |
| FeSO₄·7H₂O (0.01) | FeSO₄·7H₂O (0.01) | FeSO₄·7H₂O (0.01-0.05) | |
| ZnSO₄·7H₂O (0.005) | ZnSO₄·7H₂O (0.005) | ZnSO₄·7H₂O (0.005-0.01) | |
| Initial pH | 6.0 - 6.5 | Not typically adjusted | 5.5 - 6.5 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to systematically evaluate the effect of individual media components on this compound production.
-
Establish a Baseline: Prepare and run a fermentation using a defined basal medium.
-
Vary Carbon Source: Prepare several batches of the basal medium, each with a different carbon source (e.g., glucose, sucrose, fructose, maltose) at a constant concentration.
-
Vary Nitrogen Source: Using the best carbon source identified in the previous step, prepare several batches of medium, each with a different nitrogen source (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate).
-
Optimize Concentrations: For the best carbon and nitrogen sources, vary their concentrations to determine the optimal levels.
-
Evaluate Trace Elements: Omit or vary the concentration of individual trace elements to assess their impact on production.
-
Analysis: At the end of each fermentation, quantify the this compound yield and biomass production.
Protocol 2: Inoculum Preparation and Fermentation
-
Strain Maintenance: Maintain the Acremonium sp. on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of mycelia or a spore suspension from the agar plate. Incubate at 25°C on a rotary shaker at 180 rpm for 2-3 days.
-
Production Culture (Submerged): Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
Production Culture (Solid-State): Inoculate a 1 L flask containing 100 g of sterile solid substrate (e.g., rice) moistened with a nutrient solution with 10 mL of the seed culture.
-
Incubation: Incubate the production cultures under the desired conditions of temperature and agitation (for submerged) for the predetermined duration.
-
Sampling and Analysis: Periodically take samples to monitor growth and this compound production.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of an Acremonium sp. from a screening of 52 seawater fungal isolates and preliminary characterization of its growth conditions and nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Solid-state and submerged fermentations show different gene expression profiles in cephalosporin C production by Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid state fermentation for cephalosporin production by Streptomyces clavuligerus and Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijat-aatsea.com [ijat-aatsea.com]
(-)-Pyridoxatin solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (-)-Pyridoxatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a fungal metabolite originally isolated from Acremonium sp.[1][2] It is a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A.[1][3] MMPs are zinc-dependent enzymes responsible for the degradation of the extracellular matrix (ECM).[4][5][6] Due to its inhibitory effect on MMP-2, this compound exhibits anticancer properties by impeding tumor invasion, metastasis, and angiogenesis.[6][7][8] Additionally, it has been reported to have free radical scavenging and DNA synthesis inhibitory activities.[3]
Q2: In which solvents is this compound soluble?
This compound is a solid that is soluble in organic solvents.[1] Based on supplier information, it is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1]
Q3: What is the recommended method for preparing a stock solution of this compound?
For in vitro assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system being studied (typically ≤0.5% v/v).
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Solubility and Formulation Data
The following tables summarize the available solubility information for this compound and provide general guidelines for stock solution preparation.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Inferred from chemical structure and common behavior of similar compounds |
Table 2: Example Stock Solution Preparation Guidelines
| Parameter | Recommendation |
| Recommended Solvent | Anhydrous DMSO |
| Example Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C in single-use aliquots to avoid freeze-thaw cycles |
| Stability | ≥ 4 years at -20°C (as a solid) |
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms after diluting the DMSO stock solution into my aqueous assay buffer.
This is a common problem when working with hydrophobic compounds. The dramatic change in solvent polarity from DMSO to the aqueous buffer can cause the compound to fall out of solution.
Logical Workflow for Troubleshooting Precipitation
Caption: A stepwise approach to troubleshooting precipitation of this compound in aqueous solutions.
Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to minimize solubility issues.
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Perform serial dilutions in your assay buffer rather than a single large dilution.
-
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain the solubility of this compound. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use of Surfactants or Co-solvents: For challenging applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG400) in the final assay medium can improve solubility. Extensive validation is required to ensure these additives do not interfere with the assay.
-
Alternative Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, liposomes, or solid dispersions may be necessary to enhance bioavailability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 263.33 g/mol .[3]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 263.33 g/mol * 1000 mg/g = 2.633 mg
-
-
-
Weighing:
-
Carefully weigh out 2.633 mg of this compound on an analytical balance and transfer it to a sterile, amber microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Workflow for Preparing this compound Stock Solution
Caption: Standard workflow for the preparation and storage of a this compound stock solution.
Signaling Pathway
Mechanism of Action: Inhibition of MMP-2 Signaling
This compound's primary mechanism of anticancer activity is through the inhibition of Matrix Metalloproteinase-2 (MMP-2). MMP-2 plays a crucial role in cancer progression by degrading the extracellular matrix (ECM), which is a key step in tumor invasion and metastasis.
Caption: this compound inhibits active MMP-2, preventing the degradation of the extracellular matrix and thereby reducing tumor invasion, metastasis, and angiogenesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
stability of (-)-Pyridoxatin in different solvents and pH
Technical Support Center: (-)-Pyridoxatin Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing stock solutions, it is recommended to use these solvents. For aqueous buffers in final assays, ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q2: Is there specific data on the stability of this compound at different pH values?
Currently, detailed public data on the stability of this compound across a wide range of pH values is limited. However, studies on a related compound, Pyridoxine, can offer some general guidance. Pyridoxine, another member of the vitamin B6 family, shows pH-dependent stability. It is generally more stable in acidic conditions.[2]
Different ionic forms of Pyridoxine exist at various pH ranges, and these forms have different stability profiles. The protonated form, present in acidic environments (up to pH 4.31), is more stable and less prone to oxidation than the neutral (pH 4.31-8.37) or negatively charged (pH > 8.37) forms.[2] For a combination drug product containing Pyridoxine Hydrochloride, an optimal pH range of 4.0-4.8 was recommended for stability.[2]
Table 1: pH-Dependent Stability Profile of Pyridoxine Hydrochloride (PHC) (Illustrative)
| pH | Predominant Form | Observed Stability Characteristics |
|---|---|---|
| 1.2 | Protonated | High stability, insignificant levels of oxidation impurities.[2] |
| 5.0 | Neutral | Increased impurities, but still within acceptable limits.[2] |
| > 8.37| Negatively Charged | More labile and susceptible to oxidation.[2] |
Note: This data is for Pyridoxine and should be used only as a general reference for designing stability studies for this compound.
Q3: How does the choice of solvent affect the stability of this compound?
While this compound is soluble in DMSO and methanol, long-term stability in these solvents has not been extensively documented in publicly available literature. For many organic molecules, storage in anhydrous aprotic solvents like DMSO at low temperatures (-20°C or -80°C) is common practice to minimize degradation. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes.
For aqueous solutions, the stability will likely be influenced by pH, temperature, light, and the presence of oxidizing agents, similar to other complex organic molecules.
Troubleshooting Guide
Issue: I am observing a loss of activity or degradation of my this compound sample.
-
Check Solvent and Storage:
-
Question: Are you storing the compound in an appropriate solvent?
-
Guidance: Use anhydrous DMSO or methanol for stock solutions. Store aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
-
Evaluate pH of Aqueous Media:
-
Question: What is the pH of your experimental buffer?
-
Guidance: Based on data from related compounds, this compound may be more stable in slightly acidic conditions (pH 4-6). If your experiment allows, consider buffering your solution within this range. Alkaline conditions may accelerate degradation.
-
-
Consider Environmental Factors:
-
Question: Has the compound been exposed to light or high temperatures for extended periods?
-
Guidance: Conduct experiments under controlled light and temperature conditions. Photostability testing is recommended if the compound will be exposed to light during its application.[3]
-
-
Perform a Forced Degradation Study:
-
Question: Have you identified the potential degradation products?
-
Guidance: A forced degradation study can help identify conditions that cause instability and characterize the degradation products. This is a crucial step in developing a stability-indicating analytical method.[4]
-
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer. It is based on established principles of pharmaceutical stability testing.[5][6]
Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., solvent, pH, temperature, light).
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, various pH buffers)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA or UV)
-
C18 HPLC column or other appropriate stationary phase
-
Calibrated analytical balance
-
pH meter
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Methanol) to prepare a concentrated stock solution.
-
-
Preparation of Test Samples:
-
Dilute the stock solution with the desired test solvents/buffers (e.g., pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer) to a known final concentration.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, analyze each test sample using a validated HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline measurement.
-
-
Storage Conditions:
-
Store aliquots of each test sample under various conditions:
-
Temperature: 4°C, 25°C, 40°C.
-
Light: Protect one set of samples from light while exposing another set to controlled light conditions as per ICH Q1B guidelines.[3]
-
-
-
Sample Analysis at Time Points:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for short-term studies; or 0, 1, 2, 4 weeks for longer-term studies), withdraw an aliquot from each storage condition.
-
Analyze the samples by HPLC. Record the peak area of the intact this compound and the peak areas of any new impurity peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time for each condition.
-
Determine the degradation rate and half-life if possible.
-
Below is a workflow diagram for this stability testing protocol.
Caption: Workflow for this compound Stability Assessment.
Mechanism of Action Visualization
This compound is known to be an inhibitor of gelatinase A (also known as Matrix Metalloproteinase-2 or MMP-2).[1][7] MMP-2 plays a critical role in the degradation of the extracellular matrix, a process involved in cancer cell invasion and metastasis. The diagram below illustrates this inhibitory relationship.
Caption: Inhibition of Gelatinase A (MMP-2) by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. database.ich.org [database.ich.org]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability testing protocols | PPTX [slideshare.net]
- 7. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential degradation products of (-)-Pyridoxatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and analysis of (-)-Pyridoxatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product, a member of the dihydroxypyridine class of compounds.[1] It was originally isolated from Acremonium sp.[2] Its known biological activities include inhibition of matrix metalloproteinase-2 (MMP-2 or gelatinase A), anticancer properties, antibiotic effects against certain microbes like C. albicans, and antioxidant activity as a free radical scavenger and inhibitor of lipid peroxidation.[1][2][3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, its dihydroxypyridine core suggests susceptibility to oxidation. Analogous to 1,4-dihydropyridine compounds, the primary degradation route is likely the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[4] This process can be initiated by factors such as light, heat, and oxidizing agents.[4] Hydrolysis under acidic or basic conditions could also lead to the formation of various degradation products.
Q3: How should this compound be stored to minimize degradation?
A3: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh for experiments. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., -20°C or -80°C). The choice of solvent may also impact stability, and preliminary stability tests in the desired solvent are recommended.
Q4: What analytical techniques are suitable for identifying potential degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying this compound and its degradation products.[5][6] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, and high-resolution mass spectrometry (HRMS) are powerful tools.[5][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.[9]
Troubleshooting Guides
Issue 1: Loss of biological activity in experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | - Prepare fresh stock solutions before each experiment. - Store stock solutions in small aliquots at ≤ -20°C and protect from light. - Perform a quick stability check of the stock solution using HPLC to assess purity. |
| Incompatibility with experimental buffer or media. | - Assess the pH and composition of the buffer. Extreme pH values can accelerate degradation. - Test the stability of this compound in the experimental buffer over the time course of the experiment. Analyze samples at different time points by HPLC. |
| Photodegradation during the experiment. | - Protect experimental samples from light by using amber-colored tubes or covering plates with foil. - Minimize exposure to ambient light during sample preparation. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
| Potential Cause | Troubleshooting Steps |
| Sample degradation. | - Compare the chromatogram of a freshly prepared sample with the aged sample. - If new peaks are present in the aged sample, it indicates degradation. - To identify the source of degradation, conduct a forced degradation study (see Experimental Protocols section). |
| Contamination of solvent or glassware. | - Use high-purity solvents and thoroughly clean all glassware. - Run a blank (solvent only) injection to check for contaminants. |
| Excipient-related impurities (if using a formulated product). | - Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same conditions to identify excipient-related peaks.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analyze the sample by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity. For identification of degradants, collect fractions and subject them to LC-MS analysis.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound, demonstrating the expected outcomes.
| Stress Condition | % Assay of this compound Remaining | Number of Degradation Products Detected | Major Degradation Product (Relative Retention Time) |
| Unstressed Control | 99.8 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 0.78 |
| 0.1 M NaOH, 60°C, 24h | 78.5 | 3 | 0.65, 0.82 |
| 3% H₂O₂, RT, 24h | 65.7 | 1 | 1.15 (Aromatized product) |
| Solid, 80°C, 48h | 92.1 | 1 | 1.15 |
| UV light, 24h | 72.3 | 2 | 1.15, 0.91 |
Visualizations
References
- 1. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijnrd.org [ijnrd.org]
- 10. sgs.com [sgs.com]
- 11. biomedres.us [biomedres.us]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting (-)-Pyridoxatin NMR Peak Assignments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of (-)-Pyridoxatin.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my 1H NMR spectrum of this compound. What could be the cause?
A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources:
-
Residual Solvents: Traces of solvents used during extraction, purification, or sample preparation are a common cause. For example, ethyl acetate is known to be difficult to remove completely.
-
Water: The presence of water in your deuterated solvent or sample can lead to a broad peak. The chemical shift of this peak can vary depending on the solvent and temperature.
-
Impurities: The sample itself may contain impurities from the isolation process or degradation products.
-
Grease: Stopcock grease from glassware can introduce broad, aliphatic signals.
Q2: The chemical shifts in my 1H or 13C NMR spectrum of this compound do not exactly match the literature values. Should I be concerned?
A2: Minor deviations in chemical shifts (typically <0.05 ppm for 1H and <0.5 ppm for 13C) are common and can be attributed to several factors:
-
Solvent Effects: Different deuterated solvents can cause slight changes in chemical shifts. It is crucial to use the same solvent as reported in the literature for a direct comparison.
-
Concentration: Sample concentration can influence chemical shifts, especially for protons involved in hydrogen bonding.[1]
-
Temperature: Temperature fluctuations can affect chemical shifts.
-
pH: For compounds with acidic or basic functionalities, the pH of the sample solution can significantly impact the chemical shifts.
-
Instrument Calibration: Ensure the NMR spectrometer is properly calibrated.
Q3: My baseline is distorted. How can I fix this?
A3: A distorted baseline can be caused by:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer.
-
Broad Signals: Very broad signals from polymers or paramagnetic species can distort the baseline.
-
Acquisition Parameters: Incorrectly set acquisition parameters, such as the receiver gain, can lead to baseline issues.
-
Processing: Applying appropriate baseline correction algorithms during data processing can often resolve this issue.
Q4: How can I confirm the presence of the hydroxyl (-OH) protons of this compound?
A4: The signals for hydroxyl protons can be broad and their chemical shifts are often variable. To confirm their presence, you can perform a D2O exchange experiment.[1] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity due to the exchange with deuterium.[1]
Troubleshooting Guide for this compound NMR Peak Assignments
This guide provides a systematic approach to resolving common issues with the NMR spectra of this compound.
Issue 1: Peak Overlap in the 1H NMR Spectrum
Problem: Protons in the cyclohexyl ring system of this compound may have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret.
Solutions:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or benzene-d6) can alter the chemical shifts and may resolve the overlapping signals.[1]
-
2D NMR Spectroscopy: Perform a 1H-1H COSY (Correlation Spectroscopy) experiment to identify coupled protons. This will help to trace the spin systems within the molecule, even if the 1D spectrum is crowded.
-
Higher Field Strength: If available, use a higher field NMR spectrometer. This will increase the dispersion of the signals, often resolving the overlap.
Issue 2: Incorrect or Missing 13C NMR Signals
Problem: Quaternary carbon signals or carbons with long relaxation times may be weak or absent in the 13C NMR spectrum.
Solutions:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, making it easier to observe weak signals.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow for full relaxation of the quaternary carbons.
-
Use a Different Pulse Program: An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help to distinguish between CH, CH2, and CH3 groups and can sometimes make it easier to identify quaternary carbons (which will be absent in DEPT-135 and DEPT-90 spectra).
Issue 3: Broad Peaks in the Spectrum
Problem: Peaks in the 1H or 13C NMR spectrum are broader than expected.
Solutions:
-
Check Sample Solubility: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles can lead to poor shimming and broad lines.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks.[1]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Shimming: Re-shim the spectrometer to optimize the magnetic field homogeneity.
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound for 1H NMR and 20-30 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of cotton or glass wool to remove any particulate matter.
D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one drop of D2O to the NMR tube.
-
Cap the tube and shake gently for about one minute to ensure mixing.
-
Re-acquire the 1H NMR spectrum. Compare this spectrum to the original to identify the signals that have disappeared or diminished.
Data Presentation
The following tables summarize the reported 1H and 13C NMR data for this compound.
Table 1: 1H and 13C NMR Data for this compound in DMSO-d6
| Position | 13C (ppm) | 1H (ppm, multiplicity, J in Hz) |
| 2 | 161.5 | |
| 3 | 108.9 | |
| 4 | 151.3 | |
| 5 | 98.4 | 6.08 (d, 7.2) |
| 6 | 129.7 | 7.15 (d, 7.2) |
| 1' | 40.1 | 2.55 (m) |
| 2' | 39.8 | 1.95 (m) |
| 3' | 33.6 | 1.62 (m), 1.05 (m) |
| 4' | 29.8 | 1.55 (m) |
| 5' | 30.7 | 1.45 (m), 0.95 (m) |
| 6' | 32.5 | 1.75 (m) |
| 7' | 142.1 | 5.60 (ddd, 17.4, 10.2, 8.4) |
| 8' | 114.5 | 4.95 (d, 17.4), 4.88 (d, 10.2) |
| 4'-Me | 22.3 | 0.85 (d, 6.6) |
| 6'-Me | 21.9 | 0.78 (d, 7.2) |
| 1-OH | 10.5 (br s) | |
| 4-OH | 9.5 (br s) |
Data obtained from Li et al., J. Nat. Prod. 2015, 78, 9, 2155–2160. The structure of this compound (PubChem CID: 54683265) is a dihydroxypyridine derivative.[2]
Visualizations
Logical Troubleshooting Workflow for NMR Peak Assignment Issues
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Experimental Workflow for NMR Analysis
Caption: A standard experimental workflow for NMR data acquisition and analysis.
References
Technical Support Center: Optimizing HPLC Separation of (-)-Pyridoxatin and its Analogs
Welcome to the technical support center for the HPLC separation of (-)-Pyridoxatin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a polar, chiral molecule like this compound, a reversed-phase HPLC method is a common and effective starting point. A C18 column is a robust initial choice. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Due to the presence of a basic nitrogen in the pyridone ring, pH control of the mobile phase is critical to ensure good peak shape and consistent retention.[1][2]
Q2: What are the key parameters to optimize for improving the separation of this compound and its analogs?
A2: The primary parameters to optimize are:
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer will significantly impact retention times.
-
Mobile Phase pH: The pH affects the ionization state of this compound, influencing its interaction with the stationary phase and thus peak shape and retention.[1]
-
Column Chemistry: While C18 is a good start, other stationary phases like phenyl-hexyl or embedded polar group columns can offer different selectivity.
-
Temperature: Column temperature affects viscosity and the kinetics of separation, which can influence resolution.[3]
-
Flow Rate: Lower flow rates can sometimes improve the resolution of closely eluting peaks.[3]
Q3: How do I choose an appropriate chiral stationary phase (CSP) for separating the enantiomers of Pyridoxatin?
A3: The selection of a CSP is often empirical.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile and widely used class of columns for separating a broad range of chiral compounds, including those with aromatic and polar functional groups, making them a suitable choice for this compound.[4][5] Screening a few different polysaccharide-based columns with varying mobile phases is a practical approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its analogs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing out the front.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | This compound, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1] Solutions: 1. Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 4.0 to suppress the ionization of silanol groups.[1] 2. Use a "Base-Deactivated" Column: Employ a column specifically designed to minimize silanol interactions. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.[6] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use shorter, narrower internal diameter tubing where possible. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Poor Resolution of Enantiomers or Analogs
Symptoms:
-
Overlapping peaks or a single broad peak where two or more components are expected.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The current mobile phase may not provide enough selectivity. Solutions: 1. Optimize Organic Modifier Percentage: Perform a gradient run to determine the optimal isocratic or gradient conditions. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity. 3. Adjust pH: Small changes in pH can significantly impact the separation of ionizable compounds. |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP may not be suitable for resolving the enantiomers of this compound. Solution: Screen a variety of CSPs, particularly polysaccharide-based columns, under different mobile phase conditions (normal phase, reversed-phase, and polar organic mode).[4][5] |
| Temperature Effects | The current column temperature may not be optimal for chiral recognition. Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[3] |
| Low Column Efficiency | An old or contaminated column will have reduced efficiency, leading to broader peaks and poorer resolution. Solution: Clean the column according to the manufacturer's instructions or replace it with a new one. |
Issue 3: Drifting or Unstable Retention Times
Symptoms:
-
The time it takes for a peak to elute changes between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time, especially when changing mobile phase composition. Chiral columns may require longer equilibration.[3] |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase or evaporation of the more volatile component can lead to shifts in retention. Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped. |
| Fluctuating Column Temperature | Variations in ambient temperature can affect retention times. Solution: Use a column oven to maintain a stable temperature.[3] |
| Pump Malfunction or Leaks | Issues with the HPLC pump can cause variations in the flow rate. Solution: Check for leaks in the system and ensure the pump is functioning correctly. |
Data Presentation
The following tables provide typical starting conditions for the HPLC analysis of compounds structurally related to this compound. These can be used as a reference for method development.
Table 1: Representative Reversed-Phase HPLC Conditions for Pyridone-Containing Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Table 2: Representative Chiral HPLC Screening Conditions
| Parameter | Condition |
| Columns | 1. Cellulose-based CSP2. Amylose-based CSP |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds) |
| Mobile Phase (Reversed-Phase) | Acetonitrile / Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound and Analogs
This protocol describes a general-purpose reversed-phase HPLC method suitable for the analysis of this compound and its analogs.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the column temperature to 30 °C.
-
Set the UV detector to monitor at 280 nm.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 10% B to 90% B over 20 minutes.
6. Data Analysis:
-
Integrate the peak areas to quantify the components.
-
Assess peak shape and resolution.
Protocol 2: Chiral HPLC Screening for Enantiomeric Separation
This protocol outlines a screening procedure to identify a suitable chiral stationary phase and mobile phase for the separation of this compound enantiomers.
1. Materials and Reagents:
-
Racemic or enantiomerically enriched sample of Pyridoxatin.
-
HPLC-grade n-hexane, isopropanol, ethanol, acetonitrile.
-
Diethylamine (DEA) and formic acid.
2. Instrumentation:
-
HPLC system as described in Protocol 1.
-
A selection of chiral stationary phases (e.g., cellulose and amylose-based CSPs).
3. Screening Procedure:
-
Normal Phase Screening:
-
Equilibrate the chiral column with a mobile phase of n-hexane/isopropanol (90:10, v/v) containing 0.1% DEA.
-
Inject the sample and observe the chromatogram for any signs of separation (e.g., peak broadening, a shoulder, or two distinct peaks).
-
If no separation is observed, try different alcohol modifiers (e.g., ethanol) and vary the percentage.
-
-
Reversed-Phase Screening:
-
Equilibrate the chiral column with a mobile phase of acetonitrile/water (50:50, v/v) with 0.1% formic acid.
-
Inject the sample and assess the separation.
-
Vary the acetonitrile/water ratio to optimize retention and resolution.
-
4. Optimization:
-
Once partial separation is achieved, systematically optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Overcoming Interference in (-)-Pyridoxatin Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biological assays with (-)-Pyridoxatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a fungal metabolite originally isolated from Acremonium. It is a member of the dihydroxypyridine class of compounds. Its known biological activities include inhibition of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A, and cytotoxic effects against various cancer cell lines. It has also been reported to have antibiotic, lipid peroxidation and DNA synthesis inhibitory, and free radical scavenging properties.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q3: Is this compound fluorescent, and can it interfere with fluorescence-based assays?
A3: Based on the spectroscopic properties of related pyridone derivatives, this compound is not expected to be fluorescent in solution. Pyridone compounds typically do not emit fluorescence in solution due to the rotational freedom of their phenyl groups.[1] However, some pyridone derivatives have been observed to fluoresce in the solid state. While direct interference from this compound's autofluorescence in solution-based assays is unlikely, it is always best practice to run a compound-only control (this compound in assay buffer without the fluorescent probe) to check for any background signal at the excitation and emission wavelengths of your assay.
Q4: What are the general types of interference I should be aware of when working with small molecules like this compound in biological assays?
A4: When working with any small molecule in biological assays, especially in high-throughput screening formats, several types of interference can occur:
-
Compound Autofluorescence: The compound itself emits light at the same wavelength as the assay's fluorescent probe, leading to false positives.
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorescent probe, leading to false negatives.
-
Light Scattering: The compound precipitates or forms aggregates that scatter light, which can be detected by the plate reader and misinterpreted as a signal.
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive inhibitor identification.
-
Non-specific Reactivity: The compound may react with assay components, such as a reporter enzyme (e.g., luciferase) or reducing agents (e.g., DTT), leading to assay artifacts.
-
Chelation: If the compound is a chelator, it can sequester essential metal ions from metalloenzymes (like MMPs), leading to inhibition that is not specific to the intended binding site.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in MMP-2 Inhibition Assays
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Lower the final concentration of this compound. If using a stock solution in DMSO, ensure the final DMSO concentration in the assay is not causing solubility issues. |
| Incomplete MMP-2 Activation | If using pro-MMP-2, ensure complete activation to the active form. This can be verified by running a positive control with a known MMP-2 activator like APMA (p-aminophenylmercuric acetate) and observing maximal activity. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at low temperatures. |
| Variable Enzyme Activity | Ensure consistent enzyme concentration across all wells. Use a fresh aliquot of MMP-2 for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Assay Buffer pH | Verify the pH of the assay buffer. MMP-2 activity is optimal at a neutral to slightly alkaline pH. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Although unlikely for this compound in solution, run a control well containing only the assay buffer and this compound at the highest concentration used in the experiment. Subtract this background fluorescence from all experimental wells. |
| Contaminated Assay Buffer or Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers. Filter-sterilize buffers if necessary. |
| Non-specific Binding of Fluorescent Substrate | Increase the concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer to reduce non-specific binding to the plate or other components. |
| Light Leakage in the Plate Reader | Ensure the plate reader is properly sealed and that there are no external light sources interfering with the measurement. |
Issue 3: Unexpected Results in Cell-Based Assays (e.g., Cytotoxicity or Proliferation Assays)
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not causing cytotoxicity. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding and use appropriate pipetting techniques to avoid clumps and ensure even cell distribution across the plate. "Edge effects" can be minimized by not using the outer wells of the plate for experimental samples. |
| Interaction with Media Components | This compound may interact with components in the cell culture media, such as serum proteins. Consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if appropriate for your cell line. |
Data Presentation
Table 1: Reported IC₅₀ Values for this compound
| Assay Type | Target/Cell Line | Reported IC₅₀ |
| Enzyme Inhibition | MMP-2 (Gelatinase A) | 15.2 µM |
| Cytotoxicity | P388 (Murine Leukemia) | 0.10 µg/mL |
| Cytotoxicity | L1210 (Murine Leukemia) | 0.13 µg/mL |
| Cytotoxicity | KB (Human Epidermoid Carcinoma) | 0.20 µg/mL |
| Cytotoxicity | A549 (Human Lung Carcinoma) | 0.40 µg/mL |
| Cytotoxicity | HT-29 (Human Colon Adenocarcinoma) | 7.04 µg/mL |
Experimental Protocols
Fluorogenic MMP-2 Inhibition Assay
This protocol is adapted from commercially available MMP-2 inhibitor screening kits.[2][3]
Materials:
-
Recombinant human MMP-2 (active form)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~328/420 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the MMP-2 enzyme to the working concentration in cold Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Dilute the fluorogenic MMP-2 substrate to the working concentration in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the "Blank" (no enzyme) wells.
-
Add 50 µL of the diluted MMP-2 enzyme to the "Positive Control" (enzyme only), "Inhibitor Control", and "Test Compound" wells.
-
Add 25 µL of the corresponding dilutions of this compound or the positive control inhibitor to the appropriate wells.
-
Add 25 µL of Assay Buffer (with the same percentage of DMSO as the compound dilutions) to the "Blank" and "Positive Control" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at Ex/Em ~328/420 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Compound / Rate of Positive Control))
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Gelatin Zymography for MMP-2 Activity
This protocol is a standard method for detecting gelatinase activity.[4][5][6][7][8]
Materials:
-
SDS-PAGE equipment
-
Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8)
-
30% Acrylamide/Bis-acrylamide solution
-
Gelatin solution (e.g., 10 mg/mL in water)
-
10% SDS
-
10% Ammonium persulfate (APS)
-
TEMED
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Renaturing Buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100, pH 7.5)
-
Developing Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100, pH 7.5)
-
Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue lysates.
-
Determine the protein concentration of the samples.
-
Mix the samples with non-reducing sample buffer. Do not boil the samples.
-
-
Gel Electrophoresis:
-
Prepare a 10% polyacrylamide resolving gel containing 0.1% gelatin.
-
Pour the stacking gel on top of the polymerized resolving gel.
-
Load equal amounts of protein per lane. Include a positive control (e.g., activated MMP-2) and a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation:
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer with gentle agitation at room temperature. This removes the SDS and allows the enzymes to renature.
-
-
Enzyme Activity Development:
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C with gentle agitation.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gel. The position of the clear bands indicates the molecular weight of the gelatinases, and the intensity of the bands is proportional to the enzyme activity.
-
Mandatory Visualizations
Caption: Workflow for a fluorogenic MMP-2 inhibition assay.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. content.abcam.com [content.abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. studylib.net [studylib.net]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelatin zymography for detecting MMP-2 and MMP-9 activity [bio-protocol.org]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. med.upenn.edu [med.upenn.edu]
improving the accuracy of (-)-Pyridoxatin quantification in complex mixtures
Welcome to the technical support center for the accurate quantification of (-)-Pyridoxatin in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a fungal metabolite with a range of biological activities, including antibiotic, anticancer, and antioxidant properties. It has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix.[1] Accurate quantification is crucial for pharmacokinetic studies, determining efficacy in drug development, and for quality control of formulations.
Q2: What are the main challenges in quantifying this compound in complex mixtures like fungal broths or biological samples?
A2: The primary challenges include:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in mass spectrometry, leading to signal suppression or enhancement and inaccurate quantification.
-
Low Concentrations: As a secondary metabolite, this compound may be present at very low concentrations, requiring highly sensitive analytical methods.
-
Structural Similarity to other Compounds: The presence of structurally similar compounds can lead to co-elution in chromatography and interfere with accurate detection and quantification.
-
Sample Preparation: Inefficient extraction and cleanup can result in low recovery and the introduction of interfering substances.[2]
-
Stability: this compound, like many natural products, may be susceptible to degradation under certain pH, temperature, and light conditions.[3]
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with either a Diode-Array Detector (DAD) for UV-Vis absorbance or, more preferably, a tandem mass spectrometer (MS/MS) is the most suitable technique. LC-MS/MS offers superior sensitivity and selectivity, which is essential for accurately quantifying low levels of the analyte in complex matrices.[4][5][6][7]
Q4: How can I improve the extraction efficiency of this compound from my samples?
A4: The choice of extraction solvent is critical. This compound is soluble in DMSO and methanol.[8] For extraction from fungal cultures, a common approach is to use an organic solvent like ethyl acetate or a mixture of chloroform and methanol.[2][9] To improve efficiency, consider optimizing the solvent-to-sample ratio, extraction time, and temperature. The use of techniques like solid-phase extraction (SPE) can help in cleaning up the sample and concentrating the analyte.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH.- Column degradation or contamination.- Overloading of the column. | - Adjust the pH of the mobile phase. For pyridine-containing compounds, an acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[11][12]- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or the concentration of the sample. |
| Low Signal Intensity or No Peak Detected | - Low concentration of this compound in the sample.- Inefficient extraction or sample loss during preparation.- Degradation of the analyte.- Instrument sensitivity issues. | - Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.- Optimize the extraction protocol (solvent, time, temperature).- Ensure proper storage of samples (at -20°C, protected from light) and standards.[8]- Check and optimize MS parameters (e.g., ionization source, collision energy). |
| High Variability in Quantitative Results | - Inconsistent sample preparation.- Matrix effects in LC-MS/MS.- Instability of the analyte in the prepared samples. | - Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for variability.[4][7]- Perform a matrix effect study and consider using matrix-matched calibration standards.- Analyze samples promptly after preparation or store them under conditions that ensure stability. |
| Co-eluting Peaks Interfering with Quantification | - Insufficient chromatographic separation. | - Optimize the HPLC gradient to improve the resolution between this compound and the interfering peak.- Try a different stationary phase (e.g., a different C18 column or a HILIC column).- For LC-MS/MS, use Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions for this compound to ensure specificity. |
Quantitative Data Summary
| Parameter | Typical Value Range for Pyridoxine (LC-MS/MS) | Reference(s) |
| Linearity Range | 5 - 200 nmol/L | [6] |
| Lower Limit of Quantification (LLOQ) | 0.0085 mg/kg | [7] |
| Accuracy (% Recovery) | 92 - 111% | [7] |
| Precision (%RSD) | < 15% | [6][7] |
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture Broth
This protocol is a general guideline for the extraction of fungal secondary metabolites and should be optimized for this compound.
-
Harvesting: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.[9]
-
Extraction:
-
To the culture filtrate, add an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel for 15-20 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times to ensure complete recovery.[9]
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
Analytical Method: Quantification by LC-MS/MS
This is a proposed starting method based on common practices for analyzing similar compounds. Method development and validation are required.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate to initial conditions.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]+ ion. At least two product ions should be monitored for confirmation and quantification.
-
Instrument Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energy for the specific MRM transitions of this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
MMP-2 Activation and Inhibition Pathway
Caption: Simplified MMP-2 activation pathway and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. What are MMP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Induction of matrix metalloproteinase activation cascades based on membrane-type 1 matrix metalloproteinase: associated activation of gelatinase A, gelatinase B and collagenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multifaceted Roles of Matrix Metalloproteinase-2 (MMP2) in Normal and Disease State | Antibody News: Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MMP-2: expression, activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MMP2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Poor Bioavailability of (-)-Pyridoxatin In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (-)-Pyridoxatin. Given the limited publicly available pharmacokinetic data for this compound, this guide focuses on established principles and strategies for improving the bioavailability of natural products with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite with the chemical formula C15H21NO3.[1][2] It is known to exhibit several biological activities, including:
-
Free radical scavenging: It can neutralize harmful free radicals.[3]
-
Inhibition of lipid peroxidation: It protects cell membranes from oxidative damage.[3]
-
Matrix Metalloproteinase-2 (MMP-2) inhibition: It can block the activity of an enzyme involved in tissue remodeling and cancer metastasis.[1]
-
Antifungal and cytotoxic activities. [2]
Q2: I'm observing very low plasma concentrations of this compound in my animal model after oral administration. What are the potential reasons?
Low plasma concentrations, indicative of poor oral bioavailability, can stem from several factors:
-
Poor aqueous solubility: this compound is soluble in organic solvents like DMSO and methanol, suggesting it may have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[2] This is a common challenge for many natural products.[4]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Rapid metabolism: this compound could be quickly broken down by enzymes in the gut wall or the liver (first-pass metabolism) before it reaches systemic circulation.
-
Efflux by transporters: The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein.
Q3: What initial steps can I take to investigate the cause of poor bioavailability?
A systematic approach is crucial. We recommend the following initial in vitro and in silico assessments:
-
Determine Aqueous Solubility: Experimentally determine the solubility of this compound in buffers at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[5]
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell permeability assay to predict intestinal absorption.[5]
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions to assess its susceptibility to metabolism.
-
In Silico Prediction: Utilize computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties.
Q4: What are the main strategies to improve the oral bioavailability of a compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[1][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[3][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.[1][8]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, potentially bypassing first-pass metabolism via lymphatic uptake.[1][3][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6]
-
Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and enhance absorption.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral dosing. | Poor aqueous solubility and dissolution rate. | 1. Conduct solubility studies at different pHs. 2. Explore formulation strategies to enhance dissolution, such as micronization or preparing an amorphous solid dispersion. |
| High in vitro permeability but low in vivo absorption. | Rapid first-pass metabolism in the gut wall or liver. | 1. Perform metabolic stability assays using intestinal and liver microsomes. 2. Consider co-administration with a metabolic inhibitor (if appropriate for the experimental model) to probe the extent of metabolism. 3. Lipid-based formulations may help promote lymphatic transport, partially bypassing the liver. |
| Good solubility and metabolic stability, but still low bioavailability. | Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Conduct Caco-2 permeability assays in the presence and absence of known P-gp inhibitors (e.g., verapamil). 2. If efflux is confirmed, consider co-formulation with a P-gp inhibitor. |
| Compound degrades in the stomach. | Acid instability. | 1. Assess the stability of this compound in simulated gastric fluid (pH 1.2). 2. If unstable, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach. |
Physicochemical and Biological Properties of this compound
| Property | Value / Description | Reference |
| Molecular Formula | C15H21NO3 | [1][2] |
| Molecular Weight | 263.3 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Biological Activity | Free radical scavenger, inhibitor of lipid peroxidation, MMP-2 inhibitor, antifungal, cytotoxic | [1][2][3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice), ensuring compliance with ethical guidelines.
-
Formulation: Prepare a formulation of this compound. For initial studies, a solution or suspension in a vehicle like 0.5% carboxymethylcellulose may be used. If solubility is low, a formulation with a solubilizing agent (e.g., a small percentage of DMSO and/or Tween 80) might be necessary.
-
Dosing: Administer a single oral dose of the this compound formulation to the animals via oral gavage. A typical dose for a discovery-phase study might range from 10 to 100 mg/kg. Include a control group receiving the vehicle only.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound (dissolved in a suitable transport buffer) to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, also perform the experiment in the reverse direction (B to A).
-
Include control compounds with known permeability (e.g., propranolol for high permeability and mannitol for low permeability).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. A high A-to-B Papp value suggests good passive permeability. A significantly higher B-to-A Papp value compared to the A-to-B value indicates the involvement of active efflux.
Visualizations
Caption: Potential Barriers to Oral Bioavailability of this compound.
Caption: Workflow for Investigating and Addressing Poor Bioavailability.
Caption: Simplified Signaling Pathway of MMP-2 Inhibition by this compound.
References
- 1. Pyridoxatin | C15H21NO3 | CID 54683265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiamine-dependent regulation of mammalian brain pyridoxal kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uni-ulm.de [uni-ulm.de]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Minimizing Off-Target Effects of (-)-Pyridoxatin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (-)-Pyridoxatin in cell culture experiments. Our goal is to ensure the accuracy and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a fungal metabolite with antibiotic, anticancer, and antioxidant properties. Its primary known cellular targets are:
-
Matrix Metalloproteinase-2 (MMP-2): An enzyme involved in the breakdown of the extracellular matrix.
-
Lipid Peroxidation: A process of oxidative degradation of lipids.
-
DNA Synthesis: The process of creating new DNA molecules.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target(s).[2][3] These effects can lead to misinterpretation of experimental data, cellular toxicity, and inconsistent results. While the specific off-target profile of this compound is not extensively characterized, its activity as a kinase inhibitor and its impact on fundamental cellular processes like DNA synthesis suggest the potential for unintended interactions.
Q3: How can I proactively minimize off-target effects when using this compound?
A3: A crucial first step is to perform a thorough literature review on this compound and structurally similar compounds. The next step is to determine the optimal concentration and exposure time for your specific cell line and experimental endpoint. This can be achieved by conducting a dose-response curve to identify a concentration that maximizes the desired on-target effect while minimizing toxicity.[2]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
High levels of cell death or a significant decrease in proliferation may indicate off-target toxicity.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Optimize Concentration and Exposure Time | Conduct a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) and varying incubation times (e.g., 24, 48, 72 hours). Assess cell viability using a standard method like MTT or trypan blue exclusion assay. | Identification of an optimal concentration and time window that elicits the desired on-target effect with minimal impact on cell viability. |
| 2. Test in a Different Cell Line | If possible, repeat the experiment in a different cell line relevant to your research. Cell type-specific metabolism or expression of off-target proteins can influence toxicity. | Determine if the observed cytotoxicity is cell-line specific, suggesting a particular off-target is more prevalent in one cell type. |
| 3. Co-treatment with a Broad-Spectrum Caspase Inhibitor | To determine if the cytotoxicity is due to apoptosis, co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK). | If the pan-caspase inhibitor rescues the cells from death, it suggests that the off-target effect is inducing apoptosis. |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Variability between experiments can be caused by several factors, including off-target effects.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Standardize Experimental Conditions | Ensure consistency in cell passage number, seeding density, media composition, and this compound stock solution preparation and storage. Prepare single-use aliquots to avoid freeze-thaw cycles. | Reduced variability between experiments, leading to more reliable and reproducible data. |
| 2. Confirm Primary Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target, MMP-2, in your cell line at the concentrations used. | A thermal shift in the MMP-2 protein upon this compound treatment confirms target engagement. |
| 3. Use a Structurally Unrelated MMP-2 Inhibitor | Treat cells with a different, structurally distinct MMP-2 inhibitor that is known to be highly selective. | If the unrelated inhibitor produces the same phenotype as this compound, it strengthens the conclusion that the observed effect is due to MMP-2 inhibition. If the phenotype differs, it suggests a higher likelihood of off-target effects from this compound. |
Problem 3: Observed Phenotype Does Not Align with Known On-Target Effects
If the cellular response to this compound is not consistent with the known functions of MMP-2, lipid peroxidation, or DNA synthesis inhibition, it is likely due to off-target activities.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Perform Pathway Analysis | Conduct global gene expression analysis (e.g., RNA-seq) or proteomic analysis on cells treated with this compound to identify unexpectedly perturbed signaling pathways. | Identification of signaling pathways that are altered by this compound, providing clues to potential off-target interactions. |
| 2. Validate Off-Target Interactions | Based on pathway analysis, use techniques like Western blotting or specific kinase activity assays to confirm the engagement of suspected off-target proteins. | Confirmation of specific off-target proteins or pathways affected by this compound. |
| 3. Rescue Experiments | If a specific off-target pathway is identified, attempt to "rescue" the phenotype by overexpressing the inhibited protein or treating with a downstream activator of the pathway. | A successful rescue experiment provides strong evidence for a specific off-target interaction. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MMP-2 Target Engagement
This protocol is adapted from publicly available CETSA protocols.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
- Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
- Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
- Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.
3. Heat Shock:
- Aliquot the supernatant (cell lysate) into PCR tubes for each temperature point.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler.
- Include a non-heated control (room temperature).
- Immediately cool the samples on ice for 3 minutes.
4. Separation of Soluble and Aggregated Proteins:
- Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
5. Western Blot Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Normalize protein concentrations using a BCA assay.
- Perform Western blotting using a primary antibody against MMP-2 and a loading control (e.g., GAPDH).
- Quantify the band intensities.
6. Data Analysis:
- Plot the percentage of soluble MMP-2 relative to the non-heated control against the temperature for both the vehicle and this compound treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
Protocol 2: Cell-Based Kinase Activity Assay (General)
This protocol provides a general framework for assessing the effect of this compound on the activity of a suspected off-target kinase.
1. Cell Seeding and Treatment:
- Seed cells into a 96-well plate to achieve 80-90% confluency on the day of the experiment.
- Treat cells with various concentrations of this compound. Include appropriate positive and negative controls.
- Incubate for the desired period (e.g., 1-24 hours).
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 10 minutes.
3. Kinase Activity Measurement:
- Use a commercially available kinase activity assay kit (e.g., ELISA-based or FRET-based) specific for the suspected off-target kinase.
- Follow the manufacturer's instructions to measure the phosphorylation of a specific substrate in the cell lysates.
4. Data Analysis:
- Normalize the kinase activity to the total protein concentration in each lysate.
- Plot the kinase activity against the concentration of this compound to determine if it has an inhibitory or activating effect.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Validation & Comparative
confirming the antioxidant mechanism of (-)-Pyridoxatin in cellular models
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate cellular battle against oxidative stress, a key contributor to numerous pathologies, the exploration of novel antioxidant compounds is paramount. This guide provides a comprehensive analysis of the antioxidant mechanism of (-)-Pyridoxatin, a fungal hydroxamate, in cellular models. Through a detailed comparison with the well-established iron chelator Desferrioxamine (DFO), this document offers valuable insights supported by experimental data to inform future research and drug development endeavors.
Superior Iron Scavenging and Antioxidant Efficacy of this compound
This compound (PYR) has demonstrated potent iron scavenging capabilities and significant antioxidant activity against iron-dependent oxidative stress in both aqueous and cellular environments.[1][2] Its performance, when compared to the standard iron chelator Desferrioxamine (DFO), highlights its potential as a promising therapeutic agent.
Quantitative Comparison of Antioxidant and Iron Chelation Activity
The following table summarizes the comparative efficacy of this compound and Desferrioxamine in key antioxidant and iron chelation assays.
| Parameter | This compound (PYR) | Desferrioxamine (DFO) | Assay Condition |
| Iron Scavenging Activity | Powerful | Gold Standard | Buffered Medium & Cellular Models[1][2] |
| Antioxidant Activity (Ascorbate Oxidation) | Effective | Not specified | Buffered Medium[1][2] |
| Antioxidant Activity (Peroxide Oxidation) | Effective | Not specified | Buffered Medium & Cellular Models[1][2] |
| Cell Permeability | Cell Permeable | Not specified as cell permeable | Cellular Models[1][2] |
Deciphering the Antioxidant Mechanism of this compound
The primary antioxidant mechanism of this compound is attributed to its potent iron-chelating ability.[1][2] By sequestering excess iron, this compound inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction, a major contributor to oxidative damage. Furthermore, this compound demonstrates direct antioxidant effects against oxidative stress induced by both ascorbate and peroxide.[1][2]
The following diagram illustrates the proposed antioxidant mechanism of this compound.
Caption: Antioxidant mechanism of this compound via iron chelation.
Signaling Pathway Modulation: An Area for Future Investigation
While the direct antioxidant and iron-chelating properties of this compound are evident, its specific impact on intracellular signaling pathways, such as the Nrf2 and NF-κB pathways, remains to be elucidated. Research on a related compound, pyridoxine, has shown modulation of the Nrf2 pathway, suggesting a potential avenue for future investigation into this compound's broader cellular effects.[3][4][5]
The diagram below depicts a general overview of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
References
- 1. Antioxidant activity and cellular uptake of the hydroxamate-based fungal iron chelators pyridoxatin, desferriastechrome and desferricoprogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Anticancer Efficacy of (-)-Pyridoxatin: A Comparative Analysis of its Therapeutic Target
For Immediate Release
Lack of In Vivo Data for (-)-Pyridoxatin Prompts Target-Based Comparative Analysis
Despite its identification as a potential anticancer agent, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies validating the anticancer efficacy of this compound. First identified as a Matrix Metalloproteinase-2 (MMP-2) inhibitor with additional properties including lipid peroxidation and DNA synthesis inhibition, the therapeutic potential of this compound in a living organism has yet to be reported.
In light of this data gap, this guide provides a comparative analysis focusing on the established target of this compound, MMP-2. We will examine the in vivo efficacy of a well-characterized, broad-spectrum MMP inhibitor, Batimastat (BB-94), to offer a paradigm for the potential preclinical validation of this compound and similar agents. This report is intended for researchers, scientists, and drug development professionals.
The Role of MMP-2 in Cancer Progression
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix (ECM), a critical process for tumor growth, invasion, and metastasis. Overexpression of MMP-2 is observed in a variety of cancers and is often correlated with poor prognosis. The signaling pathway of MMP-2 is complex, involving its activation and subsequent cleavage of ECM components, which in turn releases growth factors and promotes cell migration and angiogenesis.
Comparative Agent: Batimastat (BB-94)
Batimastat is a potent, broad-spectrum inhibitor of MMPs, including MMP-2.[1] It has been evaluated in numerous preclinical cancer models and serves as a relevant comparator for understanding the potential in vivo effects of MMP inhibition.
In Vivo Efficacy: Batimastat in a Human Breast Cancer Xenograft Model
The following table summarizes the in vivo efficacy of Batimastat in a study utilizing an athymic nude mouse model with implanted human MDA-MB-435 breast cancer cells.[2][3]
| Parameter | Control Group | Batimastat-Treated Group | P-value |
| Local-Regional Tumor Regrowth | Significantly higher | Significantly inhibited | P = 0.035 |
| Incidence of Lung Metastases | Higher incidence | Reduced incidence | P < 0.05 |
| Number of Lung Metastases | Higher number | Reduced number | P = 0.0001 |
| Total Volume of Lung Metastases | Larger total volume | Reduced total volume | P = 0.0001 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo efficacy data. Below is a summary of the protocol used in the Batimastat study.[2][3]
1. Animal Model:
-
Species and Strain: Athymic nude mice.[2]
-
Justification: These mice lack a functional thymus and are T-cell deficient, allowing for the transplantation of human tumor cells without immediate rejection.
2. Tumor Cell Implantation:
-
Cell Line: Human MDA-MB-435 breast cancer cells.[2]
-
Implantation Site: Mammary fat pads.[3]
-
Procedure: A suspension of tumor cells is injected into the mammary fat pads of the mice.
3. Treatment Regimen:
-
Drug: Batimastat (BB-94).[2]
-
Dosage: 30 mg/kg body weight.[3]
-
Route of Administration: Daily intraperitoneal (i.p.) injections.[3]
-
Treatment Schedule: Treatment was initiated after the resection of primary tumors.[3]
4. Efficacy Evaluation:
-
Primary Endpoint: Inhibition of local-regional tumor regrowth and formation of lung metastases.[2]
-
Measurements:
-
Statistical Analysis: Student's t-tests and chi-squared analysis were used to evaluate the data.[2]
Conclusion
While direct in vivo evidence for the anticancer efficacy of this compound is currently unavailable, its known mechanism of action as an MMP-2 inhibitor provides a strong rationale for such studies. The significant antitumor and anti-metastatic effects observed with the MMP inhibitor Batimastat in preclinical models highlight the potential therapeutic value of targeting MMP-2. Future in vivo studies on this compound, following established experimental protocols similar to those outlined here, are necessary to validate its potential as a novel anticancer agent.
References
Validating (-)-Pyridoxatin as a Direct Inhibitor of MMP-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating (-)-Pyridoxatin as a direct target of Matrix Metalloproteinase-2 (MMP-2). Due to the current lack of published direct binding and inhibition data for this compound, this document outlines the essential experimental protocols and presents a comparative analysis with established MMP-2 inhibitors. The provided data on alternative compounds will serve as a benchmark for evaluating the potency and selectivity of this compound.
Comparative Analysis of MMP-2 Inhibitors
A critical step in characterizing a novel inhibitor is to compare its potency against known compounds. The following table summarizes the inhibitory activity of several well-characterized small molecule and endogenous inhibitors of MMP-2.
| Inhibitor | Type | MMP-2 IC50/Ki | Selectivity Profile |
| Batimastat (BB-94) | Broad-spectrum, Hydroxamate | IC50: 4 nM[1][2][3] | Potent inhibitor of MMP-1 (IC50: 3 nM), MMP-9 (IC50: 4 nM), MMP-7 (IC50: 6 nM), and MMP-3 (IC50: 20 nM)[1][2] |
| Marimastat (BB-2516) | Broad-spectrum, Hydroxamate | IC50: 6 nM[4][5][6][7] | Potent inhibitor of MMP-9 (IC50: 3 nM), MMP-1 (IC50: 5 nM), MMP-14 (IC50: 9 nM), and MMP-7 (IC50: 13 nM)[4][5] |
| ARP-100 | Selective | IC50: 12 nM[8][9][10][11][12] | Less active against MMP-1 (>50 µM), MMP-3 (4.5 µM), MMP-7 (>50 µM), and MMP-9 (0.2 µM)[8][9][10][12] |
| SB-3CT | Selective (Gelatinases) | Ki: 13.9 nM[13][14][15] | Selective for gelatinases (MMP-2 and MMP-9)[13][16]. Ki for MMP-9 is 600 nM[13][14][15]. |
| TIMP-2 | Endogenous Protein | Tight, stoichiometric binding[17][18] | Inhibits most MMPs, but has a high affinity for MMP-2[17][18][19]. |
| Andecaliximab (GS-5745) | Monoclonal Antibody | Minimal cross-reactivity with MMP-2[20][21] | Highly selective for MMP-9[20][21][22][23]. |
| Rebastinib (DCC-2036) | Kinase Inhibitor | Not a primary target | Primarily a Bcr-Abl inhibitor, also inhibits Tie-2 and other kinases[24][25][26]. Included to illustrate off-target considerations. |
Experimental Protocols for Target Validation
To validate that this compound directly targets and inhibits MMP-2, a series of biochemical, biophysical, and cell-based assays are required.
MMP-2 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay determines the inhibitory effect of a compound on the catalytic activity of MMP-2.
Materials:
-
Recombinant human MMP-2 (activated)
-
Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
This compound and control inhibitors (e.g., Batimastat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound and control inhibitors in assay buffer.
-
Add a fixed concentration of activated MMP-2 to each well of the microplate.
-
Add the diluted inhibitors to the wells containing MMP-2 and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of MMP-2 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Direct Binding Analysis: Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (MMP-2) and an analyte (this compound).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MMP-2
-
Running buffer (e.g., HBS-EP+)
-
This compound and control compounds
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilize recombinant MMP-2 onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized MMP-2 surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte injections using the regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Direct Binding Analysis: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human MMP-2
-
This compound
-
Dialysis buffer (ensure identical buffer for protein and ligand)
Procedure:
-
Dialyze the purified MMP-2 and dissolve this compound in the same buffer to minimize heats of dilution.
-
Load the MMP-2 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the MMP-2 solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Cellular Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP-2 activity.
Materials:
-
Cancer cell line with high MMP-2 expression (e.g., HT1080)
-
Boyden chamber inserts with a porous membrane coated with Matrigel
-
Cell culture medium with and without serum
-
This compound and control inhibitors
-
Calcein AM or other fluorescent dye for cell staining
Procedure:
-
Culture the cancer cells and serum-starve them for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or control inhibitors.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by microscopy or by extracting the fluorescent dye and measuring the fluorescence.
-
Determine the concentration-dependent inhibition of cell invasion by this compound.
Visualizing Pathways and Workflows
To further clarify the context and experimental logic, the following diagrams illustrate the MMP-2 activation pathway, a general workflow for target validation, and the mechanism of MMP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ARP-100 | MMP | TargetMol [targetmol.com]
- 10. ARP-100 | 704888-90-4 | MMP | MOLNOVA [molnova.com]
- 11. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. molnova.com:443 [molnova.com:443]
- 16. caymanchem.com [caymanchem.com]
- 17. gentaur.com [gentaur.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Andecaliximab Overview - Creative Biolabs [creativebiolabs.net]
- 21. selleckchem.com [selleckchem.com]
- 22. Randomized, open-label, phase 2 study of andecaliximab plus nivolumab versus nivolumab alone in advanced gastric cancer identifies biomarkers associated with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Pyridoxatin and Other Natural Antioxidants
For researchers, scientists, and drug development professionals, understanding the efficacy of various antioxidant compounds is paramount in the quest to combat oxidative stress-related diseases. This guide provides a comprehensive comparison of (-)-Pyridoxatin, a lesser-known but promising natural antioxidant, with established natural antioxidants such as Vitamin C, Vitamin E, and Quercetin. The comparison is based on available experimental data from key antioxidant assays and an examination of the signaling pathways they modulate.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the available quantitative data for this compound (using its close relatives pyridoxine and pyridoxamine as proxies due to limited direct data on this compound), Vitamin C, Vitamin E, and Quercetin from common in vitro antioxidant assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Pyridoxine/Pyridoxamine | Data Not Available | Data Not Available | |
| Vitamin C (Ascorbic Acid) | ~2.5 - 8.8 | ~1.9 - 7.5 | [1][2] |
| Vitamin E (α-Tocopherol) | ~10 - 50 | ~5 - 30 | [3] |
| Quercetin | ~1 - 5 | ~0.5 - 3 | [4][5] |
| Table 1: Comparison of DPPH and ABTS Radical Scavenging Activity (IC50 values). A lower IC50 value indicates stronger antioxidant activity. |
| Compound | Cellular Antioxidant Activity (CAA) Value (µmol QE/100 µmol) | Reference |
| Pyridoxine/Pyridoxamine | Data Not Available | |
| Vitamin C (Ascorbic Acid) | Data Not Available | |
| Vitamin E (α-Tocopherol) | Data Not Available | |
| Quercetin | 100 | [6] |
| Table 2: Cellular Antioxidant Activity (CAA) of Quercetin. CAA values are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound. |
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity measurements, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the antioxidant compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: Add a specific volume of the antioxidant solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which decolorizes in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of the antioxidant compound in a suitable solvent.
-
Reaction: Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the intracellular generation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. Peroxyl radicals, generated by a free radical initiator, oxidize DCFH to DCF. Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.[6]
Protocol (using HepG2 cells):
-
Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach confluence in a 96-well plate.[7]
-
Cell Treatment: Wash the cells with a phosphate-buffered saline (PBS). Treat the cells with various concentrations of the antioxidant compound and 25 µM DCFH-DA in a treatment medium for 1 hour at 37°C.[7]
-
Induction of Oxidative Stress: Wash the cells with PBS to remove extracellular compounds. Add a 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce oxidative stress.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour at 37°C using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated as the percentage reduction in AUC for the treated cells compared to the control cells. The results are often expressed as quercetin equivalents.[6]
Signaling Pathways and Mechanisms of Action
Antioxidants exert their protective effects not only by direct radical scavenging but also by modulating various cellular signaling pathways involved in the endogenous antioxidant defense system.
This compound and Related Compounds (Pyridoxine)
Pyridoxine has been shown to enhance the synthesis of glutathione (GSH), a major intracellular antioxidant, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: Pyridoxine-mediated activation of the Nrf2 signaling pathway.
Vitamin C (Ascorbic Acid)
Vitamin C is a potent water-soluble antioxidant that can directly scavenge a variety of reactive oxygen species (ROS). It also plays a role in regenerating other antioxidants, such as Vitamin E. Furthermore, Vitamin C can modulate the Nrf2/Keap1 pathway , leading to the upregulation of antioxidant enzymes.
Caption: Multifaceted antioxidant mechanisms of Vitamin C.
Vitamin E (α-Tocopherol)
As a lipid-soluble antioxidant, Vitamin E is crucial for protecting cell membranes from lipid peroxidation. It acts as a chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals. Vitamin E also influences signaling pathways such as the PI3K/Akt pathway and can inhibit the activity of protein kinase C (PKC).
Caption: Vitamin E's role in lipid protection and cell signaling.
Quercetin
Quercetin, a flavonoid, exhibits potent antioxidant and anti-inflammatory properties. It can directly scavenge free radicals and chelate metal ions. Quercetin also modulates several key signaling pathways, including the Nrf2, PI3K/Akt, MAPK (Mitogen-Activated Protein Kinase), and NF-κB (Nuclear Factor kappa B) pathways .
Caption: Quercetin's modulation of multiple antioxidant and anti-inflammatory pathways.
Conclusion
While direct comparative data for this compound is still emerging, its structural similarity to pyridoxine and pyridoxamine suggests it holds significant antioxidant potential, likely operating through the Nrf2-mediated enhancement of endogenous antioxidant defenses. Established natural antioxidants like Vitamin C, Vitamin E, and Quercetin demonstrate robust free radical scavenging abilities and modulate a complex network of cellular signaling pathways. Quercetin, in particular, exhibits a broad spectrum of activity across multiple key pathways.
For researchers and drug development professionals, this guide highlights the importance of not only evaluating direct antioxidant capacity but also understanding the intricate molecular mechanisms through which these compounds exert their protective effects. Further head-to-head comparative studies are warranted to definitively position this compound within the landscape of natural antioxidants and to explore its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
A Comparative Analysis of MMP Inhibitory Activity: (-)-Pyridoxatin versus Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitory activities of (-)-Pyridoxatin and Batimastat. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate inhibitor for their specific needs in the study of MMPs and the development of novel therapeutics.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical to the degradation and remodeling of the extracellular matrix (ECM). While essential for physiological processes such as wound healing and development, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This has established MMPs as significant therapeutic targets. This guide focuses on comparing Batimastat, a well-characterized broad-spectrum MMP inhibitor, with the natural product this compound.
Comparative Inhibitory Potency
The inhibitory potential of this compound and Batimastat is quantified by their half-maximal inhibitory concentration (IC50) values. The available data clearly demonstrates that Batimastat is a highly potent, broad-spectrum inhibitor of multiple MMPs, with IC50 values in the low nanomolar range. In contrast, the currently available data for this compound identifies it as an inhibitor of MMP-2, with a significantly higher IC50 value in the micromolar range.
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 |
| This compound | N/A | 8,000 nM | N/A | N/A | N/A |
| Batimastat | 3 nM[1][2] | 4 nM[1][2] | 20 nM[1][2] | 6 nM[1][2] | 4 nM[1][2] |
| N/A: Data not available from the reviewed sources. |
Experimental Protocols
The determination of MMP inhibitory activity is commonly performed using in vitro enzymatic assays. A fluorometric assay using a Förster Resonance Energy Transfer (FRET) substrate is a widely adopted, high-throughput method.
Fluorometric MMP Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound against a specific MMP.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic FRET peptide substrate specific for the MMP of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound, Batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the diluted inhibitor solutions. Include control wells: one for uninhibited enzyme activity (with solvent vehicle only) and a blank control (with buffer only).
-
Enzyme Addition: Add the purified active MMP enzyme to all wells except the blank control. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (using excitation and emission wavelengths appropriate for the FRET pair, e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes.[3][4]
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]
-
Visualizing MMP Inhibition and Signaling
The following diagrams illustrate the experimental workflow for determining inhibitor potency and a simplified view of the role MMPs play in cellular signaling.
Caption: Workflow for IC50 determination of MMP inhibitors.
Caption: Simplified MMP signaling pathway and point of inhibition.
Concluding Summary
The comparison between this compound and Batimastat reveals a significant difference in their MMP inhibitory profiles based on currently available data. Batimastat is a potent, broad-spectrum inhibitor, effective against multiple MMPs in the low nanomolar range, making it a valuable tool for studies requiring comprehensive MMP blockade.[1][2] In contrast, this compound is identified as an inhibitor of MMP-2 with an IC50 value in the micromolar range, suggesting much lower potency and potentially greater selectivity, although data on its activity against other MMPs is lacking.
For researchers requiring a potent, pan-MMP inhibitor for in vitro or preclinical studies, Batimastat represents a well-documented and effective option. This compound may be of interest for studies focused specifically on MMP-2, or as a starting point for the development of more potent and selective natural product-based inhibitors. Further research is necessary to fully characterize the inhibitory spectrum of this compound across the entire MMP family to better ascertain its potential utility.
References
- 1. MMP-9 Signaling Pathways That Engage Rho GTPases in Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of MMP Inhibitory Activity: (-)-Pyridoxatin vs. Marimastat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitory activities of (-)-Pyridoxatin and the well-characterized broad-spectrum MMP inhibitor, Marimastat. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to aid in the evaluation of these compounds for research and development purposes.
Executive Summary
Quantitative Inhibitory Activity
The inhibitory potency of Marimastat against a range of MMPs has been extensively characterized. In contrast, while this compound is described as an MMP-2 inhibitor, a specific IC50 value for this activity is not prominently reported in publicly available scientific literature. The known IC50 values for other biological activities of this compound are provided for context.
| Compound | Target MMP | IC50 (nM) | Reference(s) |
| Marimastat | MMP-1 | 5 | [1] |
| MMP-2 | 6 | [1] | |
| MMP-7 | 13 | [1] | |
| MMP-9 | 3 | [1] | |
| MMP-14 (MT1-MMP) | 9 | [1] | |
| This compound | MMP-2 | Not Reported | |
| Free Radical Scavenging | 8,000 | ||
| Antifungal Activity | 6,000 |
Mechanism of Action
Marimastat functions as a competitive, broad-spectrum inhibitor of MMPs. Its chemical structure features a hydroxamate group which acts as a zinc-chelating moiety. This allows Marimastat to bind to the catalytic zinc ion within the active site of MMPs, thereby blocking the binding of natural substrates and inhibiting their enzymatic activity.
This compound is categorized as an MMP-2 inhibitor. The precise mechanism of its inhibitory action on MMP-2 has not been fully elucidated in the available literature.
Signaling Pathways
The inhibition of MMPs can have significant effects on various signaling pathways involved in cellular processes such as proliferation, migration, and angiogenesis.
Marimastat , due to its broad-spectrum activity, can impact multiple signaling cascades that are regulated by different MMPs. For instance, by inhibiting MMPs responsible for the degradation of the extracellular matrix (ECM), Marimastat can indirectly affect cell-matrix interactions that are crucial for cell signaling.
References
A Comparative Analysis of (-)-Pyridoxatin and Synthetic Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring matrix metalloproteinase (MMP) inhibitor, (-)-Pyridoxatin, with several well-characterized synthetic MMP inhibitors. The objective is to present a clear overview of their respective efficacies, supported by available experimental data, to aid in research and drug development decisions.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide contrasts the natural product this compound with the first-generation synthetic MMP inhibitors: Batimastat, Marimastat, and Prinomastat.
Quantitative Efficacy: A Tale of Two Data Sets
A significant disparity exists in the available quantitative data for this compound compared to the synthetic inhibitors. While extensive data is available for the synthetic compounds, specific MMP inhibitory concentrations for this compound are not well-documented in the currently available literature.
Synthetic MMP Inhibitors: Potent, Broad-Spectrum Inhibition
Batimastat, Marimastat, and Prinomastat are broad-spectrum MMP inhibitors, demonstrating potent inhibition against a range of MMP subtypes. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Batimastat | 3[1][2] | 4[1][2] | 20[1][2] | 6[1][2] | 4[1][2] | - |
| Marimastat | 5[3][4][5] | 6[3][4][5][6] | 230[6] | 13[3][4][5] | 3[3][4][5][6] | 9[3][4] |
| Prinomastat | 79[7] | - | 6.3[7] | - | 5.0[7] | - |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and experimental conditions may vary.
This compound: An MMP-2 Inhibitor with Undefined Potency
-
Antifungal activity: IC50 = 6 μM
-
Free radical scavenging activity: IC50 = 8 μM
It is crucial to note that these values do not reflect its potency as an MMP inhibitor and cannot be directly compared to the IC50 values of the synthetic inhibitors. The lack of specific quantitative data for this compound's MMP inhibitory efficacy is a significant gap in the current understanding of its potential as a therapeutic agent in this context.
Experimental Protocols for Determining MMP Inhibition
The IC50 values for the synthetic MMP inhibitors were determined using established in vitro enzyme inhibition assays. A general workflow for such an assay is outlined below.
General Experimental Workflow for MMP Inhibition Assay
Caption: Generalized workflow for determining the IC50 of MMP inhibitors.
Detailed Methodologies:
-
Fluorogenic Substrate Assays: These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by an MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of substrate cleavage is determined in the presence of varying concentrations of the inhibitor to calculate the IC50 value.
-
Gelatin Zymography: This technique is particularly useful for assessing the activity of gelatinases (MMP-2 and MMP-9). Protein samples are separated by electrophoresis on a gel containing gelatin. After renaturation of the enzymes, the gel is incubated in a developing buffer, and areas of gelatin degradation (indicative of enzyme activity) appear as clear bands against a stained background. The effect of inhibitors can be assessed by incorporating them into the incubation buffer.
While these are common methods, the specific protocols used for generating the cited IC50 values for the synthetic inhibitors may have varied in terms of substrate concentration, enzyme source, and incubation times. For this compound, specific experimental protocols for its MMP-2 inhibition assay are not detailed in the available literature.
Signaling Pathways and Mechanism of Action
MMP inhibitors can influence various cellular signaling pathways, primarily by preventing the degradation of ECM components and the release of signaling molecules sequestered within the matrix.
Synthetic MMP Inhibitors: Targeting the Catalytic Zinc
The synthetic inhibitors discussed are primarily active-site inhibitors. They contain a zinc-binding group (ZBG), typically a hydroxamate, that chelates the essential zinc ion in the catalytic domain of the MMP, thereby blocking its enzymatic activity.
References
- 1. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitogen-Activated Protein Kinases (MAPKs) and Cholangiocarcinoma: The Missing Link - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Curcumin and Pyridine-Based Compounds
An Important Note on (-)-Pyridoxatin: An extensive review of the current scientific literature did not yield any data for a compound specifically named "this compound." Therefore, a direct comparison with curcumin is not feasible. This guide will instead provide a comprehensive comparison between curcumin and a class of promising anticancer agents that, like the name "Pyridoxatin" suggests, are based on pyridoxine (Vitamin B6) or feature a core pyridine chemical scaffold. We will analyze representative compounds from this class to offer a valuable comparative perspective for researchers and drug development professionals.
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural compounds and their synthetic derivatives represent a vast and promising reservoir for drug discovery. Curcumin, the principal curcuminoid of the spice turmeric (Curcuma longa), has garnered significant attention for its multi-targeted anticancer properties. Concurrently, synthetic compounds incorporating a pyridine ring system, a fundamental structure in many bioactive molecules including Vitamin B6 (pyridoxine), have emerged as potent and often highly specific anticancer agents. This guide provides an objective comparison of the anticancer performance of curcumin and representative pyridine-based compounds, supported by experimental data and detailed methodologies.
Quantitative Data Presentation: A Comparative Overview of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The tables below summarize the IC50 values for curcumin and various representative pyridine-based compounds across a range of human cancer cell lines.
Table 1: IC50 Values of Curcumin in Human Cancer Cell Lines
| Cancer Cell Line | Histopathological Type | IC50 (µM) | Citation(s) |
| HCT-116 | Colorectal Carcinoma | 10.0 - 13.31 | [1][2] |
| LoVo | Colorectal Carcinoma | 20.0 | [1] |
| SW480 | Colorectal Carcinoma | ~10.26 | [2] |
| HT-29 | Colorectal Carcinoma | ~12.53 | [2] |
| MCF-7 | Breast Adenocarcinoma | 17.1 - 44.61 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 54.68 | [3] |
| PC-3 | Prostate Adenocarcinoma | Not specified | |
| A-549 | Lung Carcinoma | Not specified |
Table 2: IC50 Values of Representative Pyridine-Based Compounds in Human Cancer Cell Lines
| Compound Class | Specific Compound | Cancer Cell Line | Histopathological Type | IC50 (µM) | Citation(s) |
| Pyrido[2,3-d]pyrimidine | Compound 8d | PC-3 | Prostate Adenocarcinoma | 7.12 | [4] |
| Compound 8a | PC-3 | Prostate Adenocarcinoma | 7.98 | [4] | |
| Compound 9a | PC-3 | Prostate Adenocarcinoma | 9.26 | [4] | |
| Compound 8d | A-549 | Lung Carcinoma | 7.23 | [4] | |
| Pyridine-Urea | Compound 8e | MCF-7 | Breast Adenocarcinoma | 0.22 (48h) / 0.11 (72h) | [5] |
| Compound 8n | MCF-7 | Breast Adenocarcinoma | 1.88 (48h) / 0.80 (72h) | [5] | |
| Pyridoxine-Doxorubicin | DOX-2 | MCF-7 | Breast Adenocarcinoma | ~0.425 | [6] |
| DOX-1 | HCT-116 | Colorectal Carcinoma | ~4.0 | [7] | |
| DOX-2 | HCT-116 | Colorectal Carcinoma | ~1.3 | [6] |
Mechanism of Action: A Tale of Two Strategies
Curcumin and pyridine-based compounds exhibit fundamentally different approaches to combating cancer. Curcumin acts as a multi-targeted agent, influencing a wide array of signaling pathways. In contrast, many pyridine-based derivatives are developed as targeted inhibitors, focusing on specific enzymes or receptors critical for cancer cell survival, such as the Epidermal Growth Factor Receptor (EGFR).
Curcumin: The Multi-Targeted Modulator
Curcumin's anticancer effects are pleiotropic, meaning it interacts with numerous molecular targets.[7] It modulates several key signaling pathways involved in cell proliferation, survival, apoptosis (programmed cell death), and angiogenesis (new blood vessel formation). Key pathways inhibited by curcumin include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of inflammation and cell survival, often constitutively active in cancer cells.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes cell proliferation and prevents apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): A crucial pathway for cell growth, survival, and metabolism.
-
MAPK (Mitogen-Activated Protein Kinase): A pathway that regulates cell proliferation, differentiation, and apoptosis.
By inhibiting these pathways, curcumin can effectively halt the cell cycle, induce apoptosis, and suppress tumor growth.
Caption: Simplified signaling pathway for Curcumin's anticancer activity.
Pyridine-Based Compounds: The Targeted Approach
Many synthetic pyridine derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells. A prominent example is the inhibition of EGFR, a receptor tyrosine kinase whose signaling pathway promotes cell growth and proliferation. The pyrido[2,3-d]pyrimidine derivatives cited in Table 2, for instance, were specifically designed as EGFR inhibitors.[4] Their mechanism involves:
-
Binding to EGFR: The compound binds to the ATP-binding site within the EGFR kinase domain.
-
Inhibition of Autophosphorylation: This binding prevents the receptor from phosphorylating itself upon ligand binding.
-
Blocking Downstream Signaling: The lack of phosphorylation blocks the activation of downstream pro-survival pathways like PI3K/Akt and MAPK.
-
Induction of Apoptosis and Cell Cycle Arrest: The shutdown of these critical pathways leads to cell cycle arrest (often at the G1 or G2/M phase) and the induction of apoptosis.[3]
Caption: Mechanism of a targeted Pyridine-Based EGFR Inhibitor.
Experimental Protocols
Standardized in vitro assays are essential for evaluating and comparing the anticancer activity of novel compounds. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Curcumin, Pyridine derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treatment: Culture and treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their DNA content as they progress through the cell cycle.
-
Protocol:
-
Treatment and Harvesting: Treat cells with the test compound for a set time (e.g., 24 hours) and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase can be calculated.
-
Caption: General experimental workflow for in vitro anticancer drug screening.
Conclusion
This guide highlights a fundamental divergence in the anticancer strategies of curcumin and pyridine-based compounds. Curcumin presents as a broad-spectrum agent with a favorable safety profile, modulating numerous oncogenic pathways simultaneously. This multi-targeted approach may be beneficial in overcoming the complex and redundant signaling networks within cancer cells. However, its therapeutic application has been hindered by poor bioavailability.
In contrast, the representative pyridine-based compounds demonstrate the power of targeted therapy. Derivatives like the pyridine-ureas and pyrido[2,3-d]pyrimidines show remarkable potency, with IC50 values in the low micromolar to nanomolar range against specific cancer cell lines.[4][5] This high potency is achieved by specifically inhibiting key drivers of cancer proliferation, such as EGFR. This targeted approach can lead to higher efficacy and potentially fewer off-target side effects compared to less specific agents.
For researchers and drug development professionals, the choice between these strategies is not mutually exclusive. The broad, modulatory effects of curcumin could be synergistic with the potent, targeted inhibition of pyridine-based compounds. Future research should continue to explore these molecules, both as monotherapies and in combination, to unlock their full therapeutic potential in the fight against cancer.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity of (-)-Pyridoxatin with Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Pyridoxatin, a natural product of fungal origin, has garnered attention for its diverse biological activities, including anticancer and antibiotic properties. A key aspect of its molecular functionality is its inhibitory effect on certain enzymes. This guide provides an objective comparison of this compound's enzymatic inhibition, focusing on its known target and discussing the methodologies for evaluating its cross-reactivity with other enzymes.
Executive Summary
This compound is a known inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A. This enzyme plays a crucial role in the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis. The inhibitory potency of this compound against MMP-2 has been quantified, providing a benchmark for its activity. However, comprehensive data on its cross-reactivity with a broader panel of enzymes, including other metalloproteinases, is not extensively available in the public domain. Understanding the selectivity of a compound is critical in drug development to anticipate potential off-target effects and to elucidate its mechanism of action. This guide outlines the established inhibitory action of this compound and details the standard experimental protocols that can be employed to assess its cross-reactivity profile.
Quantitative Data on Enzyme Inhibition
The primary reported enzymatic target of this compound is MMP-2. The following table summarizes the available quantitative data for this interaction.
| Enzyme Target | Common Name | IC50 Value |
| Matrix Metalloproteinase-2 (MMP-2) | Gelatinase A | 15.2 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: Data regarding the cross-reactivity of this compound with other enzymes (e.g., MMP-1, MMP-3, MMP-9, etc.) is not available in the reviewed literature. A comprehensive selectivity profile would require testing against a panel of related and unrelated enzymes.
Experimental Protocols
To evaluate the cross-reactivity of this compound, standardized enzyme inhibition assays are employed. Below are detailed methodologies for key experiments.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)
This is a common method to determine the inhibitory activity of compounds against MMPs.
1. Principle: The assay utilizes a fluorogenic substrate that is cleaved by the active MMP, resulting in an increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescent signal.
2. Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-3, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the diluted MMP enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in evaluating enzyme cross-reactivity, the following diagrams illustrate the experimental workflow and the logical relationship for determining selectivity.
Caption: Experimental workflow for determining enzyme inhibition.
Caption: Logical relationship for assessing cross-reactivity.
Assessing the Therapeutic Potential of (-)-Pyridoxatin Analogs: A Comparative Guide for Researchers
A comprehensive evaluation of (-)-Pyridoxatin and its analogs reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. While direct comparative studies on a series of this compound analogs are not extensively available in current literature, this guide provides an objective analysis of the parent compound's performance, outlines synthetic strategies for analog development, and presents detailed experimental protocols for their evaluation. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound class.
This compound is a naturally occurring pyridone metabolite known for its diverse biological activities. It has been identified as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in cancer metastasis and tissue remodeling.[1] Furthermore, this compound exhibits properties as a free radical scavenger, an inhibitor of lipid peroxidation, and a DNA synthesis inhibitor, highlighting its multifaceted therapeutic potential.[1]
Performance and Therapeutic Potential of this compound
The primary therapeutic promise of this compound stems from its inhibitory action against MMP-2. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a critical process in both normal physiological and pathological conditions. Overexpression and unregulated activity of MMPs, particularly MMP-2 and MMP-9 (gelatinases), are strongly associated with tumor invasion, angiogenesis, and metastasis. By inhibiting MMP-2, this compound can potentially interfere with these processes, thereby impeding cancer progression.
The known biological activities of this compound are summarized in the table below.
| Biological Activity | Target/Effect | Reported IC50 | Reference |
| MMP-2 Inhibition | Inhibition of gelatinase A | Not specified | [1] |
| Free Radical Scavenging | Antioxidant activity | 8 µM | [1] |
| Antifungal Activity | In vivo efficacy | 6 µM | [1] |
| Lipid Peroxidation Inhibition | Protective against oxidative damage | Not specified | [1] |
| DNA Synthesis Inhibition | Antiproliferative effect | Not specified | [1] |
Comparison with Other Pyridine-Based Therapeutic Agents
While direct analogs of this compound for comparison are scarce, the broader class of pyridine-containing compounds has yielded numerous therapeutic agents with diverse mechanisms of action. Understanding these can provide context for the potential of this compound analogs.
-
Pyridostatin Analogs: These compounds, while structurally distinct from this compound, also exhibit anticancer properties. They function by stabilizing G-quadruplex structures in telomeres, leading to telomere dysfunction and growth inhibition in cancer cells. This represents an alternative mechanism by which a pyridine-containing scaffold can exert anticancer effects.
-
Pyrido[2,3-d]pyrimidine Derivatives: This class of compounds has been explored for various anticancer activities, including the inhibition of tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks). This highlights the versatility of the pyridine ring as a scaffold for designing kinase inhibitors.
-
Pyridoxal Isonicotinoyl Hydrazone (PIH) Analogs: These compounds act as iron chelators and have shown anti-proliferative effects in cancer cells, which have a high demand for iron for their growth and proliferation.
The development of this compound analogs could potentially combine the MMP-inhibitory activity with other functionalities, leading to multi-targeted therapeutic agents.
Experimental Protocols
To facilitate the assessment of novel this compound analogs, detailed methodologies for key experiments are provided below.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate-Based)
This assay is a common method to determine the inhibitory potency of compounds against MMPs.
Materials:
-
Recombinant human MMP-2 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the respective wells.
-
Add 25 µL of diluted recombinant MMP-2 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately start monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.
-
Calculate the reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.
Materials:
-
Metastatic cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes
-
Matrigel (or other basement membrane extract)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the top of the Boyden chamber membranes with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of the test compounds or vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with Calcein-AM).
-
Quantify the number of invaded cells by counting under a microscope or by measuring the fluorescence intensity.
-
Calculate the percent inhibition of invasion for each compound concentration compared to the vehicle control.
Visualizations
Signaling Pathway of MMP-2 in Cancer Metastasis
Caption: Proposed mechanism of action of this compound analogs in inhibiting cancer metastasis.
Experimental Workflow for Screening this compound Analogs
Caption: A typical workflow for the screening and development of this compound analogs as therapeutic agents.
References
Navigating the Preclinical Path: A Comparative In Vivo Safety Profile of (-)-Pyridoxatin and Related Pyridine Analogs
For researchers, scientists, and drug development professionals, establishing a robust in vivo safety and toxicity profile is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the available in vivo safety data for pyridoxine and pyridoxamine, serving as essential reference points in the absence of direct public data on the novel fungal metabolite, (-)-Pyridoxatin. Understanding the toxicological landscape of these structurally related pyridine compounds is critical for informing the design of future preclinical studies for this compound and its derivatives.
This compound, a dihydroxypyridine derivative isolated from fungal sources, has garnered interest for its potential as an MMP-2 inhibitor, antioxidant, and anticancer agent. While its therapeutic promise is under investigation, a comprehensive in vivo safety assessment is paramount before it can advance toward clinical consideration. This guide synthesizes the existing in vivo toxicity data for the well-characterized pyridine analogs, pyridoxine (a form of Vitamin B6) and its derivative pyridoxamine, to provide a comparative framework.
Comparative Toxicity Analysis
The following tables summarize the available quantitative in vivo toxicity data for pyridoxine and pyridoxamine. It is crucial to note that no public in vivo toxicity data for this compound was identified at the time of this publication.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Key Observations |
| Pyridoxine Hydrochloride | Rat | Oral | 4000 mg/kg[1] | Behavioral changes including convulsions and excitement preceded death.[1] |
| Mouse | Oral | 5500 mg/kg[1] | Behavioral effects observed.[1] | |
| Mouse | Intravenous | 660 mg/kg[1] | Convulsions and dyspnea were noted.[1] | |
| Rabbit | Intravenous | 464 mg/kg[1] | Spastic paralysis and convulsions were observed.[1] | |
| Pyridoxamine Dihydrochloride | Rat | Oral | 7500 mg/kg[2] | |
| Rat | Subcutaneous | 4720 mg/kg[2] | ||
| Rat | Intravenous | 800 mg/kg[2] | ||
| Mouse | Oral | 5100 mg/kg[2] | ||
| Mouse | Subcutaneous | 2920 mg/kg[2] | ||
| Mouse | Intravenous | 590 mg/kg[2] | ||
| Cat | Oral | >1000 mg/kg[2] | ||
| This compound | - | - | No data available | - |
Table 2: Sub-chronic and Chronic Toxicity Data
| Compound | Species | Route of Administration | Dose | Duration | Key Findings |
| Pyridoxine Hydrochloride | Rat | Oral | 200 mg/kg/day | 12 weeks | Axonopathy in the distal sensory nerves.[3] |
| Dog | Oral | 150 mg/kg/day | ~100 days | Ataxia, spastic and dysmetric leg movements; degeneration and loss of axons and myelin in the spinal cord.[4][5][6] | |
| Dog | Oral | 50 mg/kg/day | 100 days | A Lowest-Observed-Adverse-Effect Level (LOAEL) was identified based on modest histopathological changes in the dorsal funiculus.[7][8] | |
| "Pyridorin" (Pyridoxamine Dihydrochloride) | Rat | Intravenous | Up to 200 mg/kg/day | 7 days | No treatment-related neurological or behavioral signs of toxicity observed. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg/day.[9] |
| This compound | - | - | - | - | No data available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. As no specific protocols for this compound are available, this section outlines standard procedures for key in vivo toxicity assessments based on established guidelines.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Model: Typically, female rats (e.g., Sprague-Dawley or Wistar) are used. Animals are young, healthy adults, and are acclimated to laboratory conditions for at least 5 days prior to dosing.
-
Housing and Fasting: Animals are housed individually. Food is withheld overnight prior to dosing, but water remains available ad libitum.
-
Dose Administration: The test substance is administered orally by gavage. The volume administered is typically kept constant by varying the concentration of the test substance.
-
Dosing Procedure: A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential dosing continues until the stopping criteria are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Repeated Dose 28-Day (Sub-acute) Oral Toxicity Study (OECD 407)
-
Animal Model: Rats are the preferred species. Both males and females are used.
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 28 days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.
-
-
Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.
Visualizing the Landscape
To better understand the context of this comparative analysis and the experimental workflow, the following diagrams are provided.
Conclusion
The journey of a novel compound from discovery to potential clinical application is paved with rigorous safety evaluations. For this compound, the absence of publicly available in vivo toxicity data necessitates a cautious and informed approach to its preclinical development. This guide, by providing a comparative overview of the in vivo safety profiles of pyridoxine and pyridoxamine, offers a foundational dataset for researchers. The well-documented neurotoxicity of high-dose pyridoxine highlights a potential area of concern for pyridine-containing compounds that warrants careful investigation. Conversely, the favorable safety profile of pyridoxamine in a short-term intravenous study provides a contrasting perspective. Ultimately, dedicated in vivo acute, sub-chronic, and chronic toxicity studies on this compound are indispensable to delineate its unique safety and toxicity profile and to determine its therapeutic potential.
References
- 1. meritpharm.com [meritpharm.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. understandingb6toxicity.com [understandingb6toxicity.com]
- 4. [PDF] Ultrastructural Lesions of Pyridoxine Toxicity in Beagle Dogs | Semantic Scholar [semanticscholar.org]
- 5. The subacute neurotoxicity of excess pyridoxine HCl and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. I. Clinical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrastructural Lesions of Pyridoxine Toxicity in Beagle Dogs [agris.fao.org]
- 7. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A 7-day intravenous toxicity study and neurotoxicity assessment of pyridorin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for (-)-Pyridoxatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods applicable to the analysis of (-)-Pyridoxatin, a molecule with significant interest in drug development due to its biological activities. While direct comparative studies on this compound are limited, this document extrapolates data from validated methods for structurally related compounds, such as pyridoxine and its derivatives, to offer a comprehensive guide for selecting the most appropriate analytical technique. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods based on data from validated studies on compounds structurally similar to this compound. This information can guide researchers in selecting a method that meets the specific requirements of their study, such as sensitivity, linearity, and precision.
| Analytical Method | Analyte(s) | Linearity (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Pyridoxamine dihydrochloride | 30 - 70 | 0.56 | 1.70 | 100.28 - 100.97 | < 2 | [1] |
| RP-HPLC | Pyridoxine hydrochloride | 10 - 50 | - | - | 98.8 - 100.86 | < 2 (Intra- and Interday) | [2] |
| RP-HPLC | Pyridoxine hydrochloride | - | 0.043 | 0.13 | - | - | [3] |
| LC-MS/MS | Pyridoxal-5'-phosphate (PLP) | - | - | - | >92% | - | [4] |
| LC-MS/MS | B6 Vitamers (PN, PL, PM, PMP, PNG) | - | 0.0028 - 0.02 (mg/kg) | 0.0085 - 0.059 (mg/kg) | 92 - 111 | 4 - 10 (Intra- and Interday) | [5] |
| GC-MS | Alkylating reagent in a beta-lactam API | 0.01 - 1 (ppm) | - | 0.01 (ppm) | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for related compounds and can be adapted for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quantification of pyridoxine-like compounds.
-
Instrumentation: Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (80:20 v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: Diode Array Detector (DAD) at 210 nm.[1]
-
Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Standard Preparation: A series of standard solutions are prepared in the mobile phase to establish a calibration curve. For example, for Pyridoxamine dihydrochloride, concentrations ranging from 30-70 µg/mL can be used.[1]
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the analysis of complex biological samples.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation is a common sample preparation technique for biological matrices. For instance, trichloroacetic acid (10% w/v) can be used to precipitate proteins from whole blood samples.[4]
-
Chromatographic Separation: Separation is typically achieved on a C18 column.
-
Mass Spectrometry: The analysis is performed in the scheduled multiple reaction monitoring (MRM) mode. The voltages for the fragmentation of the analytes are optimized by direct infusion of standard solutions.[5]
-
Internal Standards: The use of stable isotope-labeled internal standards is recommended for accurate quantification.[5]
-
Validation: The method must be validated according to regulatory guidelines (e.g., EMEA), including assessments of linearity, accuracy, precision, recovery, matrix effects, and stability.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A two-step derivatization process involving methoximation followed by silylation can be employed for pyridoxine-like compounds to make them suitable for GC analysis.
-
Injection: A split injection is often used to limit the amount of non-volatile material introduced into the column. For example, a 10:1 split ratio can be applied.[6]
-
Detection: Selected-ion monitoring (SIM) mode provides the best sensitivity for trace analysis.[6]
-
Quantification: External standardization can be used for accurate and precise quantification.[6]
-
Method Validation: Full validation is required to demonstrate the accuracy, precision, and specificity of the method.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide absolute or relative quantification without the need for identical reference standards for each analyte.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable deuterated solvent. For absolute quantification, a known amount of an internal calibration standard is added. The calibrant should have resonances that do not overlap with the analyte signals.
-
Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons. Inverse-gated decoupling should be used for ¹³C and ³¹P experiments to suppress the Nuclear Overhauser Effect (NOE).
-
Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of the analyte and internal standard signals are accurately determined.
-
Quantification: The concentration of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.
-
Validation: While not a traditional chromatographic method, qNMR methods should be validated for parameters such as specificity, linearity, range, accuracy, and precision.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods. This process is crucial to ensure that different methods produce comparable and reliable results.
References
- 1. jusst.org [jusst.org]
- 2. researchgate.net [researchgate.net]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (-)-Pyridoxatin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of (-)-Pyridoxatin. As a compound with known cytotoxic and antifungal properties, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection.[1] The following procedural guidance is designed to directly address operational questions regarding the handling and disposal of this substance in a laboratory setting.
I. Understanding the Hazards
This compound is a fungal metabolite with established biological activities, including cytotoxicity against various cancer cell lines and antifungal effects.[1] Due to these inherent hazards, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can pose significant risks to human health and the environment.
II. Waste Characterization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process. All items that have come into contact with this compound must be disposed of as hazardous waste. This includes, but is not limited to, the categories outlined in the table below.
Table 1: Waste Stream Classification and Segregation for this compound
| Waste Stream Category | Examples | Recommended Action |
| Solid Waste | Contaminated Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses; contaminated labware including pipette tips, vials, and culture plates. | Segregate into a designated, clearly labeled hazardous waste container for solids. Do not mix with non-hazardous laboratory trash.[2] |
| Liquid Waste | Unused or expired stock solutions of this compound; spent cell culture media containing the compound; solvent rinses from cleaning contaminated glassware. | Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container for liquids. Never dispose of down the drain.[3] |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. | Place immediately into a designated, puncture-resistant sharps container labeled for cytotoxic chemical waste.[3] |
| Empty Containers | Original vials or containers of this compound. | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as solid waste. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to final collection.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[4]
-
Ensure all containers are kept closed except when adding waste to prevent spills and evaporation.
-
Do not overfill waste containers; they should be filled to no more than 80% of their capacity.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]
-
The label should also include the date when the first waste was added to the container.
4. Storage of Waste:
-
Store all hazardous waste in a designated and secure satellite accumulation area within the laboratory.[2]
-
This area should be away from general laboratory traffic and clearly marked.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to transport or dispose of the waste yourself.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
V. Emergency Procedures for Spills
In the event of a spill of this compound, immediate action is required to minimize exposure and contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately.
-
Decontaminate: If trained and equipped to do so, clean the spill using appropriate absorbent materials and decontamination solutions as recommended by your EHS department. All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Pyridoxatin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling (-)-Pyridoxatin, a fungal metabolite with antibiotic and anticancer properties.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established best practices for handling similar potentially hazardous chemical compounds.
Core Safety and Handling Protocols
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure. All handling of the solid form should be conducted in a certified chemical fume hood to prevent inhalation.[3] A suite of personal protective equipment (PPE) is mandatory to ensure a safe laboratory environment.
Engineering Controls:
-
Fume Hood: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Hygiene:
-
Avoid all contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[4]
-
Keep containers tightly closed when not in use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must conform to EN166 (EU) or NIOSH (US) standards, with side shields.[3] |
| Chemical Safety Goggles | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and replace if compromised.[3] |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material.[3] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[3] | |
| Respiratory Protection | Fume Hood | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood.[3] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges should be used.[3] |
Operational and Disposal Plan
A clear, step-by-step plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Preparation and Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[3]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.[3]
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, sealed waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
